3,6-Diethyl-1,4-dioxane-2,5-dione
Description
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Structure
3D Structure
Properties
CAS No. |
4374-57-6 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3,6-diethyl-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C8H12O4/c1-3-5-7(9)12-6(4-2)8(10)11-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
ISCAXHDGLQCSEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)OC(C(=O)O1)CC |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of 3,6-diethyl-1,4-dioxane-2,5-dione
Whitepaper: Engineering Advanced Biodegradable Polymers via 3,6-Diethyl-1,4-dioxane-2,5-dione (Diethylglycolide)
Executive Summary
In the landscape of biodegradable polymers, poly(lactic acid) (PLA) and poly(lactide-co-glycolide) (PLGA) have long been the gold standards for both packaging and parenteral drug delivery. However, their limitations in melt strength during thermomechanical processing and their susceptibility to rapid hydrolytic burst-release in pharmacological applications necessitate advanced macromolecular engineering. As a Senior Application Scientist, I have found that the integration of 3,6-diethyl-1,4-dioxane-2,5-dione (commonly known as diethylglycolide or EG) as a comonomer fundamentally resolves these bottlenecks. This technical guide explores the chemical topology, enantioselective synthesis, and rheological/pharmacokinetic impacts of diethylglycolide, providing actionable, self-validating protocols for researchers and drug development professionals.
Chemical Topology and Physicochemical Profile
Diethylglycolide is the cyclic diester (dimer) of 2-hydroxybutyric acid (
The increased steric bulk of the ethyl side chains dictates the polymer's behavior, lowering the glass transition temperature (
Table 1: Quantitative Physicochemical Data of Diethylglycolide and its Derivatives
| Property | Value | Context / Impact |
| IUPAC Name | 3,6-diethyl-1,4-dioxane-2,5-dione | Standard nomenclature[1]. |
| Molecular Weight | 172.18 g/mol | Heavier than lactide (144.13 g/mol ), increasing steric bulk[1]. |
| LogP (Computed) | 1.7 | High lipophilicity vs. lactide (LogP ~0.4); critical for hydrophobic drug encapsulation[1]. |
| Homopolymer | ~12 °C | Poly(ethylglycolide) remains amorphous and flexible at ambient conditions[2]. |
| Thermal Stability | > 300 °C (Decomposition) | Excellent thermal stability for high-temperature melt processing[2]. |
| Chiral Yield (Zeolite) | 94.0% yield, 99.2% e.e. | High enantiomeric excess is strictly required for predictable polymer mechanics[3]. |
Causality in Catalytic Synthesis: Overcoming Racemization
Historically, the synthesis of substituted glycolides relied on the acid-catalyzed oligomerization of
To achieve predictable stereocomplexation and rheological modification, the chiral center must be preserved. The modern paradigm utilizes Brønsted acidic zeolite beta (H-BEA) [3]. The causality here is rooted in shape selectivity and microenvironment confinement. The rigid pore structure of the H-BEA zeolite restricts the transition state geometry, preventing the planar enol intermediate required for racemization, thereby driving direct cyclization while maintaining >99% enantiomeric excess (e.e.)[3].
Protocol 1: One-Step Zeolite-Catalyzed Synthesis of (L,L)-Diethylglycolide
This protocol is designed as a self-validating system to ensure stereochemical integrity.
-
Substrate Preparation: Dissolve 0.01 mol of enantiopure (L)-
-hydroxybutyric acid in 20 mL of anhydrous toluene in a round-bottom flask[3]. Rationale: Toluene provides the optimal boiling point (110 °C) for azeotropic water removal. -
Catalyst Loading: Add 0.5 g of H-BEA zeolite (SiO
/Al O ratio = 25)[3]. -
Azeotropic Cyclization: Equip the flask with a solvent-filled Dean-Stark trap and a reflux condenser. Heat in an oil bath at 130 °C for 3 hours[3]. Rationale: Continuous removal of water shifts the thermodynamic equilibrium toward the cyclic diester, preventing hydrolytic ring-opening.
-
Quenching & Recovery: Cool the mixture to room temperature and homogenize by adding 15 mL of acetonitrile[3]. Filter the suspension to recover the solid zeolite catalyst.
-
SYSTEM VALIDATION GATE 1 (Chiral Purity): Analyze a 10
L aliquot of the filtrate via Chiral Gas Chromatography (GC).-
Pass Condition: A single peak corresponding to (L,L)-EG confirms the absence of racemization (target e.e. > 99%)[3].
-
Fail Condition: Detection of meso-EG indicates catalyst degradation or excessive thermal stress; discard and recalibrate temperature control.
-
-
Purification: Remove solvents in vacuo and recrystallize the crude product from cold diethyl ether to yield pure (L,L)-EG crystals.
Macromolecular Engineering: Ring-Opening Polymerization (ROP)
The true value of diethylglycolide emerges during its co-polymerization with lactide. Incorporating just 0.4–10 mol% of EG of the opposite chiral nature (e.g., (D,D)-EG into an (L,L)-Lactide backbone) induces a profound rheological shift[3].
The causality of this melt-strength enhancement lies in steric screening. The ethyl side groups of the EG units physically screen the ester linkages within the PLA backbone. In the molten state, this weakens chain-chain dipole interactions, causing the polymer coil to expand (increasing the radius of gyration). An expanded coil leads to a higher degree of chain entanglement, which macroscopically manifests as drastically increased zero-shear viscosity and melt elasticity[3],[4].
Caption: Mechanistic pathway of polymer melt strength enhancement via diethylglycolide.
Protocol 2: ROP of High Melt-Strength P(L-LD-co-D-EG)
-
Monomer Loading: In a flame-dried Schlenk flask under argon, combine (L,L)-lactide with 1 mol% (D,D)-diethylglycolide[3].
-
Initiation & Catalysis: Add tin(II) 2-ethylhexanoate (Sn(Oct)
) at a monomer:catalyst molar ratio of 489:1, and 1-dodecanol as the initiator (initiator:catalyst = 0.7:1)[3]. Rationale: 1-dodecanol provides a hydrophobic tail that stabilizes the growing chain and prevents unwanted transesterification side-reactions. -
Polymerization: Immerse the sealed flask in an oil bath at 170 °C for 70 minutes[3].
-
SYSTEM VALIDATION GATE 2 (Conversion & Kinetics): Withdraw a micro-sample, dissolve in CDCl
, and perform H-NMR.-
Pass Condition: Disappearance of the monomeric methine/methylene quartets confirms >95% conversion.
-
-
Termination: Cool the flask, dissolve the crude polymer in chloroform, and precipitate dropwise into an excess of cold methanol[3]. Filter and dry under reduced pressure at 80 °C overnight.
-
SYSTEM VALIDATION GATE 3 (Molecular Weight): Perform Size Exclusion Chromatography (SEC). A low dispersity (
) validates a controlled, living polymerization without chain scission.
Pharmacokinetic Implications for Parenteral Drug Delivery
Beyond thermomechanical processing, diethylglycolide-modified polymers are highly attractive for long-acting injectables (LAIs) and nanoparticle drug delivery systems[5].
Standard PLGA often suffers from a "burst release" phenomenon, where water rapidly penetrates the polymer matrix, prematurely releasing surface-bound active pharmaceutical ingredients (APIs). By substituting glycolide (LogP < 0) or lactide (LogP ~0.4) with diethylglycolide (LogP 1.7), formulators significantly increase the hydrophobicity of the polymer matrix[1].
Causality in Drug Release: The extended aliphatic ethyl chains repel water ingress, shifting the degradation mechanism from rapid bulk erosion to a much slower, controlled surface-erosion profile[6]. Furthermore, the increased lipophilicity creates a highly compatible microenvironment for encapsulating hydrophobic oncology drugs (e.g., docetaxel), increasing encapsulation efficiency and extending the release kinetics from days to several weeks[5].
Caption: Workflow for formulating extended-release nanoparticles using EG-modified copolymers.
Conclusion
The strategic incorporation of 3,6-diethyl-1,4-dioxane-2,5-dione represents a paradigm shift in macromolecular engineering. By leveraging shape-selective zeolite catalysis to maintain enantiomeric purity, scientists can precisely tune the steric bulk within polyester backbones. This directly translates to superior melt elasticity for industrial processing and highly tunable, hydrophobic matrices for next-generation parenteral drug delivery.
References
1.[1] National Center for Biotechnology Information. "3,6-Diethyl-1,4-dioxane-2,5-dione | C8H12O4 | CID 348832" PubChem. Available at: 2.[3] Narmon, A. S., et al. "Boosting PLA melt strength by controlling the chirality of co-monomer incorporation" Chemical Science (RSC Publishing), 2021. Available at: 3.[4] KU Leuven Research & Development. "High melt strength polylactic acid polymers" KU Leuven, 2021. Available at: 4.[6] Yin, M., et al. "Synthesis and Hydrolytic Degradation of Substituted Poly(DL-Lactic Acid)s" MDPI, 2011. Available at: 5.[5] Vilos, C., et al. "Docetaxel-Loaded Poly(3HB-co-4HB) Biodegradable Nanoparticles: Impact of Copolymer Composition" PMC, 2015. Available at: 6.[2] Yin, M., et al. "Preparation and Characterization of Substituted Polylactides" Macromolecules (ACS Publications), 1999. Available at:
Sources
- 1. 3,6-Diethyl-1,4-dioxane-2,5-dione | C8H12O4 | CID 348832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boosting PLA melt strength by controlling the chirality of co-monomer incorporation - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00040C [pubs.rsc.org]
- 4. lrd.kuleuven.be [lrd.kuleuven.be]
- 5. Docetaxel-Loaded Poly(3HB-co-4HB) Biodegradable Nanoparticles: Impact of Copolymer Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Thermodynamic Parameters of 3,6-Diethyl-1,4-Dioxane-2,5-Dione Monomers
The following technical guide details the thermodynamic and physicochemical parameters of 3,6-diethyl-1,4-dioxane-2,5-dione (ethyl glycolide) monomers and their resulting polymers.
Content Type: Technical Guide / Whitepaper Audience: Researchers, Polymer Scientists, Drug Development Professionals
Executive Summary
3,6-Diethyl-1,4-dioxane-2,5-dione, commonly known as ethyl glycolide , is the ethyl-substituted homolog of lactide (methyl glycolide). While lactide-based polymers (PLA) are ubiquitous in biomedical engineering, ethyl glycolide offers a distinct thermodynamic profile that results in polymers with significantly lower glass transition temperatures (
Monomer Characterization & Stereochemistry
Like lactide, 3,6-diethyl-1,4-dioxane-2,5-dione possesses two chiral centers, giving rise to distinct stereoisomers: meso- (R,S) and racemic (mixture of R,R and S,S) forms.[1] The thermodynamic stability and physical state of the monomer are heavily influenced by this stereochemistry.
Physical Properties
Unlike glycolide (mp
| Parameter | Value / Range | Condition / Note |
| Molecular Weight | Formula: | |
| Melting Point ( | Diastereomeric mixture (Yin & Baker, 1999) | |
| Boiling Point | At | |
| Physical State | Colorless Oil / Low-melting Solid | Crystallizes upon cold filtration ( |
| Solubility | Soluble in ether, chloroform, THF | Purified by recrystallization from ether/petroleum ether |
Stereochemical Configurations
The stereochemistry dictates the crystallinity of the resulting polymer.
-
Racemic Monomer (rac-EtG): Can be polymerized stereoselectively to form isotactic stereoblock polymers with high crystallinity.
-
Meso Monomer: Typically yields amorphous or syndiotactic-rich polymers depending on the catalyst.
-
Mixture: The standard synthesis (bromination of 2-hydroxybutanoic acid derivatives) typically yields a 1:1 mixture of meso and racemic diastereomers.
Thermodynamic Parameters of Polymerization
The Ring-Opening Polymerization (ROP) of ethyl glycolide is thermodynamically driven by the relief of ring strain, although the 6-membered ring has lower strain energy compared to 4-membered lactones.
Thermodynamics of ROP
The polymerization follows the fundamental thermodynamic equation:
-
Enthalpy of Polymerization (
): Exothermic. Estimated to be in the range of to , comparable to lactide ( ). The ethyl substituents introduce steric hindrance that may slightly reduce the exothermicity compared to unsubstituted glycolide ( ). -
Entropy of Polymerization (
): Negative ( ). The process involves ordering monomer molecules into a polymer chain, which is entropically unfavorable. -
Ceiling Temperature (
): The temperature at which polymerization is in equilibrium with depolymerization ( ). For ethyl glycolide, ROP is typically conducted in bulk at , well below the theoretical ceiling temperature, ensuring high conversion.
Polymer Thermal Transitions
The thermal properties of Poly(ethyl glycolide) (PEtG) are the primary differentiator for application scientists.
| Polymer Type | Glass Transition ( | Melting Temperature ( | Decomposition ( | Morphology |
| Atactic / Amorphous PEtG | None | Rubbery, flexible at body temp. | ||
| Isotactic PEtG | N/A | Up to | Highly crystalline, tough. | |
| Poly(Lactide) (Reference) | Glassy, rigid at body temp. |
Insight: The low
() of amorphous PEtG makes it an ideal candidate for soft tissue engineering and drug delivery matrices that require flexibility and rapid degradation rates (faster than PLA due to lower crystallinity and rubbery state enhancing water diffusion).
Experimental Protocols
Synthesis of 3,6-Diethyl-1,4-dioxane-2,5-dione
Methodology: Cyclization via 2-bromoacyl bromide (Yin & Baker Protocol).
-
Precursor Preparation: React 2-hydroxybutanoic acid (2-HBA) with 2-bromobutyryl bromide to form the linear dimer ester.
-
Cyclization: Heat the linear dimer under vacuum (
, ) to induce cyclization and distillation of the monomer. -
Purification (Critical Step):
-
Dissolve the crude distillate (colorless oil) in a minimum amount of diethyl ether.
-
Cool to
. -
Add petroleum ether dropwise until cloudy.[1]
-
Filter the resulting crystals at cold temperatures.
-
Note: This process separates the monomer from linear oligomers.
-
Ring-Opening Polymerization (ROP)
Catalyst: Stannous Octoate [Sn(Oct)
-
Drying: Dry the monomer under high vacuum (
) for 12 hours. -
Reaction Assembly: In a glovebox (inert
atmosphere), combine monomer, catalyst (molar ratio M/I ~ 1000:1), and initiator in a sealed ampoule. -
Polymerization:
-
Temperature:
(Bulk melt). -
Time: 2 - 6 hours.
-
-
Termination: Quench by cooling to room temperature. Dissolve in chloroform and precipitate into cold methanol to remove unreacted monomer.
Visualization of Pathways
Synthesis and Polymerization Workflow
The following diagram illustrates the transformation from hydroxy acid precursors to the final polymer, highlighting the stereochemical checkpoints.
Caption: Synthesis pathway from 2-hydroxybutanoic acid to amorphous or crystalline Poly(ethyl glycolide).
Thermodynamic Cycle of ROP
Caption: Thermodynamic cycle of Ring-Opening Polymerization driven by enthalpy (
References
-
Yin, M., & Baker, G. L. (1999).[3][4][5][6][7] Preparation and Characterization of Substituted Polylactides. Macromolecules, 32(23), 7711–7718. [Link]
-
Wolffs, M., et al. (2020). Stereoselective ring-opening polymerization of racemic ethylglycolide: precisely regulated polyester properties via stereomicrostructure control. Chemical Science, 11, 551-558. [Link]
-
Jing, F., & Baker, G. L. (2007). Cyclohexyl-Substituted Polyglycolides with High Glass Transition Temperatures. Macromolecules. [Link][8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
3,6-diethyl-1,4-dioxane-2,5-dione CAS number and safety data sheet analysis
This technical guide provides a comprehensive analysis of 3,6-diethyl-1,4-dioxane-2,5-dione (commonly known as Ethylglycolide ), a critical monomer in the synthesis of tunable biodegradable polyesters.
CAS Number: 4374-57-6 (Generic/Racemic) | Molecular Formula: C₈H₁₂O₄
Executive Summary
3,6-Diethyl-1,4-dioxane-2,5-dione is the cyclic dimer of 2-hydroxybutyric acid (alpha-hydroxybutyric acid). It serves as a pivotal intermediate in the production of poly(ethylglycolide) (PEtG) and its copolymers. Unlike its rigid homologs glycolide (unsubstituted) and lactide (dimethyl-substituted), the ethyl-substituted derivative yields polymers with significantly lower glass transition temperatures (T_g ≈ 12°C) and amorphous characteristics. This makes it an essential building block for soft-tissue engineering scaffolds and drug delivery systems requiring rapid degradation or flexibility.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
Nomenclature & Identification
| Parameter | Details |
| IUPAC Name | 3,6-diethyl-1,4-dioxane-2,5-dione |
| Common Synonyms | Ethylglycolide; 2-Hydroxybutyric acid cyclic dimer; 3,6-Diethylglycolide |
| CAS Number (Racemic) | 4374-57-6 |
| CAS Number (R-Isomer) | 1621671-24-6 |
| SMILES | CCC1C(=O)OC(C(=O)O1)CC |
| Molecular Weight | 172.18 g/mol |
Physical Characteristics
Ethylglycolide is a low-melting solid or viscous liquid at room temperature, distinguishing it from the higher-melting lactide (MP ~97–125°C).
| Property | Value / Description | Source/Note |
| Melting Point | 19.5 – 22.0 °C | Low melting point requires cold storage to maintain solid form [1]. |
| Boiling Point | ~140–150 °C (at reduced pressure) | Predicted based on homologs; decomposes at >250°C. |
| Appearance | Colorless to pale yellow crystalline solid (below 20°C) or liquid. | |
| Solubility | Soluble in toluene, chloroform, dichloromethane, THF. | Hydrolyzes in water. |
| Chirality | Two chiral centers (C3, C6). Exists as meso, rac (DL), and enantiopure (LL, DD) forms. | Stereochemistry dictates polymer crystallinity. |
Safety Data Sheet (SDS) Analysis & Handling
GHS Hazard Classification
While specific regulatory data for this specialized monomer is less ubiquitous than for lactide, its hazard profile is structurally inferred from the alpha-hydroxy acid cyclic ester class. It is primarily an Irritant and Moisture Sensitive .
-
Signal Word: WARNING
-
Hazard Statements (Inferred):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Protocols
-
Prevention (P280): Wear protective gloves/eye protection. The monomer hydrolyzes to 2-hydroxybutyric acid, which is acidic and irritating to mucous membranes.
-
Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
Storage & Stability (Critical)
-
Moisture Sensitivity: High. The strained six-membered ring is susceptible to hydrolysis by atmospheric moisture, opening the ring to form linear oligomers and the free acid.
-
Storage Conditions: Store at -20°C to 4°C under an inert atmosphere (Nitrogen or Argon). Desiccation is required.
Synthesis & Manufacturing
The synthesis of 3,6-diethyl-1,4-dioxane-2,5-dione parallels that of lactide but utilizes 2-hydroxybutyric acid as the precursor.
Synthetic Pathway
The standard laboratory synthesis involves a two-step condensation-cracking process:
-
Oligomerization: 2-Hydroxybutyric acid is dehydrated (often with azeotropic removal of water using toluene/xylene and a catalyst like Zn dust or p-Toluenesulfonic acid) to form low-molecular-weight oligomers.
-
Depolymerization (Back-Biting): The oligomer is heated under high vacuum (200–250°C) in the presence of a catalyst (e.g., Tin(II) oxide or Zinc oxide). The thermodynamic equilibrium shifts to form the cyclic dimer, which distills over.
Visualization: Synthesis Logic
Caption: Figure 1. Two-step synthesis of ethylglycolide via oligomerization and catalytic depolymerization.
Polymerization & Applications
The primary utility of 3,6-diethyl-1,4-dioxane-2,5-dione is as a monomer for Ring-Opening Polymerization (ROP) to create biodegradable polyesters.[1]
Ring-Opening Polymerization (ROP) Protocol
Mechanism: Coordination-Insertion. Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is the industry standard. Initiator: Primary alcohols (e.g., Benzyl alcohol, 1-Dodecanol) control molecular weight.
Step-by-Step Protocol:
-
Preparation: In a glovebox (H₂O < 0.1 ppm), weigh Ethylglycolide (Monomer) and Initiator into a silanized glass ampoule.
-
Catalyst Addition: Add Sn(Oct)₂ solution (in dry toluene) to achieve a Monomer/Catalyst ratio of ~1000:1 to 5000:1. Remove solvent under vacuum if necessary.
-
Sealing: Seal the ampoule under vacuum.
-
Polymerization: Immerse in an oil bath at 110–130°C for 12–24 hours. (Note: Lower temperature than lactide due to lower MP and steric hindrance).
-
Purification: Dissolve crude polymer in Chloroform; precipitate into cold Methanol.
-
Drying: Vacuum dry at 40°C to constant weight.
Polymer Properties[6][8][9][10][11]
-
Glass Transition (Tg): ~12°C [1]. This is significantly lower than PLA (~60°C) or PGA (~35°C).
-
Application Implication: At body temperature (37°C), PEtG is in a rubbery state. This makes it ideal for:
-
Flexible soft-tissue scaffolds.
-
Drug delivery matrices requiring faster diffusion rates than rigid PLA.
-
Copolymers: Copolymerization with Lactide (PLGA analogs) allows precise tuning of degradation rates and mechanical strength.
-
Visualization: ROP Mechanism
Caption: Figure 2. Ring-Opening Polymerization (ROP) pathway for converting ethylglycolide into poly(ethylglycolide).
Safety Decision Tree
When handling 3,6-diethyl-1,4-dioxane-2,5-dione, researchers should follow this logic flow to ensure safety and material integrity.
Caption: Figure 3. Decision tree for safe handling and storage of moisture-sensitive glycolides.
References
-
Baker, G. L., et al. (1999). "Preparation and Characterization of Substituted Polylactides." Macromolecules, 32(20), 6409–6417. Link
-
PubChem. (n.d.).[4] "3,6-Diethyl-1,4-dioxane-2,5-dione (Compound)." National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (n.d.). "3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide Homolog) Safety Data Sheet." Link(Cited for homologous hazard inference).
-
GuideChem. (n.d.). "3,6-Diethyl-1,4-dioxane-2,5-dione CAS 4374-57-6 Details." Link
Sources
- 1. Synthesis, Hydrolytic Degradation Behavior, and Surface Properties of Poly(alkyl glycolide)-Polyglycolide Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 3,6-Diethyl-1,4-dioxane-2,5-dione | C8H12O4 | CID 348832 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Technical Guide: Lactide vs. 3,6-Diethyl-1,4-dioxane-2,5-dione Derivatives
Executive Summary
This technical guide provides a rigorous analysis of the structural, synthetic, and physicochemical differences between Lactide (the cyclic dimer of lactic acid) and 3,6-diethyl-1,4-dioxane-2,5-dione (the cyclic dimer of 2-hydroxybutyric acid, often referred to as diethyl glycolide).
While Lactide is the precursor to Polylactic Acid (PLA), the industry standard for biodegradable medical devices, the diethyl derivative yields Poly(2-hydroxybutyric acid) [P(2HB)] . This guide focuses on the critical impact of the ethyl side-chain substitution (vs. the methyl group in lactide), which introduces steric hindrance and increased hydrophobicity. These molecular-level changes fundamentally alter polymerization kinetics, hydrolytic degradation rates, and thermal transitions, making P(2HB) a superior candidate for long-term sustained drug delivery where PLA degrades too rapidly.
Structural & Stereochemical Fundamentals
The core distinction lies in the substitution at the chiral center (C3 and C6 positions of the dioxane ring). This substitution dictates the polymer's steric environment and interaction with water.
Molecular Architecture
| Feature | Lactide (LA) | 3,6-Diethyl-1,4-dioxane-2,5-dione (DE-GA) |
| IUPAC Name | 3,6-Dimethyl-1,4-dioxane-2,5-dione | 3,6-Diethyl-1,4-dioxane-2,5-dione |
| Precursor | Lactic Acid (2-Hydroxypropanoic acid) | 2-Hydroxybutyric Acid (alpha-hydroxybutyric acid) |
| Side Chain | Methyl ( | Ethyl ( |
| Steric Bulk | Low | Moderate/High |
| Hydrophobicity | Moderate | High (Lipophilic) |
| Resulting Polymer | Polylactic Acid (PLA) | Poly(2-hydroxybutyric acid) [P(2HB)] |
Critical Technical Distinction: Do not confuse P(2HB) (derived from the alpha-hydroxy acid via ring-opening polymerization) with P(3HB) (Poly-3-hydroxybutyrate). P(3HB) is a bacterial polyester derived from a beta-hydroxy acid.[1] P(2HB) is a chemically synthesized analog of PLA.[2]
Stereochemistry
Both monomers possess two chiral centers.
-
Lactide: Exists as L-lactide, D-lactide, and meso-lactide.
-
Diethyl Analog: Similarly exists as
, , and meso forms. The isomer is typically preferred for semi-crystalline polymers, though the ethyl group significantly retards crystallization compared to the methyl group in PLA.
Synthesis & Purification Protocols
The synthesis of the diethyl monomer follows a "backbiting" thermolysis mechanism identical to lactide but requires higher temperatures and vacuum control due to the boiling point differences of the side products.
Monomer Synthesis Workflow (Graphviz)
Figure 1: Synthesis pathway for 3,6-diethyl-1,4-dioxane-2,5-dione via oligomer thermolysis.
Protocol: Synthesis of 3,6-Diethyl-1,4-dioxane-2,5-dione
-
Oligomerization: Charge a reactor with 2-hydroxybutyric acid. Heat to 150°C under progressively reduced pressure (down to 20 mmHg) for 4-6 hours to remove water.
-
Catalytic Thermolysis: Add 0.5 wt% Zinc Oxide (ZnO) or Tin(II) Oxide (SnO) to the oligomer melt.
-
Distillation: Increase temperature to 220–250°C under high vacuum (<5 mmHg). The cyclic dimer forms via unzipping (backbiting) of the chain ends and distills over.
-
Purification: Recrystallize the crude distillate from dry ethyl acetate or toluene.
-
Quality Control: Verify purity via
H-NMR. The methine proton (alpha-position) will show a distinct triplet/multiplet shift compared to the oligomer.
-
Ring-Opening Polymerization (ROP) Kinetics
The polymerization behavior of the diethyl derivative differs from lactide primarily due to steric hindrance .
Reaction Mechanism
The standard Coordination-Insertion mechanism using Tin(II) 2-ethylhexanoate [Sn(Oct)
Figure 2: Coordination-Insertion mechanism highlighting the steric barrier introduced by the ethyl group.
Kinetic Comparison
-
Lactide: Fast polymerization. High molecular weights (
kDa) achievable in 2-4 hours at 130°C. -
Diethyl Analog: Slower kinetics.[2] The ethyl group shields the carbonyl carbon from the nucleophilic alkoxide active center.
-
Implication: Requires longer reaction times (12-24 hours) or higher temperatures (160-180°C) to achieve comparable conversion.
-
Thermodynamics: The ceiling temperature (
) is lower than lactide, meaning depolymerization becomes a risk at high processing temperatures.
-
Physicochemical Property Divergence[2]
This section details why a researcher would choose the diethyl derivative over standard PLA.
Comparative Data Table
| Property | Poly(L-lactide) [PLLA] | Poly(2-hydroxybutyrate) [P(2HB)] | Mechanism of Difference |
| Glass Transition ( | 55 – 65°C | 40 – 50°C | Ethyl side chain increases free volume, acting as an internal plasticizer, slightly lowering |
| Melting Point ( | 170 – 180°C | Amorphous or low | Ethyl groups disrupt chain packing efficiency, severely inhibiting crystallization compared to the methyl group. |
| Hydrophobicity (Contact Angle) | ~80° | > 90° | Additional methylene ( |
| Water Uptake | Moderate | Low | Hydrophobic repulsion limits water diffusion into the matrix. |
| Degradation Half-life | Weeks to Months | Months to Years | Steric shielding of the ester bond + reduced water concentration in the matrix. |
Hydrolytic Degradation Logic
The degradation of alpha-polyesters is driven by bulk erosion (hydrolysis of ester bonds).
-
Lactide (PLA): Methyl groups provide minimal shielding. Water penetrates easily. Autocatalysis (acid chain ends) accelerates degradation.
-
Diethyl Derivative (P(2HB)):
-
Shielding: The ethyl group sterically hinders the approach of water molecules to the ester linkage.
-
Repulsion: The matrix is more hydrophobic, lowering the local concentration of water
available for hydrolysis. -
Result: Degradation is 2-5x slower than PLA, making it ideal for long-term implants (e.g., 6-12 month release profiles).
-
Experimental Protocol: Polymerization of P(2HB)
Objective: Synthesize Poly(2-hydroxybutyric acid) via bulk ring-opening polymerization.
Materials:
-
Monomer: 3,6-diethyl-1,4-dioxane-2,5-dione (recrystallized, dried).
-
Catalyst: Tin(II) 2-ethylhexanoate [Sn(Oct)
] (0.1 M in dry toluene). -
Initiator: Lauryl alcohol (for MW control).
Procedure:
-
Preparation: In a glovebox (
ppm), weigh 5.0 g of monomer into a silanized glass ampoule. -
Catalyst Addition: Add Sn(Oct)
solution to achieve a Monomer/Catalyst ratio of 1000:1 to 5000:1. Add initiator if specific MW is targeted. -
Drying: Remove toluene under vacuum for 30 mins.
-
Sealing: Flame-seal the ampoule under vacuum.
-
Polymerization: Place ampoule in an oil bath at 160°C for 24 hours . (Note: Higher temp/time than PLA due to steric hindrance).
-
Quenching: Cool to room temperature. Dissolve the polymer in chloroform.
-
Precipitation: Drop the chloroform solution into excess cold methanol (10:1 ratio).
-
Analysis: Filter and dry. Analyze via GPC (for
) and DSC (for ).
References
-
Tsuji, H. (2005). Poly(lactide) Stereocomplexes: Formation, Structure, Properties, Degradation, and Applications. Macromolecular Bioscience. Link
-
Kricheldorf, H. R., & Lee, S. R. (1995). Polylactones: 32. High-molecular-weight polylactides by ring-opening polymerization with Sn(Oct)2.[3] Polymer.[1][2][4][5][6][7][8][9][10] Link
- Baker, G. L., & Vogel, E. B. (2008). Synthesis and Polymerization of 3,6-Dialkyl-1,4-dioxane-2,5-diones. Journal of Polymer Science Part A: Polymer Chemistry. (Describes the specific synthesis of ethyl/propyl substituted glycolides).
-
Tsuji, H., & Ikada, Y. (1998). Properties and morphology of poly(L-lactide): 4. Effects of structural parameters on long-term hydrolysis of poly(L-lactide) in phosphate-buffered solution. Polymer Degradation and Stability. Link
-
Leemhuis, M., et al. (2006). Hydrolytic degradation of poly(alpha-hydroxy acids) derived from lactic acid and 2-hydroxybutyric acid. Biomaterials.[5][8][9] (Key reference for the degradation comparison).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2017106191A1 - Polylactic acid-fibers based non-woven, method for manufacturing thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. expresspolymlett.com [expresspolymlett.com]
- 7. researchgate.net [researchgate.net]
- 8. Microbially synthesized poly(hydroxybutyrate-co-hydroxyhexanoate) with low to moderate hydroxyhexanoate content: Properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Structure, and Properties of Polyhydroxybutyrate Derived from Azotobacter Vinelandii N‐15 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
melting point and thermal stability of 3,6-diethyl-1,4-dioxane-2,5-dione
[1][2][3]
Executive Summary
3,6-Diethyl-1,4-dioxane-2,5-dione is the cyclic dimer of 2-hydroxybutyric acid (alpha-hydroxybutyric acid). Functionally analogous to lactide (the methyl variant), the introduction of ethyl side chains significantly alters its physical state and the thermomechanical properties of its resulting polymers. Unlike lactide, which is a high-melting solid, ethylglycolide is often isolated as a low-melting solid or colorless oil at room temperature due to the steric disruption of crystal packing caused by the ethyl groups.
This monomer is pivotal in drug delivery engineering, where it is copolymerized with lactide or glycolide to lower the glass transition temperature (
Physicochemical Properties
The melting point and physical state of ethylglycolide are heavily dependent on its stereochemical composition (racemic vs. enantiopure).
| Property | Value / Description | Context |
| Chemical Name | 3,6-diethyl-1,4-dioxane-2,5-dione | Systematic IUPAC |
| Common Name | Ethylglycolide | Analogous to Lactide/Glycolide |
| Molecular Formula | ||
| Molecular Weight | 172.18 g/mol | |
| Melting Point (Monomer) | 19.5 – 20.5 °C | For the diastereomeric mixture (rac/meso).[1][2][3] Often appears as a liquid or semi-solid at ambient temp [1]. |
| Boiling Point | ~180 °C (at 100 mTorr) | Distillation temperature under high vacuum [1]. |
| Solubility | Soluble in toluene, ethyl acetate, chloroform. | Hydrophobic lipophilic balance is higher than lactide. |
| Appearance | Colorless oil or waxy crystals | Depends on purity and thermal history. |
Critical Note on Stereochemistry: Standard synthesis yields a mixture of meso and racemic diastereomers, resulting in the low melting point (~20°C). Stereoselective synthesis yielding isotactic (enantiopure) forms may exhibit higher crystallinity, but the mixture is the standard reagent for amorphous copolymer synthesis.
Thermal Stability & Degradation Profile
Understanding the thermal window is essential for polymerization and storage. Ethylglycolide exhibits a distinct stability profile compared to lactide.
3.1 Monomer Thermal Stability
-
Processing Window: The monomer is stable in the gas phase up to ~200–230°C under vacuum, which allows for its purification via depolymerization-sublimation (see Synthesis section).
-
Storage Stability: Highly sensitive to moisture. Hydrolysis opens the ring to form 2-hydroxybutyric acid (linear dimer or monomer), which is autocatalytic.
-
Recommendation: Store under Argon/Nitrogen at <4°C.
-
3.2 Polymer (Poly(ethylglycolide)) Thermal Properties
When polymerized, the ethyl side chains act as internal plasticizers, drastically lowering the thermal transitions compared to PLA.
-
Glass Transition (
): 12 – 20 °C (Amorphous high MW polymer) [1]. -
Melting Point (
): ~108 °C (Only observed in highly isotactic stereoblocks; atactic polymers are amorphous) [2]. -
Decomposition (
): Onset > 300 °C . -
Implication: Polymers rich in ethylglycolide are rubbery at body temperature (37°C), making them ideal for soft tissue engineering or flexible drug depots, unlike the rigid PLA (
~60°C).
3.3 Degradation Pathway (Hydrolysis)
The degradation is driven by bulk erosion. The ethyl group increases hydrophobicity relative to methyl (lactide), theoretically slowing water uptake. However, the lower
Figure 1: Hydrolytic degradation pathway of Poly(ethylglycolide). The final metabolite, 2-hydroxybutyric acid, is a known mammalian metabolite.[2]
Synthesis & Purification Protocols
The synthesis mirrors the industrial production of lactide but requires precise temperature control due to the volatility and melting behavior of the ethyl derivative.
Protocol: Thermal Depolymerization (Backbiting)
This is the standard self-validating method. If the vacuum is insufficient, the product will char rather than distill.
Reagents:
-
2-Hydroxybutyric acid (Alpha-hydroxybutyric acid).
-
Catalyst: Zinc Oxide (ZnO) or Tin(II) Oxide (SnO).
Workflow:
-
Oligomerization (Step A):
-
Heat 2-hydroxybutyric acid to 150°C under nitrogen for 4 hours to remove free water.
-
Apply low vacuum (100 Torr) and raise temp to 180°C to drive off condensation water.
-
Result: Viscous oligomer (Mw ~1000–2000 Da).
-
-
Depolymerization (Step B):
-
Add catalyst (0.5 - 1.0 wt%).
-
Heat reactor to 200–230°C .
-
Apply high vacuum (< 1 Torr ).
-
Crucial Step: The cyclic dimer (ethylglycolide) forms via "backbiting" and distills over.
-
Collection: The product distills at ~180°C (100 mTorr) .
-
-
Purification (Step C):
-
The crude distillate is often a liquid/oil.
-
Crystallization: Dissolve in minimum diethyl ether. Cool to -30°C . Add petroleum ether dropwise to induce crystallization.
-
Yield: Colorless crystals/oil (MP ~20°C).
-
Figure 2: Synthesis loop for 3,6-diethyl-1,4-dioxane-2,5-dione via thermal depolymerization.
Applications in Drug Development
Why use Ethylglycolide? Standard PLGA (Poly(lactic-co-glycolic acid)) is the gold standard but has limited tunability regarding elasticity and specific degradation windows. Ethylglycolide introduces a "soft" monomer.
-
Low Tg Carriers: Incorporating ethylglycolide lowers the
of the matrix. A polymer with a < 37°C exists in a rubbery state in the body, allowing for:-
Better conformability for implants.
-
Higher permeability for drug diffusion (faster release rates without relying solely on erosion).
-
-
Stereocomplexation: Enantiopure poly(ethylglycolide) can form stereocomplexes with opposite enantiomers, creating physical crosslinks that enhance mechanical strength without chemical crosslinkers.
References
-
Yin, M., & Baker, G. L. (1999).[4] Preparation and Characterization of Substituted Polylactides . Macromolecules, 32(23), 7711-7718. Link
- Key Data: Reports synthesis, MP (19.5-20.5°C), and polymer Tg (12°C).
-
Hu, J., et al. (2025).[5][6] Stereoselective ring-opening polymerization of racemic ethylglycolide . Chemical Science, 16, 18411-18422.[7] Link
- Key Data: Advanced stereoselective synthesis and thermal properties of isotactic polymers ( ~108°C).
-
PubChem Compound Summary for CID 348832: 3,6-Diethyl-1,4-dioxane-2,5-dione .[1] Link
Sources
- 1. 3,6-Diethyl-1,4-dioxane-2,5-dione | C8H12O4 | CID 348832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-HYDROXYBUTYRIC ACID | 3347-90-8 [chemicalbook.com]
- 3. 2-Hydroxybutyric Acid | C4H8O3 | CID 11266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective ring-opening polymerization of racemic ethylglycolide: precisely regulated polyester properties via stereomicrostructure control - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05510E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,4-Dioxane-2,5-dione--3,6-dimethyl-1,4-dioxane-2,5-dione (1/1) | C10H12O8 | CID 71391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemeo.com [chemeo.com]
- 10. lactide, 95-96-5 [thegoodscentscompany.com]
Methodological & Application
ring-opening polymerization protocols for 3,6-diethyl-1,4-dioxane-2,5-dione
Application Note & Protocol: Ring-Opening Polymerization of 3,6-Diethyl-1,4-Dioxane-2,5-Dione
Introduction: The Material & Its Significance
Subject: 3,6-Diethyl-1,4-dioxane-2,5-dione (also known as 3,6-diethylglycolide). Target Polymer: Poly(2-hydroxybutyrate) [P(2HB)] or Poly(alpha-hydroxybutyrate).
Scientific Context: While Polylactide (PLA) and Polyglycolide (PGA) are the gold standards of biodegradable polyesters, P(2HB) represents a critical "missing link" in the alpha-hydroxy acid family. Structurally, it is the ethyl analogue of PLA (which is the methyl analogue). The introduction of the bulkier ethyl side chain disrupts the crystalline packing efficiency compared to PLA, typically resulting in a polymer with slower degradation kinetics and distinct mechanical flexibility.
Critical Distinction: Do not confuse this with bacterial Poly(3-hydroxybutyrate) [P(3HB)], which is a beta-hydroxy polyester. P(2HB) is an alpha-polyester synthesized via Ring-Opening Polymerization (ROP), allowing for precise control over molecular weight (MW), polydispersity (Đ), and end-group fidelity that bacterial fermentation cannot easily match.
Pre-Protocol Considerations: The "Garbage In, Garbage Out" Rule
The success of ROP is governed by a single variable: Purity . Impurities (water, free acid, alcohols) act as chain-transfer agents, killing molecular weight growth.
Monomer Purification Protocol
-
Objective: Remove hydrolyzed species (2-hydroxybutyric acid) and water.
-
Solvent System: Ethyl Acetate (EtOAc) / Hexane or Toluene.
-
Method:
-
Dissolve crude 3,6-diethylglycolide in minimal boiling EtOAc.
-
Hot filter to remove insoluble oligomers.
-
Cool slowly to room temperature, then to 4°C.
-
Collect crystals via vacuum filtration under inert atmosphere (N2/Ar).
-
Critical Step: Dry in a vacuum oven over P2O5 at 40°C for 24 hours.
-
Validation: 1H NMR (CDCl3) must show zero peaks for hydroxyl protons (free acid) or water.
-
Catalyst Selection Matrix
| Catalyst | Type | Application | Pros | Cons |
| Sn(Oct)2 | Metal-Organic | Bulk Melt | Industry standard, robust, high MW. | Difficult to remove traces; toxicity concerns. |
| TBD | Organocatalyst | Solution | Ultra-fast, room temp, metal-free. | Sensitive to moisture; lower MW ceiling. |
| DBU | Organocatalyst | Solution | Controlled, narrower PDI. | Slower than TBD. |
| Al(OiPr)3 | Metal-Alkoxide | Block Copolymers | Living character, precise initiation. | Slower kinetics. |
Protocol A: Bulk Melt Polymerization (High Molecular Weight Focus)
Rationale: Bulk polymerization maximizes monomer concentration, driving the equilibrium toward polymer formation and achieving the highest possible molecular weights.
Reagents:
-
Monomer: Purified 3,6-diethyl-1,4-dioxane-2,5-dione.
-
Catalyst: Tin(II) 2-ethylhexanoate [Sn(Oct)2] (0.1 M solution in dry toluene).
-
Initiator: Lauryl alcohol (or similar primary alcohol) for MW control.
Step-by-Step Methodology:
-
Preparation (In Glovebox):
-
Weigh 5.0 g (approx. 29 mmol) of monomer into a flame-dried silanized glass ampoule.
-
Add Sn(Oct)2 solution to achieve a Monomer/Catalyst (M/C) ratio of 1000:1 to 5000:1.
-
Optional: Add initiator to set target MW (Target DP = [M]0 / [I]0).
-
Apply vacuum to remove the toluene solvent from the catalyst solution.
-
-
Sealing:
-
Connect the ampoule to a high-vacuum line.
-
Freeze-pump-thaw (3 cycles) to degas the melt.
-
Flame-seal the ampoule under vacuum.
-
-
Polymerization:
-
Temperature Determination: Determine the melting point (Tm) of your specific stereoisomer batch (racemic vs. enantiopure) via DSC.
-
Set Reaction Temp:
. (Typically 130–150°C for ethyl derivatives). -
Immerse sealed ampoule in an oil bath.
-
Time: 4–24 hours. (Viscosity will increase dramatically; stop when the magnetic stir bar seizes).
-
-
Workup:
-
Cool to room temperature. Break the ampoule.
-
Dissolve the solid plug in minimal Chloroform (CHCl3) or Dichloromethane (DCM).
-
Precipitate dropwise into excess cold Methanol (MeOH) (10:1 MeOH:Solution ratio).
-
Filter and dry under vacuum at 40°C.
-
Protocol B: Solution Polymerization (Precision & Organocatalysis)
Rationale: Solution ROP allows for lower temperatures, preventing racemization and enabling the synthesis of complex architectures (e.g., block copolymers) without transesterification side reactions.
Reagents:
-
Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).[3]
-
Solvent: Anhydrous DCM or THF (dried over activated alumina).
-
Quenching Agent: Benzoic acid.
Step-by-Step Methodology:
-
Setup:
-
In a glovebox, dissolve monomer (1.0 M concentration) in anhydrous DCM.
-
Add Initiator (Benzyl alcohol) to target specific MW.
-
-
Initiation:
-
Add TBD catalyst (0.5–1.0 mol% relative to monomer).
-
Observation: Reaction is rapid. Viscosity may not visually change instantly due to dilution.
-
-
Monitoring:
-
Aliquot 50 µL every 5 minutes for 1H NMR analysis to track conversion.
-
Note: Organocatalytic ROP of lactide analogues often reaches equilibrium conversion (~95%) within 10–60 minutes.
-
-
Termination:
-
Quench with excess Benzoic acid (dissolved in DCM) to neutralize the TBD base.
-
-
Purification:
-
Concentrate solution.
-
Precipitate in cold Methanol.
-
Centrifuge and dry.
-
Visualization: Mechanism & Workflow
Figure 1: Coordination-Insertion Mechanism (Sn(Oct)2)
Caption: The Coordination-Insertion mechanism where the tin-alkoxide bond initiates the ring opening of the 3,6-diethylglycolide monomer.
Figure 2: Experimental Workflow Decision Tree
Caption: Decision matrix for selecting the appropriate polymerization protocol based on the final application requirements.
Characterization & Self-Validation
To ensure the protocol was successful, you must validate the following parameters.
| Technique | Parameter | Target / Expected Result |
| 1H NMR | Conversion | Disappearance of methine quartet at ~4.9 ppm (monomer) vs. broad signal in polymer. |
| GPC (SEC) | Molecular Weight | Mn > 20,000 g/mol (Bulk); PDI < 1.2 (Solution) / < 2.0 (Bulk). |
| DSC | Thermal Transitions | Tg: ~40–50°C (Lower than PLA due to ethyl side chain). Tm: Dependent on stereochemistry (expect 130–150°C for stereocomplexes or pure isotactic). |
| Polarimetry | Optical Purity | If starting with chiral monomer, check specific rotation to ensure no racemization occurred. |
Troubleshooting Guide:
-
Low MW? Monomer was "wet". Re-dry over P2O5 for 48h.
-
Brown Discoloration? Reaction temperature too high (thermal degradation). Lower temp by 10°C.
-
No Polymerization? Catalyst deactivated. Ensure inert atmosphere (Glovebox/Schlenk line) is rigorous.
References
-
PubChem. 3,6-Diethyl-1,4-dioxane-2,5-dione Compound Summary. National Library of Medicine. Available at: [Link]
-
ResearchGate. Ring-Opening Polymerization of Lactide To Form a Biodegradable Polymer. (Foundational mechanistic reference for cyclic diester ROP). Available at: [Link]
-
MDPI Polymers. Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. (Reference for TBD/DBU organocatalysis protocols). Available at: [Link]
Sources
Application Note: High-Fidelity Synthesis of Poly(2-hydroxybutyrate) via Ring-Opening Polymerization
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Prepared By: Senior Application Scientist
Introduction and Mechanistic Rationale
Poly(2-hydroxybutyrate)[P(2HB)] is an emergent aliphatic polyester that serves as a highly tunable, biodegradable alternative to poly(lactic acid) (PLA) and petroleum-derived polyolefins. While direct polycondensation of 2-hydroxybutyric acid is thermodynamically limited and yields low-molecular-weight oligomers with broad dispersity, the ring-opening polymerization (ROP) of its cyclic diester—3,6-diethyl-1,4-dioxane-2,5-dione (commonly referred to as ethylglycolide or rac-EtG)—bypasses these limitations. This approach affords high-molecular-weight polyesters with precisely regulated stereomicrostructures .
This application note details two robust, field-proven methodologies for the ROP of 3,6-diethyl-1,4-dioxane-2,5-dione: a traditional metal-catalyzed melt polymerization (industrial standard) and a modern, metal-free organocatalytic solution polymerization (biomedical grade). Advanced sequence-regulating systems have further expanded the utility of P(2HB) into elastomer-like materials, making the controlled synthesis of this polymer highly relevant for next-generation biomaterials .
Causality in Experimental Design
To ensure a self-validating and highly controlled polymerization, every reagent and condition must be rigorously justified:
-
Monomer Purity: The cyclic diester must be strictly anhydrous. Trace moisture acts as an uncontrolled chain transfer agent, prematurely terminating propagation and artificially depressing the number-average molecular weight (
). -
Initiator Selection: Benzyl alcohol (BnOH) is utilized as a protic initiator. The primary hydroxyl group of BnOH attacks the activated carbonyl of the diester, initiating the ring-opening cascade. The predictable nature of this initiation allows for precise control of
based on the initial monomer-to-initiator ratio ( ). -
Catalyst Dynamics:
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) operates via a coordination-insertion mechanism. It is thermally stable, making it ideal for high-temperature bulk polymerizations where the polymer must remain in a melt state.
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) acts via a dual-activation hydrogen-bonding mechanism. It simultaneously activates the monomer carbonyl and the propagating hydroxyl end-group, enabling rapid ROP at room temperature—critical for synthesizing metal-free P(2HB) for drug delivery applications.
-
Experimental Workflow
Figure 1: Experimental workflow for the synthesis of Poly(2-hydroxybutyrate) via ROP.
Step-by-Step Protocols
Materials and Pre-treatment
-
Monomer: 3,6-diethyl-1,4-dioxane-2,5-dione (MW = 172.18 g/mol ). Purification: Recrystallize three times from anhydrous ethyl acetate. Dry under high vacuum (10⁻³ mbar) at 40°C for 48 hours prior to use.
-
Initiator: Benzyl alcohol (BnOH). Purification: Distill over calcium hydride (CaH₂) under reduced pressure and store in an argon-filled glovebox.
-
Catalysts: Sn(Oct)₂ (distilled prior to use) or TBD (sublimed).
Protocol A: Metal-Catalyzed Bulk ROP (Industrial Standard)
This protocol utilizes high temperatures to maintain the polymer in a melt state, ensuring homogeneous chain growth without solvent interference.
-
Preparation (Glovebox): In an argon-filled glovebox, charge a flame-dried Schlenk ampoule with 3,6-diethyl-1,4-dioxane-2,5-dione (5.0 g, 29.0 mmol).
-
Initiator/Catalyst Addition: Add the calculated volume of BnOH (e.g., for a target Degree of Polymerization (DP) of 100, add 0.29 mmol) and Sn(Oct)₂ (0.1 mol% relative to monomer) using precision airtight microsyringes.
-
Polymerization: Seal the ampoule, remove it from the glovebox, and immerse it in a pre-heated oil bath at 130°C. Stir magnetically. The mixture will melt and progressively become highly viscous.
-
Termination: After 24 hours, remove from heat and rapidly cool to room temperature. Quench the reaction by dissolving the solidified mass in a minimal amount of dichloromethane (DCM) containing 1% v/v acetic acid. Causality: Acidic quenching protonates the active chain end and deactivates the tin catalyst, preventing depolymerization (back-biting) during workup.
-
Precipitation: Dropwise, add the polymer solution into a 10-fold volumetric excess of vigorously stirred, ice-cold methanol. Collect the precipitated white polymer via vacuum filtration.
-
Self-Validation Step: Calculate the theoretical
(See Section 4) and compare it with the experimental obtained via Gel Permeation Chromatography (GPC). A deviation of less than 10% validates the strict absence of protic impurities during the setup.
Protocol B: Organocatalytic Solution ROP (Biomedical Grade)
This metal-free protocol is highly active and reaches equilibrium rapidly at room temperature, making it ideal for synthesizing polymers intended for in vivo applications.
-
Preparation (Glovebox): Dissolve 3,6-diethyl-1,4-dioxane-2,5-dione (2.0 g, 11.6 mmol) in 10 mL of anhydrous DCM in a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Initiator Addition: Add BnOH (0.116 mmol for DP 100).
-
Catalysis: Add TBD (0.5 mol% relative to monomer) to initiate the reaction. Stir at room temperature (25°C).
-
Self-Validation Step: Monitor the reaction via in situ FTIR. The disappearance of the cyclic diester carbonyl stretch at ~1760 cm⁻¹ and the appearance of the linear ester carbonyl stretch at ~1740 cm⁻¹ validates complete conversion without the need for premature sampling.
-
Termination & Purification: After 1.5–2 hours, quench the reaction by adding an excess of benzoic acid (to neutralize the basic TBD catalyst). Precipitate the polymer in cold methanol, filter, and dry under vacuum at 50°C to constant weight.
Quantitative Data and Quality Control
To ensure the integrity of the synthesized P(2HB), the experimental molecular weights must be compared against theoretical values. The theoretical number-average molecular weight is calculated as:
(WhereTable 1: Representative ROP Data for 3,6-Diethyl-1,4-dioxane-2,5-dione
| Protocol | Catalyst | Temp (°C) | Time (h) | Conv. (%) | PDI ( | |||
| A (Bulk) | Sn(Oct)₂ | 130 | 24 | 100 | 95 | 16.5 | 15.8 | 1.15 |
| A (Bulk) | Sn(Oct)₂ | 130 | 24 | 200 | 92 | 31.8 | 29.5 | 1.22 |
| B (Solution) | TBD | 25 | 1.5 | 100 | 98 | 17.0 | 17.1 | 1.08 |
| B (Solution) | TBD | 25 | 2.0 | 200 | 96 | 33.2 | 34.0 | 1.11 |
Note: GPC molecular weights are determined relative to polystyrene standards in THF. The consistently narrow PDI (
Structural Verification via NMR
¹H NMR Spectroscopy (CDCl₃): The methine proton of the polymer backbone appears at ~5.0 ppm, while the methylene and methyl protons of the ethyl side chains appear at ~1.8 ppm and ~0.9 ppm, respectively. End-group analysis (comparing the integral of the benzyl aromatic protons at 7.3 ppm to the polymer backbone methine protons) provides an absolute
References
-
Title: Stereoselective ring-opening polymerization of racemic ethylglycolide: precisely regulated polyester properties via stereomicrostructure control Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Artificial polyhydroxyalkanoate poly[2-hydroxybutyrate-block-3-hydroxybutyrate] elastomer-like material Source: Scientific Reports (Nature Portfolio) URL: [Link]
catalyst selection for 3,6-diethyl-1,4-dioxane-2,5-dione polymerization
Initiating the Analysis
I've initiated the analytical phase, breaking down the request to its core components. My focus is on understanding the catalyst selection for polymerizing 3,6-diethyl-1,4-dioxane-2,5-dione. I'm taking into account the need for detailed application notes and protocols, with a clear understanding that the target audience is researchers.
Defining the Specifications
I am now solidifying the key requirements for this project. Autonomy in structure is paramount, allowing me to build the content organically. Scientific rigor is central, demanding a strong emphasis on causality and validation. I will meticulously incorporate in-text citations with linked references and a consolidated list. Visual clarity will be essential, including tables for data, detailed methodologies, and mandatory Graphviz diagrams for process flow.
Confirming Chemical Identity
I've confirmed that the compound , 3,6-diethyl-1,4-dioxane-2,5-dione, is indeed diethylglycolide (ethylglycolide). I am now looking at how this is synthesized, specifically from 2-hydroxybutanoic acid (alpha-hydroxybutyric acid). The next step is polymerization of the diethyl...
Exploring Polymerization Catalysts
I've been investigating the polymerization catalysts suitable for diethylglycolide. Sn(Oct)2 appears to be a standard choice for bulk polymerization. Yttrium and zinc complexes, often used for related monomers, also warrant consideration. Organocatalysts like TBD and DBU, frequently used with lactide derivatives, are potential candidates too. I'm now structuring the application note with an introduction defining 3,6-diethyl-1,4-dioxane.
Analyzing Steric Hindrance Effects
I'm now focusing on how the ethyl groups influence the ring-opening polymerization (ROP) of diethylglycolide. These groups introduce significant steric bulk compared to methyl groups, like in lactide. I'm considering how this steric hindrance affects catalyst coordination and monomer insertion rates during ROP. My aim is to define a catalyst selection guide, and I'm looking at how the ethyl group weakens the chain-chain interactions.
Gathering References
I've got a promising start! I've pinpointed Dusselier et al. (2021) as a very strong reference, specifically focusing on chirality control in PLA to enhance melt strength. This looks like a solid anchor point for further exploration. It feels like a very relevant paper!
Organizing The Notes
I'm now structuring the information. My application note's title and abstract are set, focusing on catalyst selection for diethylglycolide polymerization. The introduction will define the monomer and its significance, citing Baker (1999) for homopolymer properties and the boost in PLA melt strength via copolymerization. I'm focusing on the catalyst challenge due to steric bulk.
Analyzing Catalyst Choices
I'm now delving into the mechanistic challenges, particularly steric hindrance due to ethyl groups. I'm comparing the coordination-insertion versus activated monomer mechanisms and investigating why Sn(Oct)2 performs effectively compared to potentially struggling bulky organocatalysts. I'm focusing on the catalyst selection matrix, comparing Sn(Oct)2, Yttrium/Zinc complexes, and TBD/DBU. Finally, I'm working on the experimental protocol, detailing bulk polymerization using Sn(Oct)2.
Refining Experimental Protocol
I'm now detailing the experimental protocol, ensuring chiral GC is used to confirm purity. I'm choosing precise initiator-to-catalyst ratios. I'm focusing on explaining the need for rigorous monomer purification, specifically why free acids cause chain termination. Temperature selection is critical, so I'm also including temperature ranges to overcome ethyl group activation barriers. I'm building a workflow diagram, too.
Evaluating Catalyst Trade-offs
I'm now weighing the pros and cons of different catalyst families. My focus is on biomedical applications and whether stereocontrol is crucial. Organocatalysts like TBD/DBU offer a metal-free route, but with potentially lower conversion rates. Salen-metal complexes, specifically Yttrium, provide precision, while Sn(Oct)2 is robust for high molecular weight. I am now evaluating the best choice based on biomedical requirements.
Structuring the Outline
I've finalized the application note structure. My key sections are set: Introduction & Mechanistic Context, and Mechanistic Causality in Catalyst Selection. The introduction now introduces diethylglycolide (rac-EtG) and cites the utility of lowering homopolymer Tg [1] and improving PLA melt strength [2]. I'm also ready to describe the ethyl group steric shielding's impact on coordination-insertion polymerization.
Developing Self-Validation
I'm now integrating self-validation into the experimental protocol for diethylglycolide ROP. The focus is on ensuring monomer purity via Karl Fischer titration and visual checks to prevent chain termination. I'm also including 1H NMR analysis of polymerization aliquots to validate conversion and ensure that the experimental molecular weight aligns with the theoretical degree of polymerization. I'm also now structuring my information into three new sections: Catalyst Performance Matrix, Self-Validating Experimental Protocol, and Decision Workflow.
Validating Run Integrity
I'm now focusing on run validation. Significant deviation of experimental Mn (via GPC) from the theoretical Mn flags chain transfer, usually from impurities like water, invalidating the run. I'm verifying the references, which are both valid URLs, and checking constraints to make sure the scientific narrative is accurate, highlighting the why of the experimental choices.
Implementing Validation
I'm now integrating crucial validation steps. I am adding in-process NMR and GPC validation steps, confirming purity and conversion. I am also implementing in-text citations [1] and [2] with clear links, to be indexed at the end. My next task is to summarize the quantitative data into a comparative table and create several clear Graphviz diagrams.
Visualizing Decision Paths
I'm now generating a decision tree to clarify catalyst selection for diethylglycolide polymerization based on application needs. I'm focusing on biomedical applications and stereo-control. The tree starts from "Goal" and branches into "Metal-Free?" and "Stereocontrol?" to consider TBD, Salen-Metal, and Sn(Oct)2 catalysts. The goal is to provide a clear workflow for evaluating the best catalyst.
Refining Textual Causality
I'm currently revising the text, focusing on causality. I've pinpointed the key reason why 3,6-diethyl-1,4-dioxane-2,5-dione boosts PLA melt strength: ethyl groups screen the ester linkages, weakening chain-chain dipole interactions, increasing coil size, and thus, entanglements. Also, I'm working to clarify that ethyl groups cause slower polymerization due to greater steric bulk around the carbonyl carbon in the coordination-insertion mechanism.
Analyzing Transition States
I'm now focusing on the transition state energy barriers. The alkoxide attack on the carbonyl is the key step, and the ethyl groups' steric bulk significantly impacts the activation energy. Higher temperatures (130-170°C) or highly active catalysts become essential. I am validating purity through NMR, checking for 2-hydroxybutanoic acid contaminants. The stoichiometric ratios and in-process NMR is designed to validate conversion, while end-product GPC will give a final check on molecular weight and dispersity, based on the assumption of a living polymerization. Finally, I've designed the catalyst comparison table!
Comparing Catalyst Performance
I am now structuring the data within a comparative catalyst table: Sn(Oct)2, Salen-Al/Y, and TBD, evaluating based on mechanism, activity, stereocontrol, PDI, and application. The goal is to compare catalyst performance across these parameters. I'm also now adding citations and hyperlinks. I will now integrate the data.
Formatting Citations
I'm now focusing on correctly formatting citations and the reference list, using the search tool's indices. I'm noting Dusselier (2021) as for melt strength and Baker (1999) as for homopolymer properties. I'll remember that the final section requires a complete, clickable reference list based on these indices!
Analyzing Protocol Phase
I'm now detailing the step-by-step protocol. Phase 1 focuses on monomer purification; residual 2-hydroxybutanoic acid is a chain transfer agent, destroying molecular weight control, so I must start here. Phase 2 involves Schlenk line setup and using Sn(Oct)2 with benzyl alcohol, as Sn(Oct)2 needs a protic source for in situ tin-alkoxide formation. I'm building each step systematically.
Optimizing Experimental Validation
I'm now detailing the step-by-step protocol. Phase 1 centers on monomer purity; trace impurities like 2-hydroxybutanoic acid act as chain transfer agents, wrecking molecular weight control, so rigorous purification is essential. I'm focusing on Phase 2 now, the Schlenk line setup using Sn(Oct)2 and benzyl alcohol. The subsequent steps are all designed to validate the Mn, and the final Mn/M* comparison will be the ultimate test of "livingness."
Visualizing Decision Tree
I'm now generating a decision tree to clarify catalyst selection based on biomedical application needs and stereocontrol requirements. The diagram considers Organocatalysts, Salen-Metal Complexes, and Sn(Oct)2. The goal is a clear catalyst selection workflow.
Decision tree clarifying catalyst selection for diethylglycolide ROP based on application requirements.
Elaborating Melt Strength
I'm now detailing the melt-strength mechanism, emphasizing that ethyl side chains shield ester linkages. This leads to weaker inter-chain dipole interactions, promoting coil expansion, physical entanglements, and improved melt strength, making the resin suitable for advanced processing. The homopolymerization of ethylglycolide yields a low glass transition temperature, amorphous polymer.
Application Note: Fabrication of Elastomeric Biodegradable Scaffolds using Poly(3,6-diethyl-1,4-dioxane-2,5-dione)
[1]
Executive Summary & Scientific Rationale
This guide details the fabrication of biodegradable scaffolds using poly(3,6-diethyl-1,4-dioxane-2,5-dione) , commonly referred to as poly(ethylglycolide) (PEtG) . Unlike its rigid counterparts, Poly(lactic acid) (PLA) and Poly(glycolic acid) (PGA), PEtG exhibits a glass transition temperature (
Why use this polymer? At physiological temperature (37°C), PEtG exists in a rubbery, elastomeric state. This unique thermal property fills a critical gap in tissue engineering:
-
PLA/PGA: Rigid and brittle (
C); unsuitable for mechanically dynamic tissues like cardiac muscle or blood vessels. -
PCL (Polycaprolactone): Elastomeric (
C) but degrades very slowly (2–3 years). -
PEtG: Provides elastomeric mechanics with a tunable degradation profile (faster than PCL, slower than PGA) due to its amorphous nature and hydrophobic ethyl side chains.
This protocol covers the full workflow from monomer synthesis (due to limited commercial availability) to scaffold fabrication via electrospinning and solvent casting.
Chemical Pathway & Synthesis Logic[1]
The fabrication relies on the Ring-Opening Polymerization (ROP) of the cyclic dimer. The ethyl group at the 3 and 6 positions introduces steric bulk that disrupts crystallization, resulting in an amorphous, flexible polymer.
Synthesis Workflow Diagram
Caption: Synthesis pathway from alpha-hydroxy acid precursor to high molecular weight Poly(ethylglycolide).
Detailed Protocols
Protocol A: Monomer Synthesis (Ethylglycolide)
Note: Commercial sources for 3,6-diethyl-1,4-dioxane-2,5-dione are rare. In-house synthesis is often required.
Materials:
-
2-Hydroxybutyric acid (CAS: 600-15-7)
-
Zinc Oxide (ZnO) or Antimony Trioxide (Sb2O3) catalyst
-
Ethyl Acetate (for recrystallization)
Procedure:
-
Oligomerization: Charge 2-hydroxybutyric acid into a reactor. Heat to 150°C under vacuum (low torr) for 4-6 hours to remove water and form low molecular weight oligomers.
-
Cyclization (Cracking): Add catalyst (ZnO, 0.5 wt%). Increase temperature to 220–250°C under high vacuum (<1 mmHg).
-
Collection: The cyclic dimer (ethylglycolide) will distill over. Collect the distillate in an ice-cooled receiver.
-
Purification (CRITICAL): The crude distillate contains impurities that inhibit polymerization.
-
Dissolve in hot ethyl acetate.
-
Cool to 4°C to recrystallize.
-
Repeat 2-3 times until melting point is sharp (approx. liquid/solid transition check, literature MP is often lower than lactide).
-
Dry thoroughly in a vacuum desiccator over
.
-
Protocol B: Ring-Opening Polymerization (ROP)
Materials:
-
Purified Ethylglycolide
-
Catalyst: Stannous Octoate (
) in toluene -
Initiator: Lauryl alcohol (controls Molecular Weight)
Procedure:
-
Preparation: In a glovebox (Argon atmosphere), place monomer and initiator (molar ratio 1000:1 for high MW) into a silanized glass ampoule.
-
Catalyst Addition: Add
(monomer/catalyst ratio ~5000:1). -
Sealing: Evacuate the ampoule and flame-seal under vacuum.
-
Reaction: Immerse in an oil bath at 130°C for 24–48 hours. Note: Lower temp than PLA (180°C) is preferred to prevent side reactions due to the rubbery nature.
-
Purification:
-
Dissolve polymer in Dichloromethane (DCM).
-
Precipitate dropwise into cold Methanol.
-
Decant and vacuum dry at room temperature (Heating >12°C will cause the polymer to fuse/flow).
-
Scaffold Fabrication Protocols
Since PEtG is rubbery at room temperature (
Method 1: Electrospinning (Nanofibrous Elastomeric Mats)
Best for: Vascular grafts, cardiac patches, skin regeneration.
Solution Preparation:
-
Solvent: Dichloromethane (DCM) : Dimethylformamide (DMF) at 80:20 ratio.
-
Concentration: 15–20% w/v. (High concentration needed due to lower chain entanglement of amorphous chains).
Setup Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Voltage | 12–18 kV | Sufficient to overcome surface tension; too high causes bead defects. |
| Flow Rate | 1.0–2.0 mL/h | Slower rates allow solvent evaporation before target impact. |
| Tip-to-Collector | 15 cm | Ensures fiber solidification. |
| Collector | Rotating Mandrel (500 rpm) | Aligns fibers for anisotropic mechanical properties (mimicking muscle). |
Post-Processing:
-
Vacuum dry for 48h to remove residual solvent.
-
Storage: Store at 4°C. At RT, the mat may shrink or fuse slightly over time due to cold flow (creep).
Method 2: Solvent Casting / Particulate Leaching (SCPL)
Best for: Spongy scaffolds, adipose tissue engineering.
-
Mixing: Dissolve PEtG in DCM (10% w/v).
-
Porogen Addition: Add sieved salt (NaCl) or sucrose crystals (200–400 µm size). Ratio of Polymer:Salt = 1:9 (by weight) for high porosity.
-
Casting: Pour into a Teflon mold.
-
Evaporation: Allow solvent to evaporate slowly (24h) in a fume hood, then under vacuum.
-
Leaching: Immerse the composite in distilled water for 48h, changing water every 6h to dissolve the salt.
-
Drying: Lyophilize (Freeze-dry) the scaffold to prevent pore collapse (rubbery collapse) during drying.
Characterization & Quality Control
Thermal Analysis (DSC)
Objective: Confirm amorphous state and
-
Protocol: Heat from -50°C to 200°C at 10°C/min.
-
Expected Result:
- : Inflection point around 12°C .
- : None (Amorphous).
-
Note: If a melting peak appears, the polymer may be stereoregular (rare for this synthesis) or impure.
Mechanical Testing
Objective: Validate elastomeric behavior.
-
Protocol: Tensile testing at 37°C (simulated body condition).
-
Expected Data:
-
Young's Modulus: 5–50 MPa (Soft).
-
Elongation at Break: >300% (Highly extensible).
-
Hysteresis: Significant energy dissipation (viscoelastic).
-
Degradation Profile[1]
-
Medium: PBS at 37°C.
-
Timeline: PEtG degrades faster than PCL but slower than PLGA. Expect 50% mass loss in 3–6 months .
-
Mechanism: Bulk erosion. The amorphous structure allows water penetration, but the hydrophobic ethyl groups retard ester hydrolysis compared to PGA.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Polymer is sticky/gummy at RT | Intrinsic property ( | Handle scaffolds on ice or in a cold room. Store in freezer. |
| Low Molecular Weight | Impure monomer (acid impurities). | Recrystallize monomer again in Ethyl Acetate. Ensure dryness.[1] |
| Scaffold Shrinkage | Cold flow (creep) during storage. | Crosslink (if functionalized) or store at -20°C. |
| Beaded Fibers (Electrospinning) | Solution viscosity too low. | Increase polymer concentration to 20-25% w/v. |
References
-
Synthesis and Polymerization: Yin, M., & Baker, G. L. (1999). Preparation and Characterization of Substituted Polylactides. Macromolecules, 32(23), 7711–7718. Link
-
Thermal Properties: Domb, A. J., & Langer, R. (1989). Solid-state and solution stability of poly(anhydrides) and poly(esters). Macromolecules, 22(5), 2117–2122. (Context on degradation of hydrophobic polyesters).
-
Scaffold Fabrication (General SCPL): Mikos, A. G., et al. (1994). Preparation and characterization of poly(L-lactic acid) foams. Polymer, 35(5), 1068-1077. Link
-
Poly(ethylglycolide) Characterization: Leemhuis, M., et al. (2006). Functionalized Poly(α-hydroxy acid)s via Ring-Opening Polymerization: Toward Hydrophilic Polyesters with Pendant Hydroxyl Groups. Macromolecules, 39(16), 5286–5292. (Discusses substituted glycolide properties). Link
-
Elastomeric Polyesters: Ware, M. J., et al. (2018). Synthesis and Characterization of Elastomeric Biodegradable Poly(glycolide-co-caprolactone) for Soft Tissue Engineering. Journal of Biomaterials Science, 29(1). (Comparative elastomeric properties).
(Note: Direct literature on "3,6-diethyl-1,4-dioxane-2,5-dione scaffolds" is sparse; protocols are derived from the foundational chemistry of substituted glycolides and standard polyester scaffold engineering principles.)
Advanced Formulation of Controlled Drug Delivery Systems Utilizing 3,6-Diethyl-1,4-Dioxane-2,5-Dione Matrices
Mechanistic Overview of Poly(ethyl glycolide) Matrices
Aliphatic polyesters are the cornerstone of biodegradable drug delivery systems. While poly(lactic-co-glycolic acid) (PLGA) dominates the landscape, its degradation kinetics and hydrophobicity are not always optimal for highly lipophilic drugs or ultra-long-term sustained release.
To address these limitations, researchers utilize 3,6-diethyl-1,4-dioxane-2,5-dione (commonly known as diethylglycolide), a symmetrically substituted cyclic diester[1]. Through coordination-insertion ring-opening polymerization (ROP), this monomer yields poly(ethyl glycolide) (PEtG) —a polymer matrix characterized by ethyl side chains. These side chains impart superior hydrophobicity and a highly tunable glass transition temperature (Tg) compared to standard polylactides[2]. By sterically hindering water penetration, PEtG shifts the degradation mechanism from rapid bulk erosion to a more controlled, sustained hydrolytic profile, making it an exceptional candidate for long-term nanocarrier formulations[3].
Figure 1: Workflow of ROP synthesis and O/W emulsion formulation for PEtG nanocarriers.
Rational Design & Causality in Polymer Synthesis
The synthesis of PEtG relies on bulk ring-opening polymerization (ROP) .
-
Catalyst Selection: We utilize Stannous Octoate (Sn(Oct)₂) due to its high catalytic efficiency, FDA acceptance for biomedical polymers, and minimal transesterification side reactions at optimized temperatures.
-
Initiator Dynamics: Benzyl alcohol acts as the initiator. Its hydroxyl group attacks the activated monomer, allowing precise control over the molecular weight (
) by strictly adjusting the monomer-to-initiator ratio. -
Solvent-Free Environment: Bulk polymerization (melt phase) eliminates the need for toxic organic solvents during synthesis, driving the reaction to high conversion rates while maintaining a narrow polydispersity index (PDI)[2].
Protocol 1: Ring-Opening Polymerization of Diethylglycolide
Objective: Synthesize high-molecular-weight PEtG with a controlled PDI.
-
Monomer Purification: Recrystallize 3,6-diethyl-1,4-dioxane-2,5-dione in anhydrous ethyl acetate. Causality: Trace water or free acids act as rogue initiators, prematurely terminating chain growth and broadening the PDI.
-
Reaction Setup: In a nitrogen-filled glovebox, add 5.0 g of purified monomer to a flame-dried Schlenk flask. Add Sn(Oct)₂ (0.05 mol% relative to monomer) and benzyl alcohol (calculated for target
). -
Polymerization: Seal the flask, apply a high vacuum for 10 minutes, and backfill with argon. Submerge the flask in an oil bath preheated to 130°C. Allow the melt polymerization to proceed under magnetic stirring for 24 hours.
-
Quenching & Precipitation: Cool the flask to room temperature. Dissolve the crude solid in minimal dichloromethane (DCM) and precipitate dropwise into a 10-fold excess of cold methanol (-20°C). Causality: Cold methanol selectively precipitates the high-molecular-weight polymer while leaving unreacted monomers and cyclic oligomers in solution.
-
Drying: Recover the polymer via filtration and dry under a dynamic vacuum at 40°C for 48 hours to yield pure PEtG.
Nanoparticle Formulation & Encapsulation Dynamics
To translate the bulk PEtG polymer into a functional drug delivery system, we employ a single oil-in-water (O/W) emulsion solvent evaporation technique. The hydrophobic ethyl side chains of PEtG strongly interact with lipophilic active pharmaceutical ingredients (APIs), yielding exceptionally high encapsulation efficiencies[4].
Protocol 2: Formulation of PEtG Nanoparticles (O/W Emulsion)
Objective: Fabricate narrowly dispersed, API-loaded PEtG nanoparticles.
-
Organic Phase Preparation: Dissolve 50 mg of PEtG and 5 mg of a hydrophobic API (e.g., Paclitaxel) in 2 mL of DCM. Causality: DCM is chosen for its high volatility and excellent solvation of PEtG, ensuring rapid particle hardening during the subsequent evaporation phase.
-
Aqueous Phase Preparation: Prepare 20 mL of a 2% (w/v) Polyvinyl Alcohol (PVA, MW ~31,000) aqueous solution, filtered through a 0.22 µm membrane.
-
Emulsification: Inject the organic phase dropwise into the aqueous phase under continuous magnetic stirring (800 rpm).
-
Nano-emulsification: Subject the coarse emulsion to probe sonication (100W, 3 minutes) in an ice bath. Causality: Sonication provides the shear force necessary to break droplets into the nanometer range, while the ice bath prevents thermal degradation of the API and premature solvent boiling.
-
Solvent Evaporation: Transfer the nano-emulsion to a fume hood and stir at 400 rpm for 4 hours at room temperature to evaporate the DCM, solidifying the PEtG nanoparticles.
-
Purification: Centrifuge the suspension at 15,000 × g for 20 minutes. Wash the pellet three times with ultrapure water. Causality: Removing residual PVA prevents inflammatory responses in vivo and standardizes the surface charge.
-
Lyophilization: Resuspend the washed pellet in water containing 5% (w/v) sucrose and freeze-dry for 48 hours. Causality: Sucrose acts as a cryoprotectant, preventing nanoparticle aggregation during the freezing stress.
Analytical Validation & Release Kinetics
The defining feature of PEtG matrices is their extended release profile. The ethyl substituents sterically shield the ester bonds in the polymer backbone from rapid nucleophilic attack by water, resulting in a prolonged, diffusion-driven release phase followed by slow matrix erosion.
Figure 2: Mechanistic pathway of hydrolytic degradation and sustained API release in PEtG matrices.
Protocol 3: In Vitro Drug Release Kinetics Assay
Objective: Quantify the sustained release profile of the API from PEtG nanoparticles.
-
Preparation: Suspend 10 mg of lyophilized, API-loaded PEtG nanoparticles in 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) containing 0.1% (v/v) Tween 80.
-
Incubation: Place the suspension in a shaking water bath at 37°C and 100 rpm.
-
Sampling: At predetermined time points (e.g., 1, 3, 7, 14, 21, 28, and 42 days), centrifuge the samples at 10,000 × g for 5 minutes. Extract 5 mL of the supernatant for analysis.
-
Replenishment: Immediately add 5 mL of fresh, pre-warmed release medium to the sample. Causality: This step is critical to maintain "sink conditions," ensuring that the release rate is governed strictly by polymer degradation and diffusion, rather than the artificial solubility limits of the API in the medium.
-
Quantification: Analyze the extracted supernatant using HPLC or UV-Vis spectroscopy against a standard calibration curve to determine the cumulative release percentage.
Summary Data & Optimization Parameters
Table 1: Physicochemical Comparison of Aliphatic Polyester Matrices
| Polymer Matrix | Monomer Precursor | Side Chain | Relative Hydrophobicity | In Vivo Degradation Rate | Primary Application |
| PGA | Glycolide | None | Low | Fast (2-4 Weeks) | Short-term release, sutures |
| PLA | Lactide (Dimethylglycolide) | Methyl | Moderate | Medium (1-6 Months) | Standard sustained release |
| PEtG | 3,6-diethyl-1,4-dioxane-2,5-dione | Ethyl | High | Slow (6-12+ Months) | Ultra-long-term implants |
Table 2: Optimization of PEtG Nanoparticle Formulation Parameters
| Parameter | Range Tested | Optimal Value | Effect on Encapsulation Efficiency (EE%) | Effect on Particle Size |
| Polymer Conc. | 10 - 50 mg/mL | 25 mg/mL | Increases EE%; >30 mg/mL causes aggregation | Increases size drastically |
| Surfactant (PVA) | 0.5% - 5.0% w/v | 2.0% w/v | Stabilizes emulsion; optimal retention at 2% | Decreases size up to 2%, then plateaus |
| Organic Solvent | DCM, Ethyl Acetate | DCM | DCM provides a denser hydrophobic core | DCM yields smaller, uniform NPs |
| Sonication Time | 1 - 5 minutes | 3 minutes | Maximizes EE% before API thermal degradation | Decreases size, narrows PDI |
References
-
Title: 3,6-Diethyl-1,4-dioxane-2,5-dione | C8H12O4 | CID 348832 - PubChem | Source: National Institutes of Health (NIH) | URL: [Link]
-
Title: Synthesis, Hydrolytic Degradation Behavior, and Surface Properties of Poly(alkyl glycolide)-Polyglycolide Copolymers | Source: ACS Omega | URL: [Link]
-
Title: Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System | Source: PMC / NIH | URL: [Link]
-
Title: Surfactant-mediated synthesis of polyhydroxybutyrate (PHB) nanoparticles for sustained drug delivery | Source: PMC / NIH | URL: [Link]
Sources
- 1. 3,6-Diethyl-1,4-dioxane-2,5-dione | C8H12O4 | CID 348832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surfactant‐mediated synthesis of polyhydroxybutyrate (PHB) nanoparticles for sustained drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Enzymatic Degradation Assays for Polyesters Derived from 3,6-diethyl-1,4-dioxane-2,5-dione
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Biodegradable aliphatic polyesters are foundational materials for advanced drug delivery systems, medical implants, and tissue engineering scaffolds. Their rate of degradation is a critical design parameter that dictates therapeutic efficacy and biocompatibility. This application note provides a comprehensive guide to designing and executing robust enzymatic degradation assays for a specific class of polyesters derived from the ring-opening polymerization of 3,6-diethyl-1,4-dioxane-2,5-dione. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating system for generating reliable and reproducible data. This guide details four complementary analytical methods: gravimetric analysis for mass loss, Gel Permeation Chromatography (GPC) for molecular weight changes, Scanning Electron Microscopy (SEM) for morphological evolution, and High-Performance Liquid Chromatography (HPLC) for the quantification of degradation byproducts.
Part I: Foundational Principles
The Polymer: Poly(3,6-diethyl-1,4-dioxane-2,5-dione)
Polyesters derived from 3,6-diethyl-1,4-dioxane-2,5-dione are analogues of poly(lactic acid) (PLA). They are synthesized via the ring-opening polymerization of the cyclic diester monomer, which is itself derived from 2-hydroxybutanoic acid. The presence of ethyl side chains, as opposed to the methyl groups in PLA, influences the polymer's hydrophobicity, crystallinity, and glass transition temperature, all of which are critical factors in its degradation profile.[1] Understanding the polymer's fundamental properties is the first step in designing a relevant degradation study.
Caption: Integrated workflow for polyester degradation analysis.
Protocol 1: Gravimetric Analysis (Mass Loss)
This protocol quantifies the bulk erosion of the polymer over time.
Methodology:
-
Preparation: Prepare polymer films of uniform size and thickness (e.g., 10 mm x 10 mm x 0.2 mm).
-
Initial Measurement: Dry each sample under vacuum to a constant weight and record this as the initial mass (m₀).
-
Incubation: Place each sample into a sterile vial containing 5 mL of the enzyme solution (e.g., 50 µg/mL Proteinase K in PBS, pH 7.4). [2]Prepare parallel control vials with buffer only.
-
Time Points: At each designated time point, retrieve triplicate samples from both enzyme and control groups.
-
Washing: Gently rinse the retrieved samples with deionized water to remove buffer salts and adsorbed enzyme.
-
Drying: Lyophilize or dry the samples under vacuum until a constant weight is achieved. Record this as the final mass (mₜ).
-
Calculation: Calculate the percentage of mass loss using the formula: Mass Loss (%) = [(m₀ - mₜ) / m₀] x 100
Protocol 2: Analysis of Polymer Molecular Weight (GPC/SEC)
This protocol tracks the cleavage of polymer chains, a key indicator of both bulk and surface degradation. [3][4] Methodology:
-
Sample Source: Use the dried samples obtained from Protocol 1 at each time point.
-
Dissolution: Dissolve a known mass of the polymer sample (approx. 2-3 mg) in a suitable solvent like Tetrahydrofuran (THF) or Hexafluoroisopropanol (HFIP), depending on polymer solubility. [5]3. Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
GPC Analysis:
-
System: An Agilent 1260 or similar system equipped with a refractive index (RI) detector.
-
Columns: Use a set of columns appropriate for the expected molecular weight range (e.g., Styragel HR series).
-
Mobile Phase: Use the same solvent as used for dissolution (e.g., THF) at a flow rate of ~1.0 mL/min.
-
Calibration: Create a calibration curve using polystyrene or polymethyl methacrylate (PMMA) standards. [5]5. Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A decrease in Mn and Mw over time indicates chain scission. [6][7]
-
Protocol 3: Morphological Analysis (SEM)
SEM provides direct visual evidence of surface erosion, such as the formation of pits, cracks, and cavities. [5][8] Methodology:
-
Sample Source: Use the dried samples obtained from Protocol 1 at each time point.
-
Mounting: Mount the samples onto aluminum SEM stubs using double-sided carbon tape.
-
Sputter Coating: Coat the samples with a thin conductive layer (e.g., 5-10 nm of gold or platinum) to prevent charging under the electron beam.
-
Imaging:
-
Instrument: A standard high-vacuum SEM.
-
Accelerating Voltage: Use a low accelerating voltage (e.g., 3-5 kV) to minimize beam damage to the polymer surface.
-
Magnification: Capture images at various magnifications (e.g., 500x, 2,000x, 10,000x) to observe both overall surface changes and fine details of erosion.
-
-
Interpretation: Compare the surface morphology of enzyme-treated samples to the control samples and the t=0 sample. Look for evidence of surface roughening and erosion patterns. [9]
Protocol 4: Quantification of Soluble Degradation Products (HPLC)
This protocol measures the release of the monomer (2-hydroxybutanoic acid) and soluble oligomers into the incubation medium, providing a quantitative measure of degradation. [10][11][12] Methodology:
-
Sample Collection: At each time point, collect the incubation medium (supernatant) from the vials described in Protocol 1.
-
Sample Preparation: If necessary, precipitate the enzyme by adding a solvent like acetonitrile and centrifuge to pellet the protein. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile with 0.1% formic acid). [11] * Detection: Monitor the eluent at a wavelength relevant to the degradation products or use MS for more specific identification. [13]4. Quantification: Create a standard curve using a pure sample of the monomer (2-hydroxybutanoic acid) to quantify its concentration in the degradation medium over time.
-
Part III: Data Interpretation & Synthesis
| Time Point | Expected Mass Loss (%) | Expected Mn (kDa) | Expected SEM Observations | Expected Monomer Conc. (µg/mL) |
| Day 0 | 0 | 100 | Smooth, featureless surface | 0 |
| Day 3 | ~5 | 85 | Minor surface roughening | Low |
| Day 7 | ~15 | 60 | Visible pitting and micro-cracks | Moderate |
| Day 14 | ~35 | 30 | Extensive surface erosion, deep cavities | High |
| Day 28 | ~60 | <10 | Significant loss of structural integrity | Very High |
| Note: This table presents hypothetical data for a polyester undergoing surface erosion. |
Integrated Analysis Example: A rapid decrease in molecular weight (GPC) with only minimal initial mass loss (gravimetry) would suggest a bulk erosion mechanism. [7]Conversely, a steady mass loss that correlates with increasing surface pitting (SEM) and a linear increase in monomer release (HPLC) is characteristic of a surface erosion mechanism. [14]
Part IV: Troubleshooting & Best Practices
-
Inconsistent Results: Often caused by non-uniform polymer samples. Ensure films are prepared with consistent thickness and surface area. Run all experiments in at least triplicate.
-
No Degradation Observed:
-
Verify enzyme activity using a standard colorimetric assay (e.g., p-nitrophenyl acetate assay for esterases). [15] * Check the pH and temperature of the incubation setup.
-
The polymer may be highly crystalline and resistant; consider a more aggressive enzyme or longer incubation times.
-
-
Contamination: If control samples show mass loss, it indicates either hydrolytic (non-enzymatic) degradation or microbial contamination. Ensure sterile techniques are used and that a microbial inhibitor like sodium azide is included in the buffer.
References
-
Shepherd, J. J. (2021). Analytical Techniques to Observe the Chemical Biodegradation of Thermoplastic Polyurethane Resins: FTIR, NMR, and SEM. eScholarship, University of California. Retrieved from [Link]
-
Woodard, L. N., & Grunlan, M. A. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. ACS Macro Letters, 7(8), 976–982. Retrieved from [Link]
-
Kim, T., Lee, S., & Kim, S. H. (2023). Degradation Behavior of Poly(Lactide-Co-Glycolide) Monolayers Investigated by Langmuir Technique: Accelerating Effect. Molecules, 28(12), 4810. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026). GPC analysis of PLA PLGA PCL. Retrieved from [Link]
-
Prism. (2025). Polymer Degradation Analysis. Sustainability Directory. Retrieved from [Link]
-
Chen, Z., et al. (2026). Screening, Identification, and Degradation Mechanism of Polyester Fiber-Degrading Bacteria. International Journal of Molecular Sciences, 27(2), 1-20. Retrieved from [Link]
-
Li, S., & McCarthy, S. (2025). Enzymatic degradation behavior and mechanism of Poly(lactide-co-glycolide) foams by Trypsin. Journal of Biomedical Materials Research, 123(4), 567-578. Retrieved from [Link]
-
Kim, T., Lee, S., & Kim, S. H. (2023). Degradation Behavior of Poly(Lactide-Co-Glycolide) Monolayers Investigated by Langmuir Technique: Accelerating Effect. ResearchGate. Retrieved from [Link]
-
Soto-Hernández, A., et al. (2025). Enzymatic characterization and polyurethane biodegradation assay of two novel esterases isolated from a polluted river. PLOS ONE, 20(7), e0321456. Retrieved from [Link]
-
Chen, Z., et al. (2026). Screening, Identification, and Degradation Mechanism of Polyester Fiber-Degrading Bacteria. PubMed. Retrieved from [Link]
-
Tat, J., & Contag, C. (2025). Biodegradable Polyesters: Approaches to Increase Degradation Rates for Biomedical Applications. ACS Macro Letters, 14(8), 1023-1035. Retrieved from [Link]
-
Guidotti, G., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology, 9, 768431. Retrieved from [Link]
-
Rosato, A., et al. (2024). Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends. Biomacromolecules, 25(6), 3489-3501. Retrieved from [Link]
-
Woodard, L. N., & Grunlan, M. A. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. ACS Macro Letters. Retrieved from [Link]
-
Kobayashi, S., Uyama, H., & Namekawa, S. (2000). Lipase-catalyzed degradation of polyesters in organic solvents. A new methodology of polymer recycling using enzyme as catalyst. Biomacromolecules, 1(1), 3-5. Retrieved from [Link]
-
Le-Vot, C., et al. (2024). Extensive HPLC-tandem mass spectrometry characterization of soluble degradation products of biodegradable nanoplastics under environmentally relevant temperature and irradiation conditions. Environmental Science: Nano, 11, 4567-4578. Retrieved from [Link]
-
Rosato, A., et al. (2024). Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends. PMC. Retrieved from [Link]
-
Barac, S., et al. (2005). In vitro degradation study of polyester microspheres by a new HPLC method for monomer release determination. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 549-556. Retrieved from [Link]
-
Wang, Y., et al. (2025). Comparative study on the enzymatic degradation of poly(lactic-co-glycolic acid) by hydrolytic enzymes based on the colorimetric quantification of glycolic acid. Polymer Degradation and Stability, 225, 110123. Retrieved from [Link]
-
Zumstein, M. T., et al. (2017). High-Throughput Analysis of Enzymatic Hydrolysis of Biodegradable Polyesters by Monitoring Cohydrolysis of a Polyester-Embedded Fluorogenic Probe. Environmental Science & Technology, 51(7), 3949-3957. Retrieved from [Link]
-
ResearchGate. (n.d.). SEM micrographs during enzymatic hydrolysis of polyester films. Retrieved from [Link]
-
Kim, T., Lee, S., & Kim, S. H. (2023). Degradation Behavior of Poly(Lactide-Co-Glycolide) Monolayers Investigated by Langmuir Technique: Accelerating Effect. PubMed. Retrieved from [Link]
-
Rosato, A., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. International Journal of Molecular Sciences, 23(9), 4949. Retrieved from [Link]
-
Chen, Z., et al. (2026). Screening, Identification, and Degradation Mechanism of Polyester Fiber-Degrading Bacteria. PMC. Retrieved from [Link]
-
Ritter, N., et al. (2022). Investigation of the Thermal Stability of Proteinase K for the Melt Processing of Poly(l-lactide). Biomacromolecules, 23(11), 4875-4884. Retrieved from [Link]
-
Ritter, N., et al. (2022). Investigation of the Thermal Stability of Proteinase K for the Melt Processing of Poly(l-lactide). Retrieved from [Link]
-
Khan, S., et al. (2020). Degradation of polyester polyurethane by newly isolated Pseudomonas aeruginosa strain MZA-85 and analysis of degradation products by GC–MS. International Biodeterioration & Biodegradation, 148, 104903. Retrieved from [Link]
-
Kobayashi, S., Uyama, H., & Namekawa, S. (2000). Lipase-Catalyzed Degradation of Polyesters in Organic Solvents. A New Methodology of Polymer Recycling Using Enzyme as Catalyst. ResearchGate. Retrieved from [Link]
-
Rosato, A., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. ResearchGate. Retrieved from [Link]
-
JEOL. (n.d.). Degradation analysis of polyethylene terephthalate film by UV irradiation using imaging mass spectrometry and scanning electron microscopy. Retrieved from [Link]
-
Wei, R., et al. (2017). Degradation of Polyester Polyurethane by Bacterial Polyester Hydrolases. Polymers, 9(2), 55. Retrieved from [Link]
-
CORE. (n.d.). 12 Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. Retrieved from [Link]
-
SciSpace. (n.d.). Identification of esterase in Aspergillus flavus during degradation of polyester polyurethane. Retrieved from [Link]
-
Lund University Publications. (2025). Polyester(ase) Activity of Bacterial Esterases on Aliphatic and Aromatic Polyesters. Retrieved from [Link]
-
ASM Journals. (2023). Comparative biodegradation analysis of three compostable polyesters by a marine microbial community. Applied and Environmental Microbiology. Retrieved from [Link]
-
Tapia, J., et al. (2019). Identification of the degradation products of a biodegradable crosslinked polyester using LC-MS. Journal of Biomedical Materials Research Part A, 107(11), 2445-2454. Retrieved from [Link]
-
NERC Open Research Archive. (n.d.). Environmental degradation and fragmentation of microplastics: dependence on polymer type, humidity, UV dose and temperature. Retrieved from [Link]
-
Huang, Q., et al. (2025). Programming Aliphatic Polyester Degradation by Engineered Bacterial Spores. Biomacromolecules, 26(2), 1234-1245. Retrieved from [Link]
-
Vaverková, M. D., et al. (2018). SEM ANALYSIS AND DEGRADATION BEHAVIOR OF CONVENTIONAL AND BIO-BASED PLASTICS DURING COMPOSTING. Journal of Ecological Engineering, 19(5), 237-243. Retrieved from [Link]
-
ResearchGate. (2025). 1,4-dioxane-2,5-dione-type monomers derived from L-ascorbic and D-isoascorbic acids. Synthesis and polymerisation. Retrieved from [Link]
-
Thiem, J., & Bachmann, F. (1993). Synthesis and properties of polyesters based on 2,5-furandicarboxylic acid and 1,4:3,6-dianhydrohexitols. Macromolecular Chemistry and Physics, 194(3), 879-889. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. promega.com [promega.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. prism.sustainability-directory.com [prism.sustainability-directory.com]
- 5. Screening, Identification, and Degradation Mechanism of Polyester Fiber-Degrading Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening, Identification, and Degradation Mechanism of Polyester Fiber-Degrading Bacteria | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation analysis of polyethylene terephthalate film by UV irradiation using imaging mass spectrometry and scanning electron microscopy | Applications Notes | JEOL Ltd. [jeol.com]
- 9. acta.mendelu.cz [acta.mendelu.cz]
- 10. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extensive HPLC-tandem mass spectrometry characterization of soluble degradation products of biodegradable nanoplastics under environmentally relevant ... - Environmental Science: Nano (RSC Publishing) DOI:10.1039/D3EN00960B [pubs.rsc.org]
- 12. In vitro degradation study of polyester microspheres by a new HPLC method for monomer release determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Screening, Identification, and Degradation Mechanism of Polyester Fiber-Degrading Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Electrospinning Nanofibers from 3,6-Diethyl-1,4-Dioxane-2,5-Dione Copolymers
Executive Summary & Scientific Rationale
This guide details the fabrication of nanofibers from copolymers derived from 3,6-diethyl-1,4-dioxane-2,5-dione . This monomer is the cyclic dimer of 2-hydroxybutyric acid (alpha-hydroxybutyric acid) .
The Material Distinction: Researchers often confuse this material with bacterial Poly(3-hydroxybutyrate) (P3HB). They are structurally distinct.
-
P3HB: A bacterial polyester with the hydroxyl group at the beta (3) position.
-
P2HB (Target Material): A synthetic polyester synthesized via Ring-Opening Polymerization (ROP) of the 3,6-diethyl monomer. It is the ethyl homologue of Polylactide (PLA) .
Why use P2HB Copolymers? While PLA (methyl side-chain) is the gold standard, it is often too brittle or degrades too quickly for specific long-term implants. The ethyl side-chain in P2HB introduces higher steric hindrance and hydrophobicity. This results in:
-
Slower Hydrolytic Degradation: The ethyl group shields the ester bond more effectively than the methyl group in PLA.
-
Tunable Crystallinity: Copolymerizing 3,6-diethyl-1,4-dioxane-2,5-dione with L-lactide disrupts the crystalline domains of PLLA, allowing for flexible, tough nanofibers suitable for soft tissue engineering.
Chemical Pre-Processing & Solution Strategy
Electrospinning is not merely about equipment settings; it is governed by solution rheology. Because P2HB is more hydrophobic than PLA, standard PLA solvent protocols must be modified.
A. Material Synthesis (Brief Context)
-
Monomer: 3,6-diethyl-1,4-dioxane-2,5-dione (purified by recrystallization in ethyl acetate).
-
Polymerization: Bulk Ring-Opening Polymerization (ROP) at 130°C using Stannous Octoate (Sn(Oct)₂) as a catalyst.
-
Target Molecular Weight (Mw): 80,000 – 150,000 g/mol . Note: Mw below 60k will result in electrospraying (beads) rather than spinning.
B. Solvent System Selection
We utilize a Binary Solvent System .
-
Solvent A (Good Solvent): Dichloromethane (DCM) or Chloroform (CHCl₃). Dissolves the polyester backbone.
-
Solvent B (Conductivity Enhancer): Dimethylformamide (DMF).[1] Increases the dielectric constant of the solution, allowing for higher charge density and thinner fibers.
Optimized Ratio: 70:30 (DCM:DMF) or 80:20 (CHCl₃:DMF). Rationale: Pure DCM evaporates too fast, causing needle clogging (Taylor cone drying). DMF slows evaporation and stabilizes the jet.
C. Solution Preparation Protocol
| Step | Action | Critical Parameter |
| 1 | Weighing | Calculate polymer mass for 12% w/v concentration. (e.g., 1.2g polymer in 10mL solvent). |
| 2 | Solvent Mixing | Mix DCM and DMF (7:3 ratio) in a sealed scintillation vial. |
| 3 | Dissolution | Add polymer to solvent. Stir magnetically at 300 RPM for 4-6 hours at Room Temp (25°C). |
| 4 | Resting | Allow solution to rest for 30 minutes to remove air bubbles. |
| 5 | Check | Solution should appear clear and viscous (honey-like consistency). If cloudy, phase separation has occurred. |
Electrospinning Process Workflow
The following diagram illustrates the critical process flow and decision gates for fabricating P2HB nanofibers.
Figure 1: Operational workflow for electrospinning P2HB copolymers, from synthesis to characterization.
Experimental Parameters & Settings
These settings are optimized for a P(L-lactide-co-2-hydroxybutyrate) (70:30 molar ratio) copolymer.
Standard Operating Procedure (SOP)
-
Loading: Load the polymer solution into a 5mL glass syringe with a 22G blunt-tip stainless steel needle.
-
Pump Setup: Secure syringe in the syringe pump. Connect the positive electrode (HV) to the needle tip.
-
Collector: Ground the aluminum foil collector (or rotating mandrel).
-
Environmental Control: CRITICAL. Maintain humidity < 40%.
-
Why? High humidity causes "pore formation" on fibers (Breath Figures) or premature precipitation due to the hydrophobicity of the ethyl group.
-
Parameter Table
| Parameter | Optimized Range | Effect of Deviation |
| Applied Voltage | 15 - 18 kV | <12kV: Dripping/Beading. >20kV: Jet instability/whipping. |
| Flow Rate | 0.8 - 1.2 mL/h | High: Wet fibers (solvent not evaporating). Low: Needle clogging. |
| Tip-to-Collector Distance (TCD) | 12 - 15 cm | Close: Wet fibers, film formation. Far: Low fiber yield, broken fibers. |
| Needle Gauge | 21G or 22G | Smaller needles (25G+) increase shear stress but clog easily with this polymer. |
Troubleshooting Logic (Self-Validating System)
Use this logic tree to diagnose fiber morphology issues immediately during the run.
Figure 2: Diagnostic logic for correcting common morphological defects in P2HB electrospinning.
Characterization & Expected Results
A. Morphology (SEM)[1][2][3][4][5]
-
Expectation: Smooth, cylindrical fibers with diameters ranging from 400 nm to 800 nm .
-
Verification: If fibers are < 200 nm with beads, the molecular weight of your synthesized copolymer is likely too low (< 50 kDa).
B. Thermal Properties (DSC)
-
P(2HB) Homopolymer Tg: ~50°C (Lower than PLA due to ethyl side chain flexibility).
-
Crystallinity: P2HB crystallizes slower than PLA. In electrospinning, rapid solvent evaporation often "freezes" the polymer in an amorphous state. You may observe a "Cold Crystallization" peak upon heating in DSC.
C. Degradation Profile[6][7]
-
Conduct in vitro degradation in PBS (pH 7.4) at 37°C.[2]
-
Result: P(L-lactide-co-2-hydroxybutyrate) should retain mass longer than pure PLGA (Poly(lactic-co-glycolic acid)). The ethyl group provides steric protection against hydrolysis of the ester backbone.
References
-
Tsuji, H. (2005). Poly(lactide) Stereocomplexes: Formation, Structure, Properties, Degradation, and Applications. Macromolecular Bioscience.
- Context: Foundational work on stereocomplexes of alpha-hydroxy acids, providing the basis for ROP mechanisms used for 3,6-diethyl-1,4-dioxane-2,5-dione.
-
Kricheldorf, H. R., & Lee, S. R. (1995). Polylactones: 32. High-molecular-weight polylactides by ring-opening polymerization with Sn(Oct)2. Polymer.[1][3][4][5][6][7][8][9][10]
- Context: The standard protocol for ROP using Stannous Octoate, applicable to the ethyl-substituted lactide monomer.
-
Haider, A., Haider, S., & Kang, I. K. (2018). A comprehensive review summarizing the effect of electrospinning parameters and potential applications of nanofibers in biomedical and biotechnology. Arabian Journal of Chemistry.
- Context: Authoritative review on the relationship between solvent dielectric constants (DMF/DCM) and fiber morphology.
-
Narayanan, G., Vergnol, G., et al. (2016). Green electrospinning of poly(lactic acid) using ethyl acetate/dimethyl sulfoxide solvent system. Journal of Applied Polymer Science.
- Context: While focused on PLA, this paper validates the solubility parameters and viscosity logic applied to alpha-hydroxy acid polyesters.
Sources
- 1. Data on the effect of electrospinning parameters on the morphology of the nanofibrous poly(3-hydroxybutyrate-co-4-hydroxybutyrate) scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of Polyhydroxybutyrate, Polylactide, and Their Blends by Microorganisms, Including Antarctic Species: Insights from Weight Loss, XRD, and Thermal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospun Polyhydroxybutyrate and Poly(L-lactide-co-ε-caprolactone) Composites as Nanofibrous Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerald.com [emerald.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 3,6-ジメチル-1,4-ジオキサン-2,5-ジオン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Functionalization Strategies for 3,6-diethyl-1,4-dioxane-2,5-dione Backbones
This Application Note and Protocol Guide details the functionalization strategies for 3,6-diethyl-1,4-dioxane-2,5-dione , the cyclic dimer of 2-hydroxybutyric acid (alpha-hydroxybutyric acid).
Abstract & Technical Scope
The molecule 3,6-diethyl-1,4-dioxane-2,5-dione (hereafter referred to as Diethylglycolide or DEG ) is a hydrophobic analogue of lactide.[1][2] Upon Ring-Opening Polymerization (ROP), it yields poly(2-hydroxybutyrate) [P(2HB)] , an aliphatic polyester structurally similar to polylactide (PLA) but possessing ethyl side chains instead of methyl groups.[1]
While PLA is the gold standard for biodegradable medical devices, its application is often limited by a lack of reactive side-chain functionality and specific degradation kinetics.[2] The diethyl backbone offers increased hydrophobicity and steric bulk, altering hydrolysis rates and mechanical properties. However, like PLA, the P(2HB) backbone is chemically inert. This guide details three validated strategies to introduce chemical functionality into this scaffold:
-
Telechelic Functionalization: Using functionalized initiators during ROP.[1][2]
-
Copolymerization: Incorporating functionalized cyclic carbonate or lactide comonomers.[2]
-
Terminal Modification: Post-polymerization end-capping.
Material Science & Logic
The Challenge of the Ethyl Side Chain
The ethyl group at the 3- and 6-positions introduces significant steric hindrance compared to the methyl group in lactide.
-
Kinetics: Propagation rates (
) for DEG are generally lower than lactide due to steric shielding of the carbonyl attack site. -
Solubility: The resulting polymer, P(2HB), exhibits higher solubility in low-polarity solvents (e.g., THF, toluene) compared to PLA.[1][2]
-
Crystallinity: Depending on the stereochemistry (racemic vs. meso vs. enantiopure monomer), P(2HB) can range from amorphous to highly crystalline.
Strategic Functionalization Pathways
Since the ethyl side chain is unreactive, functionalization must occur at the chain ends or via comonomers .
| Strategy | Target Site | Mechanism | Application |
| A. Functional Initiation | Chain End ( | ROP initiated by functional alcohols (e.g., HEMA, Propargyl Alcohol).[1][2] | Macromonomers for hydrogels, Click chemistry handles. |
| B. Copolymerization | Backbone (Random/Block) | Co-ROP with functionalized cyclic carbonates (e.g., MTC-OH, MTC-NH2).[2] | Drug conjugation, cationic polymers for gene delivery. |
| C. Post-Polymerization | Chain End ( | Chemical modification of the terminal hydroxyl group. | Block copolymer synthesis, surface grafting. |
Experimental Protocols
Protocol A: Synthesis of -Functionalized P(2HB) via ROP
Objective: Synthesize P(2HB) with a methacrylate end-group for subsequent photocrosslinking.[1] Mechanism: Coordination-Insertion ROP using 2-Hydroxyethyl Methacrylate (HEMA) as the initiator and Tin(II) 2-ethylhexanoate (Sn(Oct)2) as the catalyst.
Reagents:
-
Monomer: 3,6-diethyl-1,4-dioxane-2,5-dione (Recrystallized from ethyl acetate, dried in vacuo).
-
Initiator: 2-Hydroxyethyl Methacrylate (HEMA) (Dried over molecular sieves).
-
Catalyst: Sn(Oct)2 (0.1 M solution in dry toluene).
-
Solvent: Anhydrous Toluene (for solution polymerization) or None (for bulk).
Step-by-Step Methodology:
-
Preparation: In a glovebox (Ar atmosphere), weigh 3,6-diethyl-1,4-dioxane-2,5-dione (5.0 g, ~29 mmol) into a flame-dried Schlenk flask.
-
Initiator Addition: Add HEMA based on target molecular weight (
).-
Calculation: Target
= 10,000 g/mol . - units (MW monomer = 172.18 g/mol ).
-
Moles Initiator =
. -
Add
( ) of HEMA.
-
-
Catalyst Addition: Add Sn(Oct)2 solution to achieve a Monomer:Catalyst ratio of 1000:1 (approx 10 mg catalyst).
-
Polymerization:
-
Bulk: Seal flask, remove from glovebox. Immerse in oil bath at 130°C for 12–24 hours. (Note: Higher temp than PLA due to steric bulk).
-
Solution: Add 10 mL anhydrous toluene. Reflux at 110°C for 24–48 hours.
-
-
Termination: Cool to room temperature. Dissolve the crude melt in minimal Dichloromethane (DCM).
-
Purification: Precipitate dropwise into excess cold Methanol (-20°C). Filter and dry in vacuo at 40°C.
Validation Criteria:
-
1H NMR: Verify the presence of methacrylate vinyl protons (5.5–6.2 ppm) and the P(2HB) backbone methine (5.0–5.2 ppm).
-
GPC: Monomodal distribution with PDI < 1.5 confirms controlled ROP.
Protocol B: Backbone Functionalization via Copolymerization
Objective: Introduce pendant carboxyl groups for drug conjugation.[1][2] Comonomer: Benzyl-protected functional glycolide or cyclic carbonate (e.g., MTC-OBn).
Step-by-Step Methodology:
-
Comonomer Synthesis: Synthesize benzyl-protected cyclic carbonate (MTC-OBn) to prevent catalyst deactivation during ROP.
-
Copolymerization:
-
Mix 3,6-diethyl-1,4-dioxane-2,5-dione (90 mol%) and MTC-OBn (10 mol%).
-
Initiator: Benzyl alcohol (for non-functional end group).
-
Catalyst: Sn(Oct)2 or TBD (1,5,7-Triazabicyclodec-5-ene) for organocatalytic route (preferred for carbonates).
-
Reaction: 110°C in Toluene for 24 hours.
-
-
Deprotection:
-
Dissolve copolymer in THF/Methanol.
-
Add Pd/C catalyst (10 wt%).
-
Stir under H2 atmosphere (balloon) for 12 hours to remove benzyl groups.
-
Filter and precipitate in ether.
-
Result: P(2HB-co-carbonate) with pendant -COOH or -OH groups distributed along the backbone.
Visualization of Reaction Pathways
The following diagram illustrates the functionalization logic, distinguishing between End-Group modification (Telechelics) and Backbone modification (Copolymerization).
Caption: Workflow for generating functionalized materials from 3,6-diethyl-1,4-dioxane-2,5-dione via ROP.
Comparative Data: P(2HB) vs. PLA
The following table summarizes why a researcher would choose the diethyl backbone over standard PLA, and the implications for functionalization.
| Property | Poly(L-Lactide) (PLA) | Poly(2-Hydroxybutyrate) [P(2HB)] | Implication for Protocol |
| Side Chain | Methyl (-CH3) | Ethyl (-CH2CH3) | Ethyl group increases steric bulk.[1] |
| Hydrophobicity | Moderate | High | P(2HB) is better for encapsulating hydrophobic drugs.[1][2] |
| Degradation Rate | Months to Years | Slower than PLA | Ideal for long-term implants.[1][2] |
| Glass Transition ( | ~55–60°C | ~40–50°C (Tunable) | Lower |
| ROP Kinetics | Fast | Slow | Requires longer reaction times or higher temps.[1][2] |
References
-
Gerhardt, W. W., et al. (2006).[1][3] "Functional Lactide Monomers: Methodology and Polymerization." Biomacromolecules. Link
-
Jérôme, C., & Lecomte, P. (2008).[2] "Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization." Advanced Drug Delivery Reviews. Link
-
Pounder, R. J., et al. (2008). "Metal-free catalytic ring-opening polymerization of cyclic esters: synthesis of functionalized polyesters." Polymer Chemistry. Link
-
Tsuji, H. (2005).[2] "Poly(lactide) Stereocomplexes: Formation, Structure, Properties, Degradation, and Applications." Macromolecular Bioscience. Link
-
Noga, D. E., et al. (2008). "Synthesis and Modification of Functional Poly(lactide) Copolymers: Toward Bio-Functional Materials." Biomacromolecules. Link
Sources
- 1. 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6R)-, polymer with rel-(3R,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione and (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functional lactide monomers: methodology and polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification methods to remove impurities from 3,6-diethyl-1,4-dioxane-2,5-dione
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 3,6-diethyl-1,4-dioxane-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals who require high-purity monomer for polymerization and other sensitive applications. We provide in-depth troubleshooting guides and FAQs to address specific challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 3,6-diethyl-1,4-dioxane-2,5-dione?
The synthesis of 3,6-diethyl-1,4-dioxane-2,5-dione, the cyclic dimer of 2-hydroxybutyric acid, typically proceeds through the depolymerization of low molecular weight poly(2-hydroxybutyric acid).[1] The crude product from this reaction is often a mixture containing several process-related impurities.
Common Impurities Include:
-
Residual 2-Hydroxybutyric Acid: The starting monomer.
-
Water: Can be present from the initial reagents or formed during side reactions.
-
Linear Oligomers: Short, linear chains of poly(2-hydroxybutyric acid) that failed to cyclize.[1]
-
Stereoisomers: Like its well-studied analogue, lactide (3,6-dimethyl-1,4-dioxane-2,5-dione), the diethyl version can exist as L,L-, D,D-, and meso-stereoisomers. The crude product may contain a mixture of these.[2]
Q2: Why is achieving high purity for this monomer so critical?
The purity of the monomer is a crucial parameter that dictates the success of subsequent polymerization reactions and the properties of the final polymer.[3][4] Hydroxyl-containing impurities, such as residual acid, water, and linear oligomers, can act as initiators or chain-transfer agents during ring-opening polymerization (ROP).[1] This leads to:
-
Poor control over polymer molecular weight.
-
Increased polydispersity (a broader molecular weight distribution).
-
Reduced thermal stability of the resulting polymer.
For applications in drug development and biomedical devices, a well-defined and highly pure monomer is essential for producing polymers with predictable properties and degradation profiles.
Q3: What are the most effective methods for purifying 3,6-diethyl-1,4-dioxane-2,5-dione?
The primary purification strategies are analogous to those used for other lactides and cyclic esters. The most common and effective methods are:
-
Recrystallization: The most widely used technique due to its effectiveness in removing a broad range of impurities.[5]
-
Vacuum Distillation / Sublimation: Excellent for separating the volatile cyclic dimer from non-volatile impurities like linear oligomers and catalyst residues.[1][6]
-
Column Chromatography: A high-resolution technique typically used to separate different stereoisomers (e.g., the meso form from the racemic D/L mixture) when optical purity is required.[5]
The choice of method depends on the initial purity of the crude product and the specific requirements of the final application. Often, a combination of methods, such as distillation followed by recrystallization, is employed to achieve the highest purity.
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 3,6-diethyl-1,4-dioxane-2,5-dione.
Problem: Low Yield After Recrystallization
| Possible Cause & Explanation | Recommended Solution |
| Incomplete Dissolution or Supersaturation The crude material may not have fully dissolved at the heating stage, or the solution was not sufficiently concentrated, leading to poor crystal formation upon cooling. | Ensure the crude material is completely dissolved in the minimum amount of hot solvent required to form a saturated solution. This maximizes the recovery of crystals upon cooling. |
| Cooling Rate is Too Fast Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, difficult-to-filter crystals. | Allow the solution to cool slowly to room temperature first, then transfer it to a refrigerator or ice bath to maximize crystallization. |
| Incorrect Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If solubility is too high even when cold, recovery will be poor. | Consult the solvent selection table below. Ethyl acetate is often a good starting point for high purity, while ethanol may give a higher yield but with potentially lower purity.[7][8] |
| Mechanical Losses Product can be lost during filtration and transfer steps. | Ensure a good seal on your filtration setup (e.g., Buchner funnel). Wash the collected crystals with a small amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product. |
Problem: The Product is Oily or Fails to Crystallize
| Possible Cause & Explanation | Recommended Solution |
| High Impurity Load Significant amounts of impurities, especially water or linear oligomers, can act as a eutectic mixture, depressing the melting point and preventing crystallization. | Pre-purify the crude material using vacuum distillation to remove non-volatile oligomers before attempting recrystallization. |
| Incorrect Solvent System The chosen solvent may not be appropriate for inducing crystallization for your specific impurity profile. | Try a different solvent or a co-solvent system. For example, if the product is too soluble in ethyl acetate, adding a non-polar solvent like hexane (in which the product is insoluble) can help induce precipitation. |
| Presence of Meso-Stereoisomer If your product is a mix of stereoisomers, the meso form can have a different solubility and melting point, sometimes complicating crystallization of the racemic or pure enantiomeric forms. | Consider purification by silica gel column chromatography to separate the stereoisomers before a final recrystallization step.[5] |
Problem: Polymerization of Purified Monomer Results in Low Molecular Weight Polymer
| Possible Cause & Explanation | Recommended Solution |
| Residual Hydroxyl Impurities This is the most common cause. Trace amounts of water, 2-hydroxybutyric acid, or even the recrystallization solvent (if it's an alcohol like ethanol) can initiate polymerization, leading to poor molecular weight control.[1] | 1. Final Recrystallization Solvent: Use a non-hydroxyl solvent like ethyl acetate or toluene for the final recrystallization step.[4][9] 2. Rigorous Drying: Dry the purified crystals under high vacuum for several hours to remove all traces of solvent and water. 3. Alternating Solvents: Use an alternating solvent method: first recrystallize from ethanol for a high yield, then perform a final recrystallization from ethyl acetate to remove hydroxyl-containing impurities and achieve high purity.[7][8] |
Visualization of the General Purification Workflow
The following diagram illustrates the typical pathways for purifying crude 3,6-diethyl-1,4-dioxane-2,5-dione.
Caption: General purification workflows for 3,6-diethyl-1,4-dioxane-2,5-dione.
Experimental Protocols & Data
Table 1: Comparison of Common Recrystallization Solvents
This table summarizes the characteristics of solvents commonly used for lactide purification, which are applicable to its diethyl analogue.
| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages | Reference |
| Ethyl Acetate | 77.1 | Yields high-purity product suitable for high molecular weight polymerization.[8] Non-hydroxyl solvent. | Yield may be lower compared to alcohols. | [7][10] |
| Ethanol | 78.4 | Often provides a higher recrystallization yield.[7] | Can be difficult to remove completely; residual -OH groups may negatively impact polymerization.[8] | [7][8] |
| Toluene | 110.6 | Good for removing water via azeotropic distillation prior to synthesis; can also be used for recrystallization.[2][6] | Higher boiling point makes it more difficult to remove from the final product. | [6] |
| Butyl Acetate | 126 | Selected as an optimal solvent for obtaining high-molecular-weight PLA in some studies.[11] | High boiling point requires more rigorous drying conditions. | [11] |
Protocol 1: High-Purity Recrystallization using Ethyl Acetate
This protocol is designed to achieve a high-purity product, ideal for polymerization.
-
Dissolution: In a flask, add the crude 3,6-diethyl-1,4-dioxane-2,5-dione. Add a minimal amount of ethyl acetate. Heat the mixture gently (e.g., in a 60-75°C water bath) with stirring until all the solid has dissolved.[10]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in a refrigerator (e.g., 4°C) for several hours (3-5 hours is a good starting point) to complete the crystallization process.[7][10]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small volume of ice-cold ethyl acetate to rinse away any remaining impurities in the mother liquor.
-
Drying: Dry the purified crystals under high vacuum at a temperature slightly below the melting point (e.g., 40-50°C) until a constant weight is achieved. This step is critical to remove all residual solvent.
Protocol 2: High-Yield / High-Purity Alternating Solvent Recrystallization
This two-step method leverages the high yield from ethanol and the high purity from ethyl acetate.[8]
-
First Recrystallization (High Yield): Perform the recrystallization procedure as described in Protocol 1, but use ethanol as the solvent. The optimal crystallization time in ethanol is typically shorter, around 1-3 hours in the cold.[7] This step removes the bulk of the impurities.
-
Second Recrystallization (High Purity): Take the dried crystals obtained from the ethanol recrystallization and repeat the entire procedure using ethyl acetate as the solvent.
-
Drying: After the final filtration and washing with cold ethyl acetate, dry the product rigorously under high vacuum as described in Protocol 1. This ensures the removal of any residual ethanol from the first step and ethyl acetate from the second.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common purification challenges.
Sources
- 1. US8053584B2 - Purification process for lactide - Google Patents [patents.google.com]
- 2. 3,6-Dimethyl-1,4-dioxane-2,5-dione | 95-96-5 | Benchchem [benchchem.com]
- 3. From lactic acid to poly(lactic acid) (PLA): characterization and analysis of PLA and its precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to Purify Meso Lactide: The Complete Guide [polylactide.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN101157680B - A kind of method of double solvent recrystallization lactide - Google Patents [patents.google.com]
- 9. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN1757643A - Method for recrystallizing lactide - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Yield in the Cyclization of 2-Hydroxybutyric Acid
Welcome to the Technical Support Center for the synthesis and cyclization of 2-hydroxybutyric acid. The intermolecular cyclization of 2-hydroxybutyric acid yields its cyclic dimer, 3,6-diethyl-1,4-dioxane-2,5-dione (commonly known as diethylglycolide or ethylglycolide). This monomer is a critical building block for synthesizing substituted polylactides with enhanced melt strength, flexibility, and unique degradation profiles[1].
Because the ethyl side-group introduces significant steric hindrance compared to standard lactic acid, researchers frequently encounter poor yields, incomplete oligomerization, and loss of stereocenters during synthesis[2]. This guide provides field-proven troubleshooting strategies, comparative data, and self-validating protocols to optimize your workflow.
Synthesis Workflows & Mechanistic Pathways
The production of diethylglycolide can be achieved via two primary pathways: the Traditional Two-Step Route (Polycondensation followed by Thermolysis) and the Modern Catalytic Route (Zeolite-catalyzed direct cyclization).
Figure 1: Comparison of traditional thermolysis and modern zeolite-catalyzed cyclization workflows.
Troubleshooting Guides & FAQs
Q1: Why is my yield of 3,6-diethyl-1,4-dioxane-2,5-dione so low (< 40%) during the thermal depolymerization step? A1: The depolymerization of poly(2-hydroxybutyrate) is a thermodynamically controlled "back-biting" transesterification process. The ethyl side-groups create steric bulk that slows down the ring-closing kinetics compared to standard lactide synthesis[2].
-
Causality: If your vacuum is insufficient (> 5 mmHg), the newly formed cyclic dimer will not vaporize and distill out of the reaction matrix immediately. Prolonged residence time in the hot oligomer melt leads to secondary ring-opening polymerization or thermal degradation[3].
-
Solution: Ensure your system maintains a high vacuum (1–5 mmHg) and use an efficient transesterification catalyst like ZnO or Sn(Oct)₂ to lower the activation energy of the back-biting step[4].
Q2: I am starting with enantiopure L-2-hydroxybutyric acid, but my final cyclic dimer is a racemic mixture. How can I prevent the loss of the stereocenter? A2: Traditional thermolysis requires extreme temperatures (200–250 °C).
-
Causality: At these elevated temperatures, the acidic α-proton adjacent to the carbonyl group becomes labile. Catalyst-assisted abstraction of this proton leads to epimerization, resulting in a statistical mixture of D, L, and meso-diethylglycolide isomers[4].
-
Solution: To maintain enantiopurity, abandon the two-step thermolysis method and adopt a shape-selective zeolite-catalyzed one-step cyclization. Zeolites (such as H-Beta) confine the monomers within their pores, facilitating direct cyclization at much lower temperatures (~110 °C) and yielding >99% enantiomeric excess (e.e.)[1].
Q3: During the first step (oligomerization), the reaction stalls and the melt viscosity stops increasing. What is going wrong? A3: The polycondensation of 2-hydroxybutyric acid is a reversible equilibrium reaction.
-
Causality: According to Le Chatelier's principle, if the byproduct (water) is not continuously and efficiently removed from the system, the equilibrium shifts backward, stalling chain growth and leaving you with low-molecular-weight species that perform poorly in the subsequent depolymerization step[3].
-
Solution: Implement a step-wise vacuum reduction protocol or utilize azeotropic distillation with a Dean-Stark trap to physically force water out of the reaction environment.
Quantitative Data: Method Comparison
To help you select the optimal synthetic route for your specific drug development or materials science application, review the comparative metrics below:
| Parameter | Traditional Thermolysis | Zeolite-Catalyzed Cyclization |
| Reaction Steps | 2 (Polycondensation + Depolymerization) | 1 (Direct Azeotropic Cyclization) |
| Operating Temperature | 150 °C (Step 1) → 200–250 °C (Step 2) | 110 °C (Toluene reflux) |
| Catalyst System | ZnO, Sn(Oct)₂, or Sb₂O₃ | Shape-selective H-Beta Zeolite |
| Typical Yield | 40% – 60% | 85% – 94% |
| Stereoretention (e.e.%) | Low (< 50%, highly prone to racemization) | High (> 99%) |
| Primary Challenge | High energy cost, epimerization | Catalyst recovery, solvent removal |
Experimental Protocols
Both protocols below are designed as self-validating systems, meaning the physical behavior of the reaction (e.g., water evolution, distillation) serves as an intrinsic indicator of success.
Protocol A: Traditional Two-Step Synthesis (Oligomerization + Thermolysis)
Best for: Bulk synthesis where stereopurity is not the primary concern.
-
Oligomerization (Water Removal Validation):
-
Charge a round-bottom flask with 2-hydroxybutyric acid.
-
Heat the melt to 150 °C under a continuous nitrogen purge for 2 hours.
-
Gradually apply a vacuum (stepping down from 100 mmHg to 10 mmHg) over 4 hours. Validation: The cessation of bubbling and a noticeable increase in melt viscosity indicate successful oligomerization[3].
-
-
Catalyst Blending:
-
Cool the poly(2-hydroxybutyrate) oligomer to 100 °C and blend thoroughly with 1 wt% ZnO catalyst[2].
-
Equip the flask with a short-path distillation apparatus and a receiving flask chilled in an ice bath.
-
-
Depolymerization (Distillation Validation):
-
Heat the mixture to 220–240 °C while applying a high vacuum (1–5 mmHg).
-
Validation: The 3,6-diethyl-1,4-dioxane-2,5-dione will undergo back-biting and co-distill as a pale-yellow to colorless oil/solid into the receiving flask. If no distillate appears, verify vacuum integrity immediately[4].
-
-
Purification:
-
Recrystallize the crude distillate from hot ethyl acetate or toluene to isolate the pure cyclic dimer.
-
Protocol B: One-Step Zeolite-Catalyzed Synthesis (Optimized for Yield & Stereoretention)
Best for: High-yield, enantiopure monomer synthesis for stereocomplexed polylactides.
-
Reaction Setup:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-hydroxybutyric acid, H-Beta zeolite catalyst (10 wt% relative to the monomer), and anhydrous toluene[1].
-
-
Azeotropic Cyclization (Visual Validation):
-
Heat the mixture to reflux (~110 °C). The zeolite pores provide a shape-selective microenvironment that forces the direct intermolecular cyclization of two monomers while sterically hindering linear oligomerization.
-
Validation: Water will continuously azeotrope with toluene and collect in the Dean-Stark trap. The reaction is complete when the water level in the trap ceases to rise (typically 12–24 hours)[1].
-
-
Isolation & Purification:
-
Cool the mixture to room temperature and filter the suspension through a Celite pad to remove the solid zeolite catalyst.
-
Evaporate the toluene under reduced pressure. The resulting residue is highly pure, stereoretentive diethylglycolide.
-
References
1.[2] Synthesis and properties of novel diisopropyl-functionalized polyglycolide–PEG copolymers. ResearchGate. URL:[Link] 2.[1] Boosting PLA melt strength by controlling the chirality of co-monomer incorporation. RSC Publishing. URL:[Link] 3.[3] Synthesis of lactide from oligomeric PLA: Effects of temperature, pressure, and catalyst. ResearchGate. URL:[Link] 4.[4] US6469133B2 - Process for the preparation of polymers of dimeric cyclic esters. Google Patents. URL:
Sources
controlling molecular weight distribution in 3,6-diethyl-1,4-dioxane-2,5-dione polymerization
Topic: Controlling Molecular Weight Distribution (MWD) in Ring-Opening Polymerization (ROP) Audience: Polymer Chemists, Biomaterials Researchers, Drug Delivery Scientists[1][2]
Welcome to the Technical Support Center
You are currently working with 3,6-diethyl-1,4-dioxane-2,5-dione (often referred to as 3,6-diethylglycolide or the cyclic dimer of
This guide addresses the critical issue of Molecular Weight Distribution (MWD) , quantified by the Polydispersity Index (PDI or
Part 1: The Kinetic Landscape
To control MWD, you must control the competition between Propagation (
The Core Conflict
In Ring-Opening Polymerization (ROP), the active metal-alkoxide chain end does not distinguish perfectly between the carbonyl of a monomer (propagation) and the carbonyl of an existing polymer chain (transesterification).[1][2]
-
Intermolecular Transesterification: Chain A attacks Chain B. Result: Randomization of chain lengths (PDI approaches 2.0).
-
Intramolecular Transesterification (Back-biting): Chain end attacks its own tail.[2] Result: Formation of cyclic oligomers and thermodynamic equilibrium rather than kinetic control.[2]
Visualizing the Mechanism
The following diagram illustrates the competition you are managing.
Caption: The kinetic competition in ROP. Narrow PDI requires
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My PDI is consistently broad (> 1.5) despite using standard conditions."
Diagnosis: This is a classic symptom of Transesterification dominating the later stages of polymerization.
-
The Cause: As monomer concentration
decreases, the rate of propagation slows ( ).[1][2] However, the concentration of polymer ester bonds increases, making transesterification statistically more likely.[1] -
The Fix:
-
Stop Early: Do not push for 100% conversion. Quench the reaction at 80-90% conversion. The final 10% is where PDI broadening explodes.[2]
-
Lower the Temperature: Transesterification has a higher activation energy (
) than propagation.[2] Reducing reaction temperature (e.g., from 150°C to 110-120°C) suppresses side reactions more than it suppresses growth [1].[2] -
Switch Catalysts: If using Tin(II) Octoate (
), switch to Aluminum Isopropoxide ( ).[2] Aluminum is less active but significantly more selective against transesterification, often yielding PDIs < 1.15 [2].[2]
-
Issue 2: "I see a bimodal distribution in GPC/SEC traces."
Diagnosis: You have two distinct initiating species competing in the reactor.
-
The Cause:
-
The Fix:
-
Water Content: The monomer must be anhydrous. 3,6-diethyl-1,4-dioxane-2,5-dione is hygroscopic.[1][2] See the Purification Protocol below.
-
Initiator Efficiency: Ensure your initiator is fully soluble in the melt/solution.[2] For high MW targeting, use a "coordination-insertion" initiator rather than relying on simple hydrolysis.[2]
-
Issue 3: "The molecular weight ( ) is significantly lower than the theoretical target."
Diagnosis: The Monomer-to-Initiator ratio (
-
The Logic:
[2] -
The Cause: Impurities containing hydroxyl (-OH) or carboxyl (-COOH) groups (like unreacted 2-hydroxybutyric acid) act as Chain Transfer Agents (CTAs).[2]
-
The Fix:
-
Titrate the acid content of your monomer.
-
Recrystallize the monomer until the melting point is sharp (within 1-2°C range).
-
Part 3: Experimental Protocols
Protocol A: Monomer Purification (Critical Step)
Rationale: Commercial 3,6-diethyl-1,4-dioxane-2,5-dione often contains free acid and oligomers that ruin MWD control.[1][2]
-
Solvent Selection: Use dry Ethyl Acetate or Toluene.[2]
-
Dissolution: Dissolve crude monomer in boiling solvent (approx. 1g/2mL).
-
Filtration: Hot filter to remove insoluble polymer/oligomers.[2]
-
Crystallization: Allow to cool slowly to Room Temperature, then to 4°C overnight. Rapid cooling traps impurities.[1][2]
-
Drying: Filter crystals and dry under high vacuum (< 0.1 mbar) over
for 24 hours. -
Validation: Check melting point. If the range is >2°C, repeat .
Protocol B: Controlled ROP with Aluminum Isopropoxide
Target: Narrow PDI (< 1.2)[2]
-
Preparation: In a glovebox (H2O < 1 ppm, O2 < 1 ppm), weigh monomer and
into a silanized glass ampoule. -
Sealing: Seal the ampoule under vacuum.
-
Polymerization: Immerse in an oil bath at 110°C .
-
Termination: Quench by immersing the ampoule in liquid nitrogen or adding wet acetic acid/chloroform.
-
Precipitation: Dissolve in minimal Chloroform and precipitate into cold Methanol (10x volume).
Part 4: Data & Decision Support
Catalyst Selection Matrix
| Catalyst System | Activity ( | Control (PDI) | Transesterification Risk | Recommended For |
| Tin(II) Octoate | High | Moderate (1.4 - 1.[1][2]8) | High (at high conv.) | Industrial scale, low cost, broad spec materials |
| Aluminum Isopropoxide | Low | Excellent (< 1.[1][2]2) | Low | Academic research, drug delivery vehicles, precise MW |
| Zinc Lactate | Moderate | Good (1.3 - 1.[1][2]5) | Low | Biomedical (lower toxicity concerns than Sn) |
| TBD (Organocatalyst) | Very High | Variable | High (Back-biting) | Fast synthesis, requires strict time control |
Troubleshooting Workflow
Caption: Decision tree for diagnosing GPC trace anomalies in ROP.
References
-
Dechy-Cabaret, O., et al. (2004).[1][2][4][5] "Controlled Ring-Opening Polymerization of Lactide and Glycolide." Chemical Reviews, 104(12), 6147–6176.[1][2][4]
-
Kricheldorf, H. R., et al. (2000).[2] "Polylactones: 48. Al(OiPr)3-initiated polymerizations of lactide: a mechanistic study." Macromolecular Chemistry and Physics, 201(12), 1293–1301.[1][2]
-
Dubois, P., et al. (1991).[2] "Macromolecular engineering of polylactones and polylactides. I. End-functionalization and coupling of polylactides."[2] Macromolecules, 24(5), 977–981.[1][2]
Sources
- 1. US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones - Google Patents [patents.google.com]
- 2. 1,4-Dioxane-2,5-dione--3,6-dimethyl-1,4-dioxane-2,5-dione (1/1) | C10H12O8 | CID 71391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Controlled ring-opening polymerization of lactide and glycolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
preventing racemization during 3,6-diethyl-1,4-dioxane-2,5-dione synthesis
Topic: Preventing Racemization During Ethyl Glycolide Synthesis
Executive Summary: The "Racemization Trap"
You are likely encountering a drop in optical purity (ee%) during the synthesis of 3,6-diethyl-1,4-dioxane-2,5-dione (also known as ethyl glycolide or the cyclic dimer of 2-hydroxybutyric acid). This molecule contains two chiral centers at the
The synthesis typically follows a two-stage process:
-
Polycondensation of 2-hydroxybutyric acid to a low-molecular-weight oligomer.
-
Thermal Depolymerization ("Back-biting") of the oligomer to form the cyclic dimer.
The Problem: The
This guide provides a root-cause analysis and validated protocols to minimize this epimerization.
Troubleshooting Guide (Q&A Format)
Phase 1: Oligomerization (Pre-Polymer Formation)
Q: My oligomer has a lower optical rotation than the starting acid. Is racemization happening here? A: It is possible, but less likely than in the cracking step. Racemization here is usually caused by overheating or basic impurities .
-
Root Cause: If you are using a catalyst for oligomerization (e.g., p-TsOH, sulfuric acid), ensure it is free of basic contaminants. Even trace alkali metals from the starting material production can act as base catalysts for enolization.
-
Solution:
-
Keep oligomerization temperatures below 150°C .
-
Use a stepwise vacuum gradient (e.g., 100 mbar
10 mbar) to remove water efficiently without excessive heat. -
Check Feedstock: Ensure your 2-hydroxybutyric acid is free of sodium/potassium salts.
-
Phase 2: Depolymerization (The "Cracking" Step)
Q: I see a spike in the meso-impurity during the distillation of the dimer. Why?
A: This is the critical failure point. The depolymerization reaction requires high temperature (
-
Mechanism: At these temperatures, the rate of proton abstraction (racemization) competes with the rate of ring-closure (distillation).
-
Key Variable: Residence Time . The longer the oligomer sits at
C, the more it racemizes. -
Solution:
-
Catalyst Switch: If using Tin(II) Octoate (
), switch to Zinc powder or Zinc Oxide (ZnO) . Tin catalysts are more active for polymerization but can promote transesterification and racemization at high T. Zinc is "softer" and often yields higher optical purity for cracking. -
Optimize Vacuum: You must distill the product immediately as it forms. Ensure your vacuum is
mbar (ideally mbar). A lower boiling point reduces thermal stress.
-
Phase 3: Purification
Q: Can I separate the meso-isomer from the chiral (L,L) isomer? A: Yes. Like lactide, ethyl glycolide diastereomers have different physical properties.
-
Method: Fractional Recrystallization .
-
Solvent System: Toluene or Ethyl Acetate are standard. The meso compound typically has a different solubility profile and melting point compared to the rac or enantiopure forms.
-
Protocol: Dissolve crude product in hot toluene (
C). Cool slowly to room temperature. The chiral (L,L/D,D) form often crystallizes first (or second, depending on specific lattice energy), allowing separation from the meso supernatant. Note: You must determine the specific order for ethyl glycolide empirically via DSC/NMR, as it may differ from methyl lactide.
Technical Visualizations
Figure 1: Mechanism of Racemization (Enolization)
Caption: Base-catalyzed or thermal proton abstraction at the alpha-carbon leads to a planar enolate intermediate, destroying stereochemistry.
Figure 2: Optimized Synthesis Workflow
Caption: Process flow emphasizing low residence time and specific catalysts to preserve optical purity.
Validated Experimental Protocol
Preparation of Optically Active 3,6-Diethyl-1,4-dioxane-2,5-dione
Safety: Perform all steps in a fume hood. The depolymerization step generates high heat and vacuum.
Step 1: Oligomerization
-
Charge a 3-neck RBF with L-2-hydroxybutyric acid (solid or concentrated solution).
-
Optional: Add 0.1 wt%
-Toluenesulfonic acid (p-TsOH) if reaction is sluggish, but uncatalyzed is preferred to minimize racemization risk. -
Heat to 100°C at atmospheric pressure for 2 hours to remove free water.
-
Increase temperature to 140°C and reduce pressure gradually to 20 mbar over 4 hours.
-
Stop Point: When water evolution ceases and the material is a viscous, amber liquid.
Step 2: Catalytic Depolymerization (Cracking)
-
Transfer the oligomer to a distillation apparatus with a short-path condenser (to minimize travel distance).
-
Add 1.0 - 2.0 wt% Zinc Dust (preferred over Sn(Oct)2 for stereoretention).
-
Apply high vacuum (< 1.0 mbar ). This is critical.
-
Heat the flask rapidly to 200–220°C .
-
Observation: The cyclic dimer will distill over. Collect the fraction.
-
Troubleshooting: If the material chars or stops distilling, do not increase T > 250°C. Stop and clean.
-
Step 3: Purification (Meso Removal)
-
Dissolve the crude distillate in boiling dry toluene (approx. 1:1 to 1:2 w/v ratio).
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the crystals.
-
Analyze: Use H-NMR or DSC. The meso compound typically remains in the mother liquor or crystallizes in a distinct second crop.
-
Recrystallize 2-3 times until melting point is sharp and constant.
Data & Comparison
Table 1: Catalyst Impact on Racemization during Depolymerization
| Catalyst | Activity | Racemization Risk | Recommended For |
| Sn(Oct)2 (Tin Octoate) | High | High (at T > 200°C) | Polymerization (ROP) |
| Zn Dust / ZnO | Moderate | Low | Monomer Synthesis (Cracking) |
| Sb2O3 (Antimony) | Moderate | Moderate | General Transesterification |
| None (Thermal) | Low | Low | High-purity requirements (Low Yield) |
References
-
Synthesis of substituted glycolides:Preparation of 3,6-diethyl-1,4-dioxane-2,5-dione via oligomeriz
- Source: Macromolecules (ACS Public
- Context: General methodology for alkyl-substituted glycolides.
-
(Note: Chemistry is homologous to ethyl derivative).
-
Racemization Mechanisms in Alpha-Hydroxy Acids
- Source: Journal of Organic Chemistry.
- Context: Mechanism of enolization-mediated racemization in lactic/hydroxybutyric acid deriv
-
Purification of Lactide Stereoisomers (Meso vs. Chiral)
- Source: Polymer (Elsevier).
- Context: Separation of meso-lactide from L-lactide via recrystallization (Standard Operating Procedure for this class of molecules).
-
Properties of 3,6-Diethyl-1,4-dioxane-2,5-dione
- Source: PubChem (NIH).
-
Context: Chemical structure and identifiers (CAS 4374-57-6).[1]
Sources
Technical Support Center: High-Performance ROP of 3,6-Diethyl-1,4-Dioxane-2,5-Dione
Executive Summary & Diagnostic Matrix
The Core Challenge: Steric vs. Electronic Barriers
The monomer 3,6-diethyl-1,4-dioxane-2,5-dione (often referred to as 3,6-diethylglycolide or the cyclic dimer of
This steric bulk does two things:
-
Kinetic Inhibition: It physically blocks the approach of the propagating chain end (hydroxyl group) or the catalyst-monomer complex, drastically reducing the rate constant of propagation (
). -
Thermodynamic Compression: It lowers the ceiling temperature (
) of the resulting polymer, Poly(2-hydroxybutyrate) (P2HB), making the depolymerization equilibrium more accessible at standard reaction temperatures.
Diagnostic Matrix: Why is your reaction failing?
| Symptom | Probable Cause | Verification Step |
| No viscosity increase after 24h | Catalyst deactivation (Water) | Check monomer water content (Karl Fischer). Must be < 50 ppm. |
| Low conversion (<50%) | Thermodynamic Equilibrium | You are operating too close to the Ceiling Temperature ( |
| Broad PDI (> 1.8) | Transesterification | Reaction time too long or temperature too high (back-biting). |
| Brown/Discolored Product | Thermal Degradation | Oxidation of catalyst or monomer. Ensure strict |
The "Golden Path" Protocol
This protocol is designed to bypass the kinetic barrier using high-activity organocatalysis, which often outperforms standard coordination-insertion catalysts (like Sn(Oct)₂) for sterically hindered monomers.
Phase 1: Pre-Reaction Conditioning (Non-Negotiable)
The low reactivity of the ethyl-substituted monomer means you cannot afford any parasitic consumption of catalyst by impurities.
-
Recrystallization: Recrystallize the monomer 3x from dry toluene/ethyl acetate (1:1).
-
Drying: Dry in a vacuum oven over
for 48 hours at room temperature. -
Azeotropic Drying: If using solution polymerization, reflux the solvent (Toluene or THF) over Na/Benzophenone until purple, then distill directly into the reactor.
Phase 2: Catalyst Selection & Initiation
Recommended System: Organocatalytic ROP using TBD (1,5,7-Triazabicyclodec-5-ene) . Why? TBD acts as a bifunctional activator, simultaneously activating the alcohol initiator and the monomer carbonyl. It is less sensitive to the steric bulk than bulky metal-alkoxide complexes.
-
Monomer (M): 3,6-diethyl-1,4-dioxane-2,5-dione
-
Initiator (I): Benzyl Alcohol (BnOH) - Primary alcohols are essential; secondary are too slow.
-
Catalyst (C): TBD
-
Ratio: [M]/[I] = 50–100; [I]/[C] = 1:1 to 1:0.5.
Phase 3: The Reaction (Step-by-Step)
-
Glovebox Assembly: In an inert atmosphere (
ppm, ppm), weigh monomer (1.0 eq) and TBD (0.01 eq) into a flame-dried Schlenk flask. -
Solvent Addition: Add anhydrous Dichloromethane (DCM) or Toluene.
-
Concentration Rule: Maintain
. High concentration favors polymerization over cyclization (entropy).
-
-
Initiation: Add Benzyl Alcohol (calculated based on target
) via gas-tight syringe. -
Temperature Control:
-
DCM: Run at 25°C (Room Temp). TBD is active enough at RT.
-
Toluene: Run at 60–80°C. Do not exceed 100°C as the ceiling temperature is lower than PLA.
-
-
Quenching: Quench with Benzoic Acid (excess relative to TBD) immediately upon reaching desired conversion (monitor via NMR).
Visualizing the Mechanism & Troubleshooting
Diagram 1: Steric Hindrance in ROP
This diagram illustrates why the ethyl group blocks the attack and how the bifunctional catalyst (TBD) overcomes it.
Caption: The ethyl group (red) creates a steric shield. TBD (green) bypasses this by activating the carbonyl via H-bonding, facilitating the nucleophilic attack despite the bulk.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic flow to identify the root cause of polymerization failure.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction mixture turn yellow/brown at 130°C? A: You are likely seeing thermal degradation. While Lactide (methyl) is stable at 130°C, the ethyl-substituted monomer is more prone to oxidative degradation and elimination reactions at high temperatures. Furthermore, if you are using an organocatalyst, many decompose above 100°C. Fix: Lower the temperature to 80°C and extend the reaction time, or switch to a more thermally stable metal catalyst like Aluminum Salen if high temps are required.
Q2: I am using Sn(Oct)₂ but the rate is incredibly slow. Why? A: Sn(Oct)₂ relies on a coordination-insertion mechanism that is highly sensitive to steric bulk. The ethyl group hinders the coordination of the monomer to the Tin center. Fix: Switch to TBD or DBU (organocatalysts). These operate via a hydrogen-bonding mechanism that is less spatially demanding than the multi-center coordination of Tin.
Q3: Can I synthesize high molecular weight (
Q4: Is the polymer crystalline or amorphous? A: It depends on the stereochemistry of your starting material.
-
Racemic (3,6-diethyl): Produces amorphous atactic poly(2-hydroxybutyrate).
-
Meso or Enantiopure: Can yield semi-crystalline isotactic or syndiotactic polymers, but crystallization rates are slower than PLA due to the ethyl side-chain interfering with chain packing.
References
-
Tsuji, H. (2005). Poly(lactide) Stereocomplexes: Formation, Structure, Properties, Degradation, and Applications. Macromolecular Bioscience. (Provides foundational kinetics for substituted lactides).
-
Kamber, N. E., et al. (2007). Organocatalytic Ring-Opening Polymerization. Chemical Reviews. (The authoritative text on using TBD/DBU for ROP).
- Baker, G. L., & Vogel, E. B. (2008). Catalytic Strategies for the Polymerization of Sterically Hindered Lactones. Journal of Polymer Science Part A. (General principles of hindered monomer ROP).
-
Hillmyer, M. A., & Tolman, W. B. (2011). Aliphatic Polyester synthesis via Ring-Opening Polymerization.[1] Accounts of Chemical Research. .
Sources
minimizing residual monomer content in 3,6-diethyl-1,4-dioxane-2,5-dione polymers
Topic: Minimizing Residual Monomer Content
Document ID: TSC-2HB-042 Last Updated: October 26, 2025 Audience: Polymer Chemists, Formulation Scientists, Drug Delivery Researchers
Introduction
Welcome to the Technical Support Center for Poly(3,6-diethyl-1,4-dioxane-2,5-dione) . This guide addresses the critical challenge of minimizing residual monomer in the Ring-Opening Polymerization (ROP) of 3,6-diethyl-1,4-dioxane-2,5-dione (the cyclic dimer of 2-hydroxybutyric acid).
Crucial Distinction: Unlike bacterial Poly(3-hydroxybutyrate) (P3HB), this polymer is a chemically synthesized Poly(2-hydroxybutyric acid) (P2HB) analogue.[1] The presence of the ethyl group at the 3- and 6-positions of the glycolide ring introduces significant steric hindrance, altering the thermodynamic ceiling temperature (
Module 1: The Thermodynamics of Failure
Why does the monomer persist?
Before troubleshooting purification, you must understand the synthesis equilibrium.[1] ROP is a reversible equilibrium reaction.[1]
For 6-membered rings like 3,6-diethyl-1,4-dioxane-2,5-dione, the Ceiling Temperature (
The Causality Chain:
-
Steric Strain: The ethyl groups increase the entropy of the free monomer relative to the polymer chain.[1]
-
Equilibrium Shift: As reaction temperature approaches
, the equilibrium monomer concentration ( ) rises exponentially.[1] -
Thermal Depolymerization: Even if you achieve 99% conversion, maintaining high temperature after the reaction (e.g., during slow cooling) allows the active catalyst to "unzip" the polymer back into monomer.[1]
Visualizing the Mechanism
Figure 1: The competition between propagation and depolymerization. The ethyl-substituted monomer has a higher tendency to back-bite at elevated temperatures compared to lactide.
Module 2: Synthesis Optimization (Prevention)
Issue: "My crude polymer consistently has >10% monomer before purification." Diagnosis: You are likely polymerizing too hot or not quenching effectively.[1]
Protocol A: The "Step-Down" Temperature Profile
Instead of a constant temperature (isothermal) reaction, use a step-down profile to drive equilibrium toward the polymer.
-
Initiation Phase (
): Melt monomer and initiate at (depending on catalyst) to achieve rapid conversion to ~80%. -
Propagation Phase (
): Lower temperature to .-
Why? Lowering T decreases the equilibrium monomer concentration (
), forcing the reaction to consume more monomer.[1]
-
-
Termination (Crucial):
-
Do not allow the vessel to cool slowly overnight.
-
Action: Dissolve the melt immediately in a solvent (DCM or Chloroform) or chemically deactivate the catalyst (e.g., add acetyl chloride or acetic acid if using Sn(Oct)2) to kill the "living" ends.[1]
-
Module 3: Purification Protocols (Removal)
Issue: "Standard PLA precipitation methods aren't working; the monomer precipitates with the polymer." Diagnosis: The ethyl side chains make the monomer significantly more hydrophobic than lactide.[1] Standard non-solvents (like room-temp methanol) may not solubilize the monomer effectively.[1]
Solvent Selection Guide
| Component | Good Solvents (Dissolve) | Non-Solvents (Precipitate Polymer) | Monomer Solubility in Non-Solvent |
| Polymer | Chloroform, DCM, THF, Acetone | Methanol, Ethanol, Hexane, Water | N/A |
| Monomer | Chloroform, DCM, THF, Acetone | Methanol (High) , Ethanol (Mod) , Hexane (Low) | High solubility required for purification |
Protocol B: The Double Precipitation Method
Use this for medical-grade purity requirements (<0.5 wt% monomer).
Reagents:
-
Solvent: Dichloromethane (DCM) or Chloroform (HPLC Grade).[1]
-
Non-Solvent 1: Cold Methanol (
).[1] -
Non-Solvent 2: Methyl tert-butyl ether (MTBE) or Hexane/Ether mix.[1]
Step-by-Step:
-
Dissolution: Dissolve the crude polymer in DCM at a concentration of 10-15 wt% .[1]
-
Filtration: Filter the solution through a 0.45
m PTFE membrane to remove catalyst residues (if insoluble) or dust.[1] -
Precipitation 1 (Bulk Removal):
-
Redissolution: Redissolve the wet polymer cake in minimal THF or Acetone.
-
Precipitation 2 (Polishing):
-
Add dropwise into 10 volumes of MTBE or a Hexane/Diethyl Ether (50:50) mix.
-
Why? These solvents are excellent at extracting the specific lipophilic ethyl-substituted monomer residues that methanol might miss.[1]
-
-
Drying: Vacuum dry at ambient temperature for 24 hours, then ramp to
under high vacuum (<1 mbar) for 48 hours.-
Warning: Do not exceed the polymer's
(Glass Transition Temp) during drying, or the particles will fuse, trapping the remaining monomer inside.
-
Purification Decision Tree
Figure 2: Workflow for selecting the purification strategy. Note that SSP is generally unsuitable for amorphous poly(2-hydroxybutyric acid) variants as particles will fuse.
Module 4: Analytical Troubleshooting
Issue: "I cannot distinguish monomer from polymer in NMR."
Technique: 1H NMR (300 MHz or higher) in CDCl3.
The methine proton (
-
Monomer Signal: The ring structure constrains the methine proton.[1] Look for a quartet (due to the ethyl group coupling) shifted slightly downfield or upfield relative to the polymer backbone.
-
Polymer Signal: The broad methine peak of the polymer backbone.[1]
Calculation:
Common Pitfall: GPC (Gel Permeation Chromatography) is unreliable for quantifying low-level residual monomer (<1%) because the monomer peak often overlaps with solvent peaks or low-molecular-weight oligomers. Always validate with NMR.
Module 5: Storage & Stability
Issue: "The monomer content increased after 3 months of storage." Cause: Hydrolytic degradation or transesterification.[1]
-
If stored in humid conditions, the polymer chain hydrolyzes, releasing monomer/oligomers at the chain ends.
-
Solution: Store lyophilized polymer in moisture-barrier bags (foil-lined) with desiccant at
.[1]
References
-
Lactide/Glycolide Thermodynamics: Duda, A., & Penczek, S. (1990).[1] Thermodynamics of L-lactide polymerization. Equilibrium monomer concentration. Macromolecules, 23(6), 1636–1639.[1] Link[1]
-
Substituted Lactides: Baker, G. L., & Vogel, E. B. (2008).[1] Synthesis and Polymerization of Substituted Lactides. In: Biopolymers from Renewable Resources. This text establishes the steric impact of side-chains (ethyl vs methyl) on
.[1] -
Purification Methodologies: Kricheldorf, H. R. (2001).[1] Syntheses of biodegradable and biocompatible polymers by ring-opening polymerization.[1][3] Macromolecular Rapid Communications, 22(4), 219-252. Link
-
Hansen Solubility Parameters: Hansen, C. M. (2007).[1][6] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Used for deriving the solvent/non-solvent recommendations for hydrophobic derivatives).[1] Link[1]
Sources
- 1. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 2. researchgate.net [researchgate.net]
- 3. Buy 3,6-Dimethyl-1,4-dioxane-2,5-dione | 95-96-5 [smolecule.com]
- 4. Frontiers | Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts [frontiersin.org]
- 5. Solubility Parameters-- [cool.culturalheritage.org]
- 6. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]
Technical Support Center: Troubleshooting Thermal Degradation of 3,6-Diethyl-1,4-dioxane-2,5-dione (Diethylglycolide)
Welcome to the Technical Support Center for advanced biopolymer processing. 3,6-Diethyl-1,4-dioxane-2,5-dione (commonly referred to as diethylglycolide or EG) is a highly specialized cyclic diester. When copolymerized with lactide, it significantly enhances the melt strength and melt elasticity of poly(lactic acid) (PLA) by expanding polymer coils and weakening chain-chain interactions[1]. However, the ethyl side groups and the inherent nature of aliphatic polyesters make this monomer and its resulting polymers highly susceptible to thermal degradation during ring-opening polymerization (ROP) and subsequent melt processing[2].
This guide provides authoritative troubleshooting strategies, mechanistic insights, and validated protocols to mitigate thermal degradation.
Part 1: Diagnostic FAQs – Mechanisms of Degradation
Q: Why does poly(diethylglycolide) degrade so rapidly at elevated melt processing temperatures? A: The degradation is mechanistically driven by the thermodynamic instability of aliphatic ester bonds at elevated temperatures. Above 200°C, the polymer undergoes two primary degradation pathways:
-
Intramolecular Transesterification (Back-biting): Residual hydroxyl end-groups nucleophilically attack adjacent ester linkages in the polymer backbone, forming cyclic oligomers[2].
-
Chain-End Unzipping (Depolymerization): The polymer chains "unzip" from the active ends, releasing the 3,6-diethyl-1,4-dioxane-2,5-dione monomer. This process is highly accelerated by residual metal catalysts (e.g., Tin(II) octoate), which lower the activation energy for transesterification[2]. At temperatures above 320°C, the polymer will completely depolymerize to its monomeric state[3].
Q: How does trace moisture affect the thermal profile during extrusion?
A: Moisture acts as a potent nucleophile under thermal stress. Even at trace levels (>50 ppm), water induces hydrolytic chain scission at the ester linkages. This not only drastically reduces the number-average molecular weight (
Mechanisms of thermal degradation in poly(diethylglycolide) networks.
Part 2: Quantitative Processing Parameters
To maintain a self-validating processing system, it is critical to monitor the relationship between processing conditions and degradation rates. The table below summarizes the causality between thermal parameters and polymer stability.
| Processing Parameter | Threshold / Condition | Dominant Degradation Mechanism | Impact on Molecular Weight ( |
| Melt Temperature | < 180°C | Minimal to None | Stable |
| Melt Temperature | 180°C – 220°C | Back-biting & Transesterification | Moderate Decrease |
| Melt Temperature | > 250°C | Unzipping (Depolymerization) | Rapid & Severe Decrease[2] |
| Moisture Content | > 50 ppm | Hydrolytic Scission | Severe Decrease[4] |
| Residual Catalyst | Active Sn(Oct)₂ present | Catalyzed Depolymerization | Severe Decrease at Melt |
Part 3: Troubleshooting Guide
Issue 1: Severe drop in molecular weight (
-
Causality: Active residual catalyst from the ROP phase remains in the polymer matrix. At melt temperatures, these metal centers coordinate with the ester carbonyls, drastically accelerating chain scission and unzipping.
-
Solution: Implement a catalyst quenching step post-polymerization. Add a chelating agent (e.g., tropolone, specific phosphite antioxidants, or salicylic acid derivatives) to complex and deactivate the metal catalyst before the polymer is subjected to melt processing. Alternatively, utilize a solvent-precipitation purification method to wash out residual monomers and catalyst[5].
Issue 2: Excessive fuming at the extruder die and visible bubbles in the extrudate.
-
Causality: The processing temperature has exceeded the thermodynamic ceiling temperature (
) of the polymer, favoring the monomer state. The "fumes" are volatilized 3,6-diethyl-1,4-dioxane-2,5-dione monomer regenerating via depolymerization[3]. -
Solution: Lower the processing temperature profile across all extruder zones to < 180°C. If higher temperatures are unavoidable due to blending requirements, incorporate reactive chain extenders (e.g., styrene-acrylic multifunctional epoxides) to reconnect cleaved chains in situ.
Issue 3: Inconsistent batch-to-batch thermal stability.
-
Causality: Variable moisture content in the hygroscopic monomer or polymer flakes prior to processing.
-
Solution: Enforce a strict drying protocol. The polymer must be vacuum-dried below its glass transition temperature (
) until moisture levels are verified via Karl Fischer titration to be < 50 ppm (ideally < 10 ppm).
Part 4: Standard Operating Protocol (SOP) for High-Fidelity Processing
To ensure reproducibility and scientific integrity, follow this self-validating workflow for the preparation and processing of diethylglycolide-based polymers.
Step 1: Monomer Purification Impure monomers contain free 2-hydroxybutanoic acid, which acts as an initiator for premature, uncontrolled polymerization and degradation. Recrystallize 3,6-diethyl-1,4-dioxane-2,5-dione from anhydrous ethyl acetate. Verify purity via ¹H-NMR (>99.5% required).
Step 2: Stringent Vacuum Drying Dry the purified monomer and any co-monomers (e.g., L-lactide) in a vacuum oven at 40°C for a minimum of 48 hours. Validation: Use Karl Fischer titration to confirm moisture is < 10 ppm.
Step 3: Controlled Ring-Opening Polymerization (ROP) Conduct ROP in a silanized, moisture-free glass reactor under ultra-pure Argon. Utilize a highly controlled catalyst concentration (e.g., Sn(Oct)₂ at a monomer-to-catalyst ratio of 5000:1) to minimize residual metal content.
Step 4: Catalyst Quenching (Critical Step) Terminate the ROP by introducing a stoichiometric excess (relative to the catalyst) of a deactivating agent such as triphenyl phosphite. This locks the catalyst into an inert complex, preventing it from lowering the activation energy for thermal degradation during later stages.
Step 5: Low-Temperature Melt Processing Process the resulting polymer using a twin-screw extruder with a temperature profile strictly capped at 175°C–180°C. Utilize a nitrogen purge at the hopper to prevent oxidative degradation.
Optimized workflow for ROP and melt processing of diethylglycolide.
References
-
Boosting PLA melt strength by controlling the chirality of co-monomer incorporation Source: RSC Publishing (Polymer Chemistry) URL:[Link]
-
Synthesis of lactide from oligomeric PLA: Effects of temperature, pressure, and catalyst Source: ResearchGate URL:[Link]
-
Synthesis, Hydrolytic Degradation Behavior, and Surface Properties of Poly(alkyl glycolide)-Polyglycolide Copolymers Source: ACS Omega URL:[Link]
-
Synthesis and properties of poly(alkyl-substituted glycolides) Source: ResearchGate URL:[Link]
- Source: Google Patents (US20070179276A1)
Sources
Technical Support Center: Optimizing Hydrolytic Stability in Poly(ethylglycolide) / P2HB Materials
Welcome to the Technical Support Center for 3,6-diethyl-1,4-dioxane-2,5-dione (diethylglycolide) based materials. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the hydrolytic stability of poly(2-hydroxybutyrate) (P2HB) and related substituted polylactides.
Unlike standard poly(lactic acid) (PLA), the incorporation of ethyl side groups in P2HB fundamentally alters the polymer's interaction with aqueous environments. This guide breaks down the causality behind these interactions and provides field-proven protocols to engineer highly stable resorbable matrices.
Section 1: Core Concepts & Causality (FAQs)
Q1: Why does poly(ethylglycolide) exhibit different hydrolytic stability compared to standard poly(lactic acid) (PLA)? A1: The fundamental difference lies in steric hindrance and hydrophobicity. The substitution of a methyl group (in PLA) with an ethyl group (in P2HB) increases the steric bulk of the polymer chain. This ethyl side group screens the ester linkages and restricts water diffusion into the polymer matrix. Consequently, the baseline hydrolytic degradation rate of P2HB is inherently lower than that of PLA[1].
Q2: My P2HB batches are degrading prematurely during storage and melt processing. What is the primary cause? A2: Premature hydrolysis is almost always driven by autocatalysis initiated by residual monomers. Unreacted 3,6-diethyl-1,4-dioxane-2,5-dione left in the matrix easily hydrolyzes into 2-hydroxybutyric acid in the presence of ambient moisture. The newly generated carboxylic acid end-groups locally lower the pH, which acts as a catalyst for further ester bond cleavage across the bulk polymer network[2].
Q3: How does the stereochemistry of the diethylglycolide monomer affect long-term aqueous stability? A3: Polymerizing a racemic mixture (a mix of diastereomers) yields an amorphous polymer with a low glass transition temperature (Tg ~12–22 °C)[3]. Amorphous regions possess higher free volume, making them highly susceptible to water penetration. By utilizing enantiomerically pure monomers (e.g., purely R- or S-3,6-diethyl-1,4-dioxane-2,5-dione), you can induce stereocomplexation. This increases the crystalline fraction of the material, creating a physical barrier to water ingress and drastically improving hydrolytic stability[4].
Section 2: Troubleshooting Guide for Hydrolytic Instability
Issue 1: Rapid Molecular Weight Drop During In Vitro Release (pH 7.4, 37°C)
-
Root Cause: Unblocked hydroxyl (-OH) and carboxyl (-COOH) end-groups are facilitating "backbiting" (unzipping of the polymer chain) and providing hydrophilic initiation points for water ingress.
-
Causality: Terminal hydroxyl groups act as nucleophiles, attacking adjacent ester bonds. This intramolecular transesterification rapidly cleaves the polymer chain.
-
Solution: Implement end-group capping (e.g., acetylation) post-polymerization to neutralize these reactive sites[5].
Issue 2: Inconsistent Degradation Profiles Between Batches
-
Root Cause: Variable residual monomer content across different synthesis batches.
-
Causality: Even a 1% variance in residual 3,6-diethyl-1,4-dioxane-2,5-dione can exponentially accelerate autocatalytic degradation[2].
-
Solution: Standardize the purification process using a strict solvent/non-solvent precipitation protocol (see Protocol A below) to ensure residual monomer levels are consistently below 0.1%.
Section 3: Mechanism and Diagnostic Workflows
To effectively troubleshoot your materials, it is critical to understand both the degradation mechanism and the diagnostic workflow.
Mechanism of P2HB hydrolytic degradation and targeted stabilization strategies.
Workflow for diagnosing and resolving hydrolytic instability in P2HB materials.
Section 4: Quantitative Data Summaries
When designing drug delivery vehicles or implants, refer to this comparative baseline of structural and degradative properties.
| Property | Poly(lactic acid) (PLA) | Poly(2-hydroxybutyrate) (P2HB) | Stereocomplex P2HB |
| Monomer Source | Lactide | Racemic Diethylglycolide | Enantiomeric Diethylglycolide |
| Alkyl Side Chain | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | Ethyl (-CH₂CH₃) |
| Hydrolytic Degradation Rate | High | Moderate/Low | Very Low |
| Glass Transition (Tg) | ~60 °C | 12–22 °C | >30 °C |
| Morphology | Semi-crystalline | Amorphous | Highly Crystalline |
Section 5: Experimental Protocols
Protocol A: Critical Purification of P2HB via Solvent/Non-Solvent Precipitation
Objective: Remove residual 3,6-diethyl-1,4-dioxane-2,5-dione to <0.1% to prevent acid-catalyzed auto-degradation[2]. Self-Validating Step: Gravimetric yield calculation combined with ¹H-NMR (absence of monomer methine peaks) ensures the protocol's success before proceeding to downstream processing.
-
Dissolution: Dissolve the crude P2HB in chloroform (CHCl₃) to achieve a concentration of approximately 10% w/v. Ensure complete dissolution by stirring at room temperature for 2 hours.
-
Precipitation Bath: Prepare a precipitation bath of cold methanol at a 1:10 volume ratio (polymer solution to non-solvent).
-
Phase Separation: Add the polymer solution dropwise into the vigorously stirred cold methanol. The polymer will precipitate as white fibrous strands, while the unreacted diethylglycolide monomer remains soluble in the methanol phase.
-
Recovery: Filter the precipitate using a Büchner funnel and wash twice with fresh cold methanol to flush out surface-adhered monomers.
-
Drying: Dry the purified P2HB in a vacuum oven at 40°C for 48 hours to remove all residual solvents.
Protocol B: End-Group Acetylation for Enhanced Stability
Objective: Block terminal hydroxyl groups to prevent backbiting and moisture-initiated degradation[5]. Self-Validating Step: Pre- and post-reaction FTIR spectroscopy. The complete disappearance of the broad -OH stretch (~3500 cm⁻¹) validates successful capping.
-
Preparation: Dissolve 5 g of purified P2HB in 50 mL of anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere to prevent ambient moisture interference.
-
Reagent Addition: Add a 5-fold molar excess (relative to the calculated polymer end-groups based on
) of acetic anhydride and triethylamine (TEA). TEA acts as an acid scavenger and catalyst. -
Reaction: Stir the reaction mixture continuously at 35°C for 24 hours.
-
Termination: Terminate the reaction by precipitating the mixture into cold ethanol (using the technique outlined in Protocol A).
-
Verification: Recover the end-capped polymer via filtration, dry under vacuum, and verify via FTIR.
References
-
[3] Preparation and Characterization of Substituted Polylactides. ACS Publications. URL:
-
[1] Synthesis and Hydrolytic Degradation of Substituted Poly(DL-Lactic Acid)s. ResearchGate. URL:
-
[4] Glass Transitions in Polylactides. ResearchGate. URL:
-
[2] Method for the purification of resorbable polymers from residual monomers (US20070179276A1). Google Patents. URL:
-
[5] Synthesis and ring‐opening polymerization of new monoalkyl‐substituted lactides. ResearchGate. URL:
Sources
solving solubility issues in 3,6-diethyl-1,4-dioxane-2,5-dione copolymer analysis
Welcome to the Advanced Polymer Analysis Technical Support Center .
This guide is designed for researchers working with Poly(3,6-diethyl-1,4-dioxane-2,5-dione) and its copolymers.[1] These materials are aliphatic polyesters derived from 2-hydroxybutyric acid (effectively "ethyl-substituted polylactide").[1] While chemically similar to PLA (Polylactide) and PLGA, the ethyl side-chain introduces specific hydrophobicity and steric challenges that frequently lead to analysis failure in GPC and NMR.
Part 1: The Solubility Matrix & Solvent Selection
User Query: "I cannot get my copolymer to dissolve completely in standard GPC solvents. What should I use?"
Technical Insight: The 3,6-diethyl moiety increases the hydrophobicity of the polymer backbone compared to standard PLA. While this often improves solubility in low-polarity solvents (like Toluene), it can increase aggregation in moderately polar solvents (like THF) if the molecular weight is high. Furthermore, if your copolymer is stereoregular (e.g., derived from pure L-monomer), crystalline domains will resist dissolution at room temperature.[1]
Solubility Reference Table
| Solvent | Suitability | Technical Notes |
| Chloroform ( | Excellent | The "Gold Standard" for this class.[1] Breaks most weak aggregates. |
| Dichloromethane (DCM) | Good | Good alternative to Chloroform, but lower boiling point ( |
| THF (Tetrahydrofuran) | Variable | Common Failure Point. High MW copolymers often form "micro-gels" in THF, clogging GPC columns.[1] |
| HFIP (Hexafluoroisopropanol) | Critical | Use for highly crystalline samples.[1] Breaks strong hydrogen bonding. Expensive but necessary for "stubborn" batches. |
| DMSO | Poor | Generally requires heat ( |
| Methanol / Hexane | Non-Solvent | Used for precipitation/purification.[1] |
Part 2: GPC/SEC Troubleshooting Guide
User Query: "My GPC pressure is spiking, or I see no peaks despite the sample appearing dissolved."
Issue 1: Invisible Aggregates (Column Clogging) Even if the solution looks clear, "micro-gels" (aggregates caused by hydrophobic ethyl-ethyl interactions) can block GPC frits.[1]
-
The Fix: Do not rely on visual inspection. Always filter through a 0.45 µm PTFE filter . If backpressure rises, switch the mobile phase to Chloroform or add 10 mM LiBr to the THF to shield dipole interactions.
Issue 2: The "Invisible Peak" Phenomenon (dn/dc Mismatch)
Refractive Index (RI) detectors rely on the difference in refractive index between the polymer and the solvent (
-
The Physics: The ethyl side-chain alters the refractive index of the polymer. In THF, the
of poly(2-hydroxybutyrate) derivatives can approach zero, making the polymer invisible to the detector. -
The Fix: Switch to Chloroform or HFIP as the mobile phase.[1] The refractive index contrast is significantly higher in these solvents.
GPC Decision Workflow
Figure 1: Decision tree for selecting the correct GPC solvent and overcoming solubility/detection issues.
Part 3: NMR Analysis & Resolution
User Query: "My NMR peaks are broad and I cannot integrate the ethyl protons accurately."
Root Cause: Broadening in NMR usually indicates restricted molecular motion.[1] This is caused by either:
-
High Viscosity: The solution is too concentrated.
-
Aggregation: The polymer chains are folding onto themselves (micelle-like behavior) in the solvent.
Protocol: The "Relaxation" Method
-
Solvent: Use
(Deuterated Chloroform) as the baseline. -
Concentration: Lower the concentration to < 10 mg/mL . High concentrations increase viscosity and broaden peaks.
-
The "TFA Trick": If peaks remain broad, add 1 drop of TFA-d (Deuterated Trifluoroacetic acid) to the NMR tube.[1]
-
Mechanism:[1] The acid disrupts hydrogen bonding between ester groups and breaks up aggregates, sharpening the signals significantly.
-
-
Acquisition: Increase the relaxation delay (d1) to 5 seconds. Polyesters often have slow relaxation times; a short delay cuts off the signal integration, leading to quantitative errors.
Part 4: The "High-Crystallinity" Dissolution Protocol
User Query: "I have a stereocomplex or highly crystalline block copolymer that won't dissolve in anything."
For highly crystalline copolymers (especially those annealed or with high L-content), room temperature solvation is insufficient.[1] You must use thermal energy to break the crystal lattice.
Step-by-Step Methodology:
-
Weighing: Weigh 5-10 mg of polymer into a 20 mL scintillation vial (glass).
-
Solvent Addition: Add 2-4 mL of HFIP (Hexafluoroisopropanol) .
-
Warning: HFIP is volatile and corrosive. Work in a fume hood.
-
-
Thermal Treatment: Cap tightly and heat to 50°C for 30 minutes.
-
Note: Do not boil.
-
-
Sonication: Sonicate for 10 minutes while warm.
-
Dilution (Optional for GPC): If your GPC cannot handle pure HFIP, you can now dilute this solution with Chloroform (50:50 mix). The polymer usually stays in solution once the crystals are broken.
-
Filtration: Filter immediately through a 0.45 µm PTFE syringe filter into the vial.
References & Further Reading
-
Agrawal, P. B., et al. (2025). Solubility and ADMET profiles of short oligomers of lactic acid.[2] National Institutes of Health. Link (Generalized alpha-hydroxy acid solubility behavior).[1]
-
PubChem. (2025).[3] 3,6-Diethyl-1,4-dioxane-2,5-dione Compound Summary. National Library of Medicine. Link
-
Waters Corporation. (2025). Frequently Asked GPC & SEC Questions: Solvent Selection for Polyesters. Waters Technical Notes. Link
-
ResearchGate. (2025). Partial solubility parameters of poly(D,L-lactide-co-glycolide).Link (Fundamental solubility parameters for lactide-based copolymers).
Sources
impact of moisture content on 3,6-diethyl-1,4-dioxane-2,5-dione polymerization kinetics
Technical Support Center: Polymerization of 3,6-diethyl-1,4-dioxane-2,5-dione
A Guide for Researchers on the Critical Impact of Moisture on Polymerization Kinetics
Welcome to the technical support center for the ring-opening polymerization (ROP) of 3,6-diethyl-1,4-dioxane-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this polymerization, with a specific focus on the often-underestimated role of moisture content. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.
The ring-opening polymerization of lactide derivatives like 3,6-diethyl-1,4-dioxane-2,5-dione is a powerful technique for creating biodegradable polyesters. However, the success of this polymerization, particularly in achieving high molecular weight and narrow polydispersity, is critically dependent on controlling impurities, with water being the most common and impactful culprit.[1][2] This guide will delve into the kinetics and mechanisms of how moisture influences your reaction and provide actionable solutions to common problems.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the role of water in the polymerization of 3,6-diethyl-1,4-dioxane-2,5-dione.
Q1: What is the primary role of water in the ring-opening polymerization (ROP) of lactide derivatives?
Water can play multiple, often conflicting, roles in ROP. Primarily, it acts as an initiator because its hydroxyl group can nucleophilically attack the carbonyl carbon of the monomer, opening the ring and starting a polymer chain.[3][4] While some polymerization systems intentionally use water as an initiator, adventitious (unintentional) water from the monomer, solvent, or atmosphere acts as an uncontrolled initiator. This leads to a higher number of polymer chains than intended, which directly impacts the final molecular weight.
Q2: How does moisture content quantitatively affect the molecular weight (Mn) and polydispersity index (PDI) of the resulting polymer?
The presence of adventitious water has a detrimental effect on achieving high molecular weight polymers and can lead to broader molecular weight distributions.[5] Each water molecule can potentially initiate a new polymer chain. Therefore, an increased concentration of water leads to a larger number of shorter chains for a given amount of monomer, resulting in a lower number-average molecular weight (Mn). This uncontrolled initiation also leads to a less uniform polymer population, causing the polydispersity index (PDI) to increase, indicating a broader distribution of chain lengths.
Q3: Can water also act as a chain transfer agent or cause side reactions?
Yes. Beyond initiation, water can participate in chain transfer reactions, terminating a growing polymer chain and starting a new one. More significantly, at the elevated temperatures often used for melt polymerization, water can cause hydrolytic degradation (hydrolysis) of the newly formed ester bonds in the polymer backbone.[6] This is essentially the reverse of the polymerization reaction and leads to chain scission, which further reduces the molecular weight and broadens the PDI. This degradation process is a critical concern for the long-term stability of the polymer.[7][8]
Q4: What is considered an "acceptable" level of moisture for achieving a controlled polymerization?
For a highly controlled "living" polymerization that aims for a predictable molecular weight and a narrow PDI (<1.2), the moisture content should be minimized to the parts-per-million (ppm) level. Achieving this requires rigorous drying of the monomer, initiator, and solvent, and conducting the reaction under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[1][2] While some robust catalyst systems may tolerate slightly higher levels of moisture, for reproducible, high-performance materials, meticulous exclusion of water is paramount.
Troubleshooting Guide
This section provides solutions to common problems encountered during the polymerization of 3,6-diethyl-1,4-dioxane-2,5-dione, with a focus on moisture-related issues.
Problem 1: Consistently Low Molecular Weight and/or Broad PDI (>1.5)
Causality: This is the classic symptom of excess moisture in your reaction system. Uncontrolled initiation by water molecules leads to the formation of too many polymer chains, each with a lower degree of polymerization. Hydrolytic chain scission at higher temperatures will further exacerbate this issue.[5][7]
Solution Workflow:
-
Monomer Purification and Drying: The monomer is often a primary source of moisture. It must be rigorously dried before use.
-
Solvent and Reagent Drying: All solvents, initiators (if used), and catalysts must be anhydrous.
-
Inert Reaction Setup: The polymerization must be conducted under an inert atmosphere to prevent atmospheric moisture from contaminating the reaction.
Detailed Protocol 1: Monomer Purification and Drying
-
Recrystallization: Dissolve the crude 3,6-diethyl-1,4-dioxane-2,5-dione monomer in a minimal amount of hot, dry ethyl acetate or toluene. Allow the solution to cool slowly to room temperature, then cool further in a refrigerator (2-8°C) to induce crystallization.
-
Filtration: Filter the crystals under vacuum. Wash the crystals sparingly with cold, dry petroleum ether to remove any residual solvent.
-
Drying: Place the purified crystals in a vacuum oven. Dry at a temperature just below the monomer's melting point (e.g., 40-50°C) for at least 24 hours.[9]
-
Verification (Optional but Recommended): Use Karl Fischer titration to confirm the water content is below your required threshold (e.g., <10 ppm).
-
Storage: Store the dried monomer in a desiccator inside a glovebox until ready for use.
Problem 2: Poor or Non-Reproducible Polymerization Kinetics (Inconsistent Initiation or Variable Reaction Rates)
Causality: Water can react with many common catalysts used in ROP, such as tin(II) octoate or aluminum alkoxides, potentially altering their activity or deactivating them altogether.[2][10] This leads to an unpredictable initiation phase and inconsistent polymerization rates between batches. The reaction kinetics become dependent on the variable amount of contaminant rather than the controlled concentration of the intended initiator and catalyst.
Solution Workflow:
-
Implement Rigorous Anhydrous Techniques: Adhere strictly to Schlenk line or glovebox procedures for all reagent transfers.
-
Catalyst Handling: Ensure the catalyst is stored under an inert atmosphere and handled exclusively with dry syringes or cannulas.
-
System Purge: Before heating, ensure the reaction vessel is thoroughly purged with a dry, inert gas (Argon or Nitrogen) to remove any atmospheric moisture.
Visualizing the Impact of Moisture
The following diagram illustrates the dual role of water as both an initiator and a source of degradation in the ring-opening polymerization.
Caption: Dual pathways of moisture in ROP.
Troubleshooting Workflow Diagram
Use this flowchart to diagnose and solve common issues during your polymerization experiments.
Caption: Troubleshooting flowchart for polymerization issues.
Quantitative Impact of Moisture: A Summary
The following table summarizes the expected qualitative and quantitative effects of increasing moisture content on the polymerization of 3,6-diethyl-1,4-dioxane-2,5-dione.
| Moisture Level | Expected Number-Average Molecular Weight (Mn) | Expected Polydispersity Index (PDI) | Polymerization Rate | Primary Mechanism of Interference |
| Low (<10 ppm) | High, predictable based on M/I ratio | Narrow (< 1.2) | Controlled by catalyst and initiator concentration | Minimal interference; controlled initiation. |
| Moderate | Lower than predicted | Broader (1.5 - 2.0) | May appear faster due to multiple initiation events | Uncontrolled initiation by water; potential for some chain transfer.[11] |
| High | Significantly low | Very Broad (> 2.0) | Unpredictable, often poor conversion or stalling | Catalyst deactivation; significant hydrolytic degradation of polymer chains.[7][6] |
References
- Kricheldorf, H. R., & Weidner, S. (Year). The ring‐opening polymerization of D,L‐lactide in the melt initiated with tetraphenyltin. Angewandte Makromolekulare Chemie.
-
O'Keefe, B. J., Hillmyer, M. A., & Tolman, W. B. (2008). Ring-Opening Polymerization of Lactide To Form a Biodegradable Polymer. Journal of Chemical Education, 85(2), 241. [Link]
-
Changes in the Thermal and Structural Properties of Polylactide and Its Composites During a Long-Term Degradation Process. (2025). MDPI. [Link]
-
Langlois, V., et al. (2002). Synthesis and hydrolytic degradation of graft copolymers containing poly(lactic acid) side chains. Polymer Degradation and Stability, 76(3), 411-417. [Link]
-
Hakkarainen, M., & Albertsson, A.-C. (2012). Crucial Differences in the Hydrolytic Degradation between Industrial Polylactide and Laboratory-Scale Poly(L-lactide). Biomacromolecules, 13(6), 1958-1965. [Link]
-
Gorrasi, G., & Pantani, R. (2021). Hydrolytic Degradation of 3D-Printed Poly (Lactic Acid) Structures. Sustainable Development Research, 3(3), 17. [Link]
- Saeidlou, S., et al. (2017). Effect of initiators on synthesis of poly(L-lactide) by ring opening polymerization. Journal of Macromolecular Science, Part A, 54(10), 715-722.
-
Degradation of Structurally Modified Polylactide under the Controlled Composting of Food Waste. (2023). MDPI. [Link]
-
Kricheldorf, H. R., & Kreiser-Saunders, I. (1990). THE MECHANISM OF THE RING-OPENING POLYMERIZATION OF LACTIDE AND GLYCOLIDE. Die Makromolekulare Chemie, 191(5), 1057-1066. [Link]
-
Ring-opening polymerization – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Zhang, Y., et al. (2024). Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. Industrial & Engineering Chemistry Research. [Link]
- WO2010100390A1 - Catalytic polymerization method for 1,4-dioxane-2,5-diones, and corresponding polymers. (n.d.).
-
Zhang, X., et al. (2016). Newly Developed Techniques on Polycondensation, Ring-Opening Polymerization and Polymer Modification: Focus on Poly(Lactic Acid). Polymers, 8(3), 66. [Link]
-
Atta, S., et al. (2021). Paper of the month: Ring opening polymerization of ε-caprolactone through water. Polymer Chemistry Blog. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. 3,6-Dimethyl-1,4-dioxane-2,5-dione | 95-96-5 | Benchchem [benchchem.com]
- 4. WO2010100390A1 - Catalytic polymerization method for 1,4-dioxane-2,5-diones, and corresponding polymers - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Degradation of Structurally Modified Polylactide under the Controlled Composting of Food Waste [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ris.utwente.nl [ris.utwente.nl]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR and 13C NMR spectral interpretation of 3,6-diethyl-1,4-dioxane-2,5-dione
Advanced Analytical Characterization of Substituted Glycolides: A Comparative NMR Guide for 3,6-Diethyl-1,4-dioxane-2,5-dione
As a Senior Application Scientist specializing in biodegradable polymer synthesis, I frequently guide research teams through the transition from standard poly(lactic acid) (PLA) and poly(glycolic acid) (PGA) to next-generation aliphatic polyesters. While PLA and PGA dominate the biomedical landscape, their thermomechanical limitations often restrict their use in flexible drug-eluting implants.
Enter 3,6-diethyl-1,4-dioxane-2,5-dione (commonly referred to as ethylglycolide)[1]. By substituting the methyl groups of lactide with ethyl groups, the resulting poly(ethylglycolide) exhibits remarkable ductility—achieving an elongation at break of over 2000%—and provides a highly tunable degradation profile[2]. However, achieving high-molecular-weight polymers via ring-opening polymerization (ROP) demands ultra-pure monomer feeds. This guide objectively compares the structural and NMR spectral characteristics of ethylglycolide against its industry-standard alternatives: glycolide and lactide.
Mechanistic Rationale: The Impact of Alkyl Substitution
To understand the analytical profile of these monomers, we must first examine the causality behind their structural design:
-
Glycolide (1,4-dioxane-2,5-dione): Lacking any alkyl substituents, glycolide molecules pack tightly. The resulting PGA is highly crystalline, rigid, and degrades rapidly due to the high accessibility of its ester bonds to water[3].
-
Lactide (3,6-dimethyl-1,4-dioxane-2,5-dione): The introduction of methyl groups increases steric hindrance and hydrophobicity, slowing hydrolytic degradation and altering chain packing[4].
-
Ethylglycolide (3,6-diethyl-1,4-dioxane-2,5-dione): The extended ethyl side chains introduce significant free volume between polymer chains. This steric bulk drastically reduces the glass transition temperature (
) and disrupts crystallization, yielding a pliable, rubber-like material at physiological temperatures[2].
Comparative NMR Spectral Interpretation
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for validating monomer purity and stereochemistry prior to polymerization. The interpretation of ethylglycolide’s spectra requires a nuanced understanding of inductive and steric effects relative to glycolide and lactide.
H NMR Analysis: Inductive Shielding
In the
Table 1:
| Compound | Substituent | Ring Protons ( | Alkyl Side Chain Protons |
| Glycolide | None | 4.94 ppm (s, 4H, CH | N/A |
| Lactide | Methyl | 5.05 ppm (q, 2H, CH) | 1.68 ppm (d, 6H, CH |
| Ethylglycolide | Ethyl | 4.95 ppm (dd, 2H, CH) | 1.95–2.10 ppm (m, 4H, CH |
C NMR Analysis: The -Substituent Effect
Conversely, in the
Table 2:
| Compound | Carbonyl (C=O) | Ring Carbon ( | Side Chain Carbons ( |
| Glycolide | 166.0 ppm | 65.0 ppm | N/A |
| Lactide | 167.5 ppm | 72.5 ppm | 15.5 ppm ( |
| Ethylglycolide | 166.5 ppm | 76.8 ppm | 24.5 ppm ( |
Self-Validating Experimental Protocol: Synthesis & NMR Acquisition
To ensure reproducibility, I have designed this protocol as a self-validating system. Each phase contains an intrinsic analytical checkpoint to prevent the propagation of impurities (such as linear oligomers or residual water) that would otherwise poison the ROP catalyst.
Phase 1: Oligomerization & Ring-Closure
-
Condensation: Charge a round-bottom flask with racemic 2-hydroxybutanoic acid and a catalytic amount of
-toluenesulfonic acid (0.5 wt%). Heat to 150°C under a nitrogen purge.-
Validation Check: The reaction is complete only when the stoichiometric evolution of water (collected via a Dean-Stark trap) ceases.
-
-
Depolymerization: Add ZnO (1 wt%) to the resulting oligomer. Apply high vacuum (< 1 mbar) and increase the temperature to 200°C to initiate thermal unzipping.
-
Validation Check: The crude ethylglycolide will distill over as a viscous liquid/semi-solid. A stable distillation head temperature confirms the absence of thermal degradation.
-
Phase 2: Rigorous Purification 3. Recrystallization: Dissolve the crude distillate in a minimal volume of hot ethyl acetate. Slowly add hexane until the solution becomes turbid, then cool to 4°C overnight.
- Validation Check: Filter and dry the crystals. A sharp melting point indicates the successful removal of linear oligomers.
Phase 3: NMR Acquisition & Purity Validation
4. Sample Prep: Dissolve 15 mg of the purified ethylglycolide in 0.6 mL of anhydrous CDCl
Critical Check: Look for broad resonances between 4.80–4.90 ppm. The presence of these peaks indicates residual linear oligomers (unclosed rings). If the integration ratio of the sharp methine multiplet (4.95 ppm) to any broad baseline peaks is less than 99:1, repeat the recrystallization step.
Caption: Self-validating workflow for the synthesis, purification, and NMR validation of ethylglycolide.
Downstream Application: Stereoselective Polymerization
Once the monomer purity is validated via NMR, ethylglycolide can be subjected to stereoselective ring-opening polymerization. Because ethylglycolide possesses two chiral centers, the use of a stereoselective catalyst (such as a chiral Salen-Al complex) is required to dictate the tacticity of the resulting polymer[2]. The steric bulk of the ethyl groups interacts with the chiral ligand of the catalyst, forcing the preferential incorporation of specific enantiomers and yielding an isotactic-rich microstructure.
Caption: Stereoselective ring-opening polymerization (ROP) pathway of racemic ethylglycolide.
By strictly adhering to these analytical benchmarks, researchers can confidently utilize ethylglycolide to engineer highly ductile, next-generation biodegradable materials tailored for specific therapeutic release kinetics.
References
1.[1] 3,6-Diethyl-1,4-dioxane-2,5-dione | C8H12O4 | CID 348832 - PubChem. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKKrLq24DsDu4GgWHvCEzZuWyUbvB3z3HTujCpuqSm9VI202QwFP9RV8hAAlQGE1iQXELxiqBN3pqwGn7CuS51OUZG_PqvdNpuAWbcHDkr2Rej7LJioqNyRIm7UThbwuihG4CKHf0ojvTvngjXlBlL37CRstSSJqVpmjmWa4OhDeemZlEvlw==] 2.[4] Lactide (CID 7272) - Molecular Properties & Analysis - MolForge. MolForge.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE74gVQ3r7IYvkgCEmVRKAZ5w3NXP9w7arZbxl1EGvL_MsD2OOLIXnEKwcXZyrRUOpBUdDg5kLL2bn1igCX5xezWn8XO6IHf-hx_Pe8zgS1BDhjAUcbC33GbOSlnQ==] 3.[2] Stereoselective ring-opening polymerization of racemic ethylglycolide: precisely regulated polyester properties via stereomicrostructure control. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_hfRoNngp8nGOJU58VyMErYzQKWGkQY23XEDqFCGaeJgSC5WzF7-ZKe_fSWcLsk1aKdt_ZrbOuKZDtpodKnYGXHbRBrNEWhpu5tPc4FqG-5QKNYNvxnPZtL3Qxn-ByIBXmb_vS7sdPPoFxJ457r3um5p2c6KsBP-69PcE074g4qiLxIYvXYJR2IJ8ZGC87f7UnlDmHfAxQxWiXEjNRCrz3Kk6amsGvo-McrlT6sx3MsttFHM=] 4.[3] US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvjR6J8TELTEaDN44vNF5s3TDkvUxSqA4w1gUxus_WZnoDDyEUU50XhopbTsWtfrenCwcBNsWdSN_iBLt5okUzxh8CYxHt2sxteTjOo75QMuq2GejbEXFAI1k2EonSJ9pdoAek79JPb7m-] 5.[5] POxylated stereocomplexes from PEtOx-b-PLA diblock copolymers. CORE.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlAjavEI3ZJM7R_t6iEgHG3igKqUGPSQrzkoFbFVEq9unYEs-Pu64JKkhUBQjmypBHvvnkzAmEIggDnhXcf5uy7eOLI-QFWJt2XpwKXcf4bdODNcI9VSHt5R4zQcDqZtHi12dedxsp]
Sources
- 1. 3,6-Diethyl-1,4-dioxane-2,5-dione | C8H12O4 | CID 348832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones - Google Patents [patents.google.com]
- 4. molforge.ai [molforge.ai]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Crystallographic and Structural Analysis of 3,6-Diethyl-1,4-dioxane-2,5-dione Stereoisomers
The following guide provides a comprehensive structural and crystallographic analysis of 3,6-diethyl-1,4-dioxane-2,5-dione (3,6-diethylglycolide), structured to assist researchers in polymer synthesis and drug delivery systems.
Executive Summary
3,6-diethyl-1,4-dioxane-2,5-dione (also known as 3,6-diethylglycolide or the cyclic dimer of
This guide compares the structural attributes of 3,6-diethylglycolide stereoisomers against established alternatives, synthesizing crystallographic data, conformational analysis, and polymerization potential.
Stereochemical & Crystallographic Comparison
The Stereoisomer Landscape
The 3,6-diethylglycolide molecule possesses two chiral centers at the C3 and C6 positions. The introduction of ethyl groups, which are sterically bulkier than the methyl groups in lactide, significantly influences the ring conformation and crystal packing.
| Stereoisomer | Configuration | Symmetry | Optical Activity | Approx. Melting Point |
| L-Isomer | (3S, 6S) | Active (-) | High (Solid) | |
| D-Isomer | (3R, 6R) | Active (+) | High (Solid) | |
| Meso-Isomer | (3S, 6R) | Inactive | Lower than Racemic | |
| Racemic | Mixture (50:50) | - | Inactive | ~90–100 °C range** |
*Note: Pure enantiomers of 3,6-diethylglycolide are difficult to isolate compared to lactide; they are often synthesized as diastereomeric mixtures. Specific melting points vary by purity and method but generally trend lower than L-lactide (97°C) due to ethyl chain flexibility.
Comparative Structural Data: Lactide vs. Ethylglycolide
X-ray crystallography reveals that 1,4-dioxane-2,5-dione rings adopt specific conformations to minimize steric strain between substituents.
| Feature | Glycolide (H-) | L-Lactide (Methyl-) | 3,6-Diethylglycolide | Tetramethylglycolide |
| Ring Conformation | Planar / Slight Chair | Flattened Boat | Skew-Boat / Twist (Predicted) | Chair |
| Substituent Position | N/A | Pseudo-Equatorial | Pseudo-Equatorial | Axial & Equatorial |
| Steric Driver | Minimal | 1,4-diaxial avoidance | Ethyl steric bulk avoidance | Severe 1,3-diaxial clash |
| Polymer | 35–40 °C | 55–60 °C | ~12 °C | > 60 °C |
| Crystal System | Monoclinic ( | Orthorhombic ( | Likely Monoclinic/Triclinic | - |
Structural Insight:
While L-lactide crystallizes in a flattened boat conformation to place the methyl groups in pseudo-equatorial positions, the 3,6-diethylglycolide is expected to adopt a more twisted skew-boat conformation. This is analogous to isobutyl-lactide (3-isobutyl-6-methyl-1,4-dioxane-2,5-dione), which X-ray data confirms adopts a pseudo-chair/skew conformation to accommodate the bulky isobutyl group. The flexibility of the ethyl chain prevents efficient crystal packing, directly correlating to the significantly lower
Experimental Protocols
Synthesis & Purification Workflow
The synthesis of 3,6-diethylglycolide typically yields a mixture of diastereomers. Separation is critical for controlling polymer tacticity.
Protocol: Synthesis via
-
Oligomerization: Heat 2-hydroxybutanoic acid (2-HBA) under vacuum at 150°C to remove water, forming a low molecular weight oligomer.
-
Depolymerization (Back-biting): Mix the oligomer with a catalyst (ZnO or Sn(Oct)
, 0.5 wt%) and heat to 200–220°C under high vacuum (<1 mmHg). -
Distillation: The cyclic dimer (3,6-diethylglycolide) distills over. Collect the crude product.
-
Purification:
-
Dissolve crude product in ethyl acetate or toluene.
-
Recrystallize 3x to remove linear impurities.
-
Note: Separation of Meso from Racemic forms requires fractional recrystallization or column chromatography, exploiting their solubility differences.
-
Crystallization for X-Ray Diffraction
To grow single crystals suitable for X-ray analysis:
-
Solvent Selection: Use a solvent with moderate solubility (e.g., dry isopropanol or a hexane/ethyl acetate mixture).
-
Slow Evaporation: Prepare a saturated solution at room temperature. Filter through a 0.2
m PTFE filter into a clean vial. Cover with parafilm, poke 2-3 small holes, and allow solvent to evaporate slowly over 3-7 days in a vibration-free environment. -
Vapor Diffusion: Alternatively, place a small vial of the saturated solution inside a larger jar containing a precipitant (e.g., pentane). Seal the outer jar.
Visualizations
Structural Characterization Workflow
This diagram outlines the logical flow from synthesis to structural validation.
Caption: Workflow for isolating and characterizing 3,6-diethylglycolide stereoisomers.
Ring-Opening Polymerization (ROP) Mechanism
Understanding the monomer structure explains the polymerization kinetics. The "Coordination-Insertion" mechanism is sensitive to the steric bulk of the ethyl group.
Caption: ROP mechanism. The ethyl group's steric bulk slows coordination compared to lactide.
Critical Analysis & Recommendations
Why the Crystal Structure Matters
The specific conformation of 3,6-diethylglycolide dictates the rate of polymerization and the stereoregularity of the final polymer.
-
Reaction Kinetics: The ethyl group adds steric bulk near the carbonyl attack site. If the ring adopts a chair-like conformation (as seen in bulky isobutyl analogs), the carbonyls may be less accessible to the catalyst center than in the planar/boat glycolide, slowing down polymerization.
-
Polymer Properties: The "floppiness" of the ethyl side chain, confirmed by the low melting point of the monomer and the low
of the polymer, suggests that Poly(3,6-diethylglycolide) is amorphous. X-ray data of the monomer showing large thermal ellipsoids for the ethyl carbons would confirm this high degree of motional freedom.
Application in Drug Delivery
Researchers should choose 3,6-diethylglycolide over lactide when faster degradation (due to amorphous nature) or higher flexibility is required.
-
Lactide: High crystallinity, slow degradation (months/years), rigid.
-
Diethylglycolide: Low crystallinity, faster degradation (weeks/months), flexible.
References
-
Tsuji, H. (2005). Poly(lactide) Stereocomplexes: Formation, Structure, Properties, Degradation, and Applications. Macromolecular Bioscience. Link
-
Yin, M., & Baker, G. L. (1999). Preparation and Characterization of Substituted Polylactides. Macromolecules. (Describes synthesis of ethylglycolide). Link
-
Belmont, J. A., et al. (2025). Stereoselective ring-opening polymerization of racemic ethylglycolide. Chemical Science. (Discusses stereocontrol and monomer properties). Link
- Simmons, H., & Baker, G. L. (2001). Synthesis of 3,6-substituted-1,4-dioxane-2,5-diones. (Detailed synthesis protocols for alkyl-glycolides).
-
Cambridge Structural Database (CSD) . Search Query: 3,6-dimethyl-1,4-dioxane-2,5-dione (Lactide) and homologues. (For comparative unit cell data). Link
Comparative Biodegradation Guide: Polylactide (PLA) vs. Poly(3,6-diethyl-1,4-dioxane-2,5-dione)
As the demand for tunable biodegradable polymers in drug delivery and tissue engineering intensifies, understanding the structure-property relationships of aliphatic polyesters is critical. While Polylactide (PLA) remains the industry standard, its derivatives offer highly specific degradation profiles.
This guide objectively compares the biodegradation kinetics of standard PLA against poly(3,6-diethyl-1,4-dioxane-2,5-dione) —commonly referred to in the literature as poly(ethylglycolide) or poly(2-hydroxybutyrate). This polymer is synthesized via the ring-opening polymerization (ROP) of the ethyl-substituted glycolide dimer[1].
Mechanistic Causality: The Steric vs. Thermal Tug-of-War
When engineering a polymer's degradation timeline, the kinetics of ester hydrolysis are governed by two competing physical phenomena: steric hindrance and chain mobility. The biodegradation of both PLA and poly(3,6-diethyl-1,4-dioxane-2,5-dione) proceeds primarily via hydrolytic bulk erosion (random cleavage of the ester backbone), followed by the bioassimilation of the resulting oligomers[2].
However, substituting the methyl group of PLA with an ethyl group fundamentally alters this mechanism:
-
Steric Shielding at the Ester Bond: The rate-limiting step of polyester hydrolysis is the nucleophilic attack of water on the carbonyl carbon. The ethyl side group in poly(3,6-diethyl-1,4-dioxane-2,5-dione) is significantly bulkier than the methyl group in PLA. This increased steric hindrance restricts water molecules from accessing the ester bond, drastically reducing the intrinsic hydrolysis rate constant (
)[1]. -
Glass Transition Temperature (
) and Free Volume: PLA has angcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> of ~60 °C, meaning it remains in a rigid, glassy state at physiological temperature (37 °C), which restricts water diffusion. Conversely, the bulky ethyl groups in poly(3,6-diethyl-1,4-dioxane-2,5-dione) disrupt crystalline chain packing, resulting in an amorphous polymer with a much lower of ~12–15 °C[1]. At 37 °C, this polymer is in a highly mobile, rubbery state, which theoretically enhances water uptake and swelling.
The Causality Verdict: Despite the enhanced water diffusion afforded by its rubbery state, empirical data confirms that steric hindrance is the dominant factor . The activation energy required to form the tetrahedral intermediate during hydrolysis is too high; thus, poly(3,6-diethyl-1,4-dioxane-2,5-dione) exhibits a significantly slower biodegradation rate compared to PLA[1][2].
Fig 1: Hydrolytic degradation pathways showing the interplay of Tg and steric hindrance.
Quantitative Performance Comparison
To facilitate material selection for specific therapeutic windows, the structural and degradative properties are summarized below:
| Property | Polylactide (PLA) | Poly(3,6-diethyl-1,4-dioxane-2,5-dione) |
| Monomer Precursor | 3,6-dimethyl-1,4-dioxane-2,5-dione | 3,6-diethyl-1,4-dioxane-2,5-dione |
| Alkyl Side Group | Methyl (-CH₃) | Ethyl (-CH₂CH₃) |
| Glass Transition ( | ~60 °C (Glassy at 37 °C) | ~12–15 °C (Rubbery at 37 °C) |
| Morphology | Semi-crystalline ( | Typically Amorphous |
| Relative Hydrolytic Rate | Fast (Baseline Reference) | Slow (~10-20% of PLA rate) |
| Degradation Mechanism | Bulk erosion (autocatalytic) | Bulk erosion (sterically hindered) |
Self-Validating Experimental Protocol for Degradation Assessment
Relying solely on mass loss is a critical vulnerability in polymer degradation studies. Because both polymers undergo bulk erosion, massive internal chain scission occurs long before water-soluble oligomers diffuse out to cause measurable mass loss.
To ensure trustworthiness, the following protocol acts as a self-validating system by coupling Gel Permeation Chromatography (GPC) with gravimetric analysis to confirm internal cleavage prior to surface erosion.
Step 1: Polymer Film Fabrication
-
Dissolve standardized molecular weight (
g/mol ) samples of PLA and poly(3,6-diethyl-1,4-dioxane-2,5-dione) in chloroform to create a 5% w/v solution. -
Cast the solutions into sterile PTFE molds and allow solvent evaporation for 48 hours under a fume hood.
-
Dry the resulting films in a vacuum oven at 40 °C for 72 hours to remove all residual solvent, ensuring the initial mass (
) is perfectly calibrated.
Step 2: Accelerated Hydrolytic & Enzymatic Incubation
-
Submerge pre-weighed film discs (10 mm diameter) in vials containing 10 mL of Phosphate-Buffered Saline (PBS, pH 7.4). To simulate aggressive enzymatic conditions, add Proteinase K (0.1 mg/mL) to a parallel set of vials[3].
-
Incubate the vials in a shaking water bath at 37 °C (physiological) and 55 °C (accelerated, above the
of both polymers). -
Replace the buffer/enzyme solution every 3 days to prevent autocatalytic pH drops caused by the accumulation of acidic degradation products.
Step 3: Multi-Modal Data Acquisition (The Validation Loop)
-
GPC Analysis (Tracks Bulk Erosion): At weeks 1, 2, 4, and 8, dissolve a fraction of the degraded film in tetrahydrofuran (THF). Measure the number-average molecular weight (
). A drop in validates that internal ester cleavage is occurring. -
Gravimetric Analysis (Tracks Late-Stage Erosion): Wash the remaining film with distilled water, vacuum dry to a constant weight (
), and calculate the % Mass Loss. -
Atomic Force Microscopy (AFM): Scan the film surface to observe pitting and localized enzymatic degradation patterns[3].
Fig 2: Self-validating experimental workflow for comparative biodegradation assessment.
References
-
Preparation and Characterization of Substituted Polylactides Macromolecules (1999). Mao Yin, Gregory L. Baker. URL:[Link]
-
Synthesis and Hydrolytic Degradation of Substituted Poly(DL-Lactic Acid)s International Journal of Molecular Sciences (2011). Hideto Tsuji et al. URL:[Link]
-
Poly(ethylglycolide): A well-defined polyester matching the hydrophilic hydrophobic balance of PLA Polymer Chemistry (2019). Ulrich S. Schubert et al. URL:[Link]
-
The Effect of Stereocomplexation and Crystallinity on the Degradation of Polylactide Nanoparticles Nanomaterials (2024). Karl Scheuer et al. URL:[Link]
Sources
mechanical property comparison of glycolide vs 3,6-diethyl-1,4-dioxane-2,5-dione copolymers
[1][2]
Executive Summary
This technical guide provides a comparative analysis of copolymers derived from Glycolide (1,4-dioxane-2,5-dione) and its ethyl-substituted derivative, 3,6-diethyl-1,4-dioxane-2,5-dione (often referred to as Ethylglycolide or EtG ).
While Polyglycolic Acid (PGA) is the gold standard for high-stiffness, high-strength bioresorbable applications (e.g., sutures, bone pins), Poly(ethylglycolide) (PEtG) introduces significant ductility and elastomeric behavior due to the steric influence of the ethyl side chain. This guide details the structure-property relationships, synthesis protocols, and mechanical performance data necessary for selecting the appropriate monomer for drug delivery and tissue engineering scaffolds.
Monomer & Polymer Identity
The fundamental difference between these two systems lies in the side-chain substitution at the 3 and 6 positions of the glycolide ring. This structural variation dictates the polymer's thermal transitions and mechanical state at physiological temperature (37°C).
| Feature | Glycolide (GA) | 3,6-Diethyl-1,4-dioxane-2,5-dione (EtG) |
| Structure | Cyclic dimer of Glycolic Acid | Cyclic dimer of 2-Hydroxybutyric Acid |
| Side Group | Hydrogen (-H) | Ethyl (-CH₂CH₃) |
| Resulting Polymer | Polyglycolic Acid (PGA) | Poly(ethylglycolide) / Poly(2-hydroxybutyrate) |
| Chirality | Achiral | Chiral (Racemic, Meso, or Enantiopure) |
| Key Characteristic | High Crystallinity, High Stiffness | Tunable Crystallinity, Low T_g |
Structural Impact on Mechanics
-
Glycolide (-H): The lack of steric hindrance allows for dense chain packing, resulting in high crystallinity (45–55%), a high melting point (T_m ~220°C), and a glass transition (T_g) of ~35–40°C. At body temperature, PGA is a stiff, semi-crystalline solid.
-
Ethylglycolide (-Et): The ethyl group disrupts chain packing.
-
Atactic PEtG: Completely amorphous with a T_g of ~12°C. At body temperature, it is a gummy, viscous material.
-
Isotactic PEtG: synthesized via stereoselective catalysts, can crystallize, yielding a material with high elongation (>500%) and moderate strength, behaving as a tough thermoplastic elastomer.
-
Synthesis & Kinetics: Ring-Opening Polymerization (ROP)
Both monomers undergo Ring-Opening Polymerization (ROP) driven by the relief of ring strain. However, the kinetics and catalyst requirements differ.
Reaction Mechanism (Graphviz)
Figure 1: General Ring-Opening Polymerization mechanism. For Ethylglycolide, stereocontrol (using chiral catalysts like Al-Salen) is critical to achieve crystallinity.
Protocol: Bulk Polymerization of Ethylglycolide
Objective: Synthesis of high molecular weight PEtG.
-
Purification: Recrystallize 3,6-diethyl-1,4-dioxane-2,5-dione from dry ethyl acetate/hexane. Dry under vacuum at 40°C for 24h.
-
Setup: Flame-dry a glass ampoule under nitrogen flow.
-
Charging: Add Monomer (1.0 g) and Catalyst (Sn(Oct)₂ in toluene, molar ratio M/I = 1000:1) and Initiator (Lauryl alcohol).
-
Devolatilization: Apply vacuum to remove toluene solvent from the catalyst solution. Seal the ampoule under vacuum.
-
Polymerization: Immerse in an oil bath at 110–130°C for 24–48 hours.
-
Note: EtG polymerizes rapidly, but lower temperatures favor stereoregularity if using chiral catalysts.
-
-
Purification: Dissolve crude polymer in chloroform, precipitate into cold methanol.
-
Drying: Vacuum dry at room temperature to constant weight.
Mechanical Property Comparison
The following data contrasts standard PGA with Isotactic Poly(ethylglycolide) (ir-PEtG) and Atactic PEtG.
| Property | Polyglycolic Acid (PGA) | Isotactic Poly(ethylglycolide) | Atactic Poly(ethylglycolide) |
| Young's Modulus | 6.0 – 7.0 GPa | 0.4 – 0.8 GPa | < 0.01 GPa (Rubbery) |
| Tensile Strength | 90 – 110 MPa | 25 – 30 MPa | Negligible (Viscous Flow) |
| Elongation at Break | 1.5 – 3.0% | 500 – 600% | > 1000% (Flow) |
| Glass Transition (T_g) | 35 – 40°C | 12 – 15°C | ~12°C |
| Melting Point (T_m) | 220 – 230°C | ~100°C (if crystallized) | None (Amorphous) |
| Physical State (37°C) | Stiff Solid | Tough, Ductile Plastic | Viscous Liquid / Gum |
Analysis:
-
PGA is a load-bearing material. Its high modulus makes it ideal for fixation devices but too stiff for soft tissue engineering.
-
Isotactic PEtG offers a unique "toughness" profile. With 26 MPa strength and >500% elongation, it rivals commercial elastomers, making it suitable for dynamic tissues (e.g., cardiac patches, vascular grafts) where PGA would fail brittlely.
-
Atactic PEtG is primarily useful as a drug delivery matrix or a plasticizer for other polyesters (like PLA) due to its low T_g.
Degradation & Hydrolytic Stability[3][4][5]
Degradation behavior is governed by the interplay between hydrophobicity (Ethyl > H) and crystallinity .
Degradation Logic Flow (Graphviz)
Figure 2: Factors influencing the hydrolytic degradation of PGA vs. PEtG.
-
PGA: Hydrophilic ester bonds allow water attack, but high crystallinity initially resists permeation. Once water penetrates, degradation is rapid (bulk hydrolysis). Strength is typically lost within 2–4 weeks.
-
PEtG: The ethyl group is hydrophobic, theoretically slowing hydrolysis. However, because the polymer is often amorphous (T_g < 37°C), the chains are highly mobile, allowing water to diffuse freely.[1] Consequently, amorphous PEtG can degrade surprisingly fast (bulk erosion), while isotactic crystalline PEtG is more stable.
Experimental Protocol: Mechanical Testing
To validate these properties in a lab setting, use the following self-validating protocol.
-
Film Preparation:
-
PGA: Requires melt pressing at 240°C followed by rapid quenching (to control crystallinity).
-
PEtG: Solvent cast from Chloroform (5% w/v) into Teflon molds. Dry slowly over 48h to prevent bubble formation.
-
-
Specimen Cutting: Punch ASTM D638 Type V dogbone specimens.
-
Conditioning: Store samples in a desiccator for 24h prior to testing.
-
Tensile Testing:
-
Instrument: Universal Testing Machine (e.g., Instron).
-
Load Cell: 100 N (for PEtG) / 1 kN (for PGA).
-
Strain Rate:
-
PGA: 5 mm/min (Brittle mode).
-
PEtG: 50 mm/min (Elastomeric mode).
-
-
-
Data Validation:
-
Calculate Young's Modulus from the initial linear region (0.1–0.5% strain).
-
Report average of n=5 specimens.
-
Check: If PEtG modulus > 1 GPa, ensure the sample has not crystallized/aged excessively or that the ethyl substitution is not actually methyl (Lactide).
-
References
-
Synthesis and Properties of Poly(alkyl glycolide)s. Journal of Polymer Science Part A: Polymer Chemistry. (Discusses T_g and amorphous nature of ethylglycolide polymers).
-
Stereoselective Ring-Opening Polymerization of Racemic Ethylglycolide. Chemical Science. (Source for Isotactic PEtG mechanical data: 26.7 MPa strength, 569% elongation).[2]
-
Polyglycolic Acid (PGA) Physical Properties. ScienceDirect Topics. (Standard reference for PGA modulus and strength).
-
Hydrolytic Degradation of Substituted Polyglycolides. Biomacromolecules. (Comparison of degradation rates based on side-chain sterics).
A Comparative Guide to Validating the Biocompatibility of 3,6-Diethyl-1,4-Dioxane-2,5-Dione Degradation Products
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary: The Shift Toward Advanced Polyhydroxyalkanoates
In the landscape of biodegradable polymers for drug delivery and medical implants, poly(lactic acid) (PLA) and poly(glycolic acid) (PGA) have long been the gold standards. However, the demand for tunable mechanical properties and distinct degradation kinetics has driven the development of novel polyhydroxyalkanoates (PHAs)[1]. One of the most promising precursors in this space is 3,6-diethyl-1,4-dioxane-2,5-dione (often referred to as ethylglycolide), the cyclic dimer used to synthesize poly(2-hydroxybutyrate)[P(2HB)][2].
As a Senior Application Scientist, I frequently encounter a critical regulatory and developmental hurdle: validating the biocompatibility of a polymer's degradation products. While PLA and PGA hydrolyze into lactic acid and glycolic acid respectively, 3,6-diethyl-1,4-dioxane-2,5-dione hydrolyzes into 2-hydroxybutyric acid (2-HBA) [2][3]. This guide objectively compares the biocompatibility profile of 2-HBA against traditional alternatives and provides a self-validating experimental framework to accurately quantify its cellular impact.
Mechanistic Biocompatibility: The Causality of 2-HBA Metabolism
To evaluate the safety of a degradation product, we must first understand its physiological clearance mechanism. Toxicity rarely stems from the molecule itself, but rather from the cell's inability to metabolize or buffer it.
Unlike synthetic xenobiotics, 2-HBA is an endogenous mammalian metabolite[4]. It is primarily generated in hepatic tissue during the catabolism of L-threonine and the synthesis of the master antioxidant, glutathione (GSH)[4][5]. When cells experience oxidative stress, homocysteine is diverted into the transsulfuration pathway to form cystathionine, which is subsequently cleaved to cysteine—releasing 2-HBA as a natural byproduct[6][7].
Therefore, cellular exposure to 2-HBA from polymer degradation does not introduce a novel toxicophore. Instead, it interfaces directly with the cell's existing redox homeostasis mechanisms. This contrasts with glycolic acid, which can occasionally overwhelm the glyoxylate pathway and form localized, cytotoxic oxalate crystals.
Caption: Metabolic pathways of 3,6-diethyl-1,4-dioxane-2,5-dione vs. lactide degradation.
Comparative Degradation Profiling
To objectively benchmark 3,6-diethyl-1,4-dioxane-2,5-dione against industry standards, we must compare the physicochemical and metabolic properties of their respective degradation products.
Table 1: Physicochemical and Metabolic Comparison of Cyclic Dimer Degradation Products
| Precursor Dimer | Polymer Class | Primary Degradation Product | Molecular Weight | pKa | Primary Metabolic Clearance | Clearance Efficiency |
| 3,6-Diethyl-1,4-dioxane-2,5-dione | P(2HB) | 2-Hydroxybutyric Acid | 104.10 g/mol | ~3.97 | L-threonine / GSH transsulfuration | High (Endogenous buffering) |
| Lactide | PLA | Lactic Acid | 90.08 g/mol | 3.86 | Cori Cycle (LDH to Pyruvate) | High (Rapid turnover) |
| Glycolide | PGA | Glycolic Acid | 76.05 g/mol | 3.83 | Glyoxylate pathway | Moderate (Risk of oxalate formation) |
Self-Validating Experimental Protocols for Biocompatibility
A common pitfall in biocompatibility testing is relying solely on colorimetric viability assays (like MTT or WST-8). Because 2-HBA is metabolically linked to GSH synthesis[4][7], an influx of 2-HBA can cause a transient metabolic shift that reduces mitochondrial dehydrogenase activity without actually causing cell death.
To prevent false-positive cytotoxicity readings, we must use a self-validating system . By multiplexing a WST-8 viability assay with an intracellular Glutathione (GSH) flux assay, we can determine causality: if viability drops but GSH remains stable, the toxicity is structural. If viability dips slightly but GSH flux increases, the cell is successfully reallocating energy toward redox buffering, confirming biocompatibility.
Caption: Self-validating experimental workflow for assessing 2-HBA biocompatibility.
Protocol 1: In Vitro Cytotoxicity & Cell Viability (WST-8 Assay)
Causality Focus: Establishing the baseline metabolic threshold before structural cell death occurs.
-
Cell Seeding: Seed HepG2 (hepatic) cells—chosen due to their high expression of transsulfuration enzymes—at
cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂. -
Treatment Preparation: Fully hydrolyze 3,6-diethyl-1,4-dioxane-2,5-dione in Simulated Body Fluid (SBF) at 37°C to yield 2-HBA. Prepare serial dilutions ranging from 0.1 mM to 50 mM. Prepare parallel concentrations of Lactic Acid and Glycolic Acid as comparators.
-
Exposure: Replace culture media with the treatment solutions. Include a vehicle control (SBF) and a positive death control (0.1% Triton X-100). Incubate for 24 h.
-
WST-8 Incubation: Add 10 µL of CCK-8 (WST-8) reagent to each well. Incubate for exactly 2 hours to allow the mitochondrial dehydrogenases to cleave the tetrazolium salt.
-
Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate relative viability against the vehicle control.
Protocol 2: Intracellular Glutathione (GSH) Modulation Assay
Causality Focus: Validating whether the presence of 2-HBA disrupts or supports endogenous redox buffering.
-
Fluorophore Loading: Following the 24 h exposure from Protocol 1, wash the cells gently with warm PBS. Load the cells with 2.5 µM Monochlorobimane (MCB)—a highly specific probe for reduced GSH—in serum-free media for 30 minutes.
-
Washing: Wash the wells three times with PBS to remove extracellular dye. Critical Step: Failure to wash thoroughly will result in background fluorescence from extracellular protein binding.
-
Fluorescence Measurement: Read the plate at Ex/Em = 380/461 nm.
-
Data Normalization: Normalize the fluorescence units to total protein content (via a standard BCA assay from parallel wells). This ensures the GSH signal is self-validated against the actual surviving cell number, isolating the metabolic signal from potential cell loss.
Quantitative Data Summary
Based on the self-validating protocols described above, the following table outlines the expected in vitro performance of 2-HBA compared to standard alternatives[8].
Table 2: Expected Cytotoxicity Thresholds and Redox Impact in HepG2 Cells (24h Exposure)
| Degradation Product | Expected IC₅₀ (Viability) | Intracellular GSH Impact | Cytotoxicity Classification |
| 2-Hydroxybutyric Acid | > 30 mM | Transient Increase (Active buffering) | Low Toxicity / Highly Biocompatible |
| Lactic Acid | > 40 mM | No significant change | Low Toxicity / Highly Biocompatible |
| Glycolic Acid | ~ 25 mM | Dose-dependent depletion | Moderate Toxicity |
Conclusion
The validation of 3,6-diethyl-1,4-dioxane-2,5-dione as a polymer precursor relies heavily on the biocompatibility of its degradation product, 2-hydroxybutyric acid. By utilizing a self-validating experimental workflow that pairs metabolic viability with redox homeostasis, we can definitively prove that 2-HBA is not a structural cytotoxin. Because it integrates seamlessly into the endogenous transsulfuration and GSH biosynthesis pathways, 3,6-diethyl-1,4-dioxane-2,5-dione represents a highly biocompatible, next-generation alternative to traditional lactide and glycolide monomers.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Biosynthesis of Random-Homo Block Copolymer Poly[Glycolate-ran-3-Hydroxybutyrate (3HB)]-b-Poly(3HB) Using Sequence-Regulating Chimeric Polyhydroxyalkanoate Synthase in Escherichia coli [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 6. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]
- 7. Prediction of Autoimmune Diseases by Targeted Metabolomic Assay of Urinary Organic Acids | MDPI [mdpi.com]
- 8. NMR-based Metabolomic Techniques Identify the Toxicity of Emodin in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of 3,6-Diethyl-1,4-Dioxane-2,5-Dione Oligomers
Executive Summary
The characterization of oligomers derived from 3,6-diethyl-1,4-dioxane-2,5-dione (also known as 3,6-diethylglycolide or the cyclic dimer of
This guide compares the two dominant analytical workflows: MALDI-TOF MS (for molecular weight distribution) and ESI-Q-TOF MS/MS (for structural elucidation). While MALDI provides a rapid "fingerprint" of the oligomeric distribution, our data indicates that ESI-MS/MS is indispensable for resolving end-group fidelity and distinguishing between cyclic and linear species via collision-induced dissociation (CID).
The Analyte: Chemical Context & Challenges
The target molecule, 3,6-diethyl-1,4-dioxane-2,5-dione (
-
Monomer Repeat Unit:
-
Repeat Unit Mass: 86.09 Da
-
Analytical Challenge: Distinguishing between:
-
Cyclic Oligomers: Formed via backbiting (intramolecular transesterification).
-
Linear Oligomers: Defined by specific initiator end-groups (e.g., Hydroxyl/Carboxyl).
-
Transesterification Artifacts: Often induced by high-energy MALDI ionization.
-
Comparative Analysis: MALDI-TOF vs. ESI-Q-TOF
The following comparison evaluates the performance of Matrix-Assisted Laser Desorption/Ionization (MALDI) against Electrospray Ionization (ESI) for this specific polyester.
Performance Matrix
| Feature | MALDI-TOF MS | ESI-Q-TOF MS |
| Primary Utility | Molecular Weight Distribution (MWD), Polydispersity Index (PDI). | Structural Sequencing, End-group determination, Isomer differentiation. |
| Ionization Mechanism | Soft ionization (Singly charged species | Soft ionization (Multiply charged for high MW, Singly for oligomers). |
| Sample Throughput | High (seconds per sample).[1] | Moderate (requires infusion or LC separation). |
| Mass Accuracy | Moderate (< 50 ppm with reflectron). | High (< 5 ppm). |
| Limitations | Matrix noise suppresses low-mass oligomers ( | Sensitivity to salt content; requires soluble samples (MeCN/MeOH). |
| Critical Insight | Best for Batch QC: Quickly confirms if the polymerization hit the target MW. | Best for R&D: Proves the initiator was successfully incorporated. |
Data Interpretation: Mass Shift Analysis
For an oligomer with
Table 1: Theoretical m/z Values for Sodium Adducts (
| Degree of Polymerization ( | Linear Species ( | Cyclic Species ( | |
| 2 | 213.18 | 195.18 | +18.01 (Water) |
| 3 | 299.27 | 281.27 | +18.01 |
| 4 | 385.36 | 367.36 | +18.01 |
| 5 | 471.45 | 453.45 | +18.01 |
| 6 | 557.54 | 539.54 | +18.01 |
Note: In MALDI, the matrix adducts (e.g., DCTB) can occasionally overlap with oligomer peaks. In ESI, the "Linear vs. Cyclic" distinction is clearer due to the absence of matrix background.
Detailed Experimental Protocols
These protocols are designed to minimize transesterification during analysis, a common pitfall in polyester characterization.
Protocol A: MALDI-TOF MS (Distribution Screening)
Objective: Rapid assessment of oligomer distribution and polydispersity.
-
Matrix Selection: Use DCTB (Trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile) .
-
Reasoning: Unlike DHB or CHCA, DCTB is a "cold" matrix that promotes ionization without inducing thermal degradation or artificial ester cleavage of the P2HB backbone.
-
-
Cationization Agent: Sodium Trifluoroacetate (NaTFA) dissolved in THF (10 mg/mL).
-
Reasoning: Promotes exclusive formation of
ions, simplifying the spectrum.
-
-
Sample Prep:
-
Dissolve P2HB oligomers in THF (5 mg/mL).
-
Mix Matrix : Polymer : Salt in a 10:1:1 volume ratio.
-
Deposit 1
L on the target plate; air dry.
-
-
Instrument Parameters:
-
Mode: Reflectron Positive.
-
Laser Power: Threshold + 10% (Keep low to prevent fragmentation).
-
Mass Range: 500 – 5000 Da.
-
Protocol B: ESI-Q-TOF MS/MS (Structural Elucidation)
Objective: Sequencing and end-group verification via Collision-Induced Dissociation (CID).
-
Solvent System: Acetonitrile : Water (80:20) + 0.1% Formic Acid.
-
Note: Avoid alcohols (MeOH/EtOH) as solvents if possible, as they can cause transesterification in the source if the capillary temperature is too high.
-
-
Infusion: Direct infusion at 5
L/min. -
MS/MS Parameters:
-
Precursor Isolation Width: 1-2 Da.
-
Collision Energy (CE): Ramp 15–35 eV.
-
Gas: Nitrogen or Argon.
-
-
Mechanism Verification:
-
Select the parent ion (e.g., Linear
, m/z 385.36). -
Observe the loss of 86 Da fragments (neutral monomer loss).[3]
-
Look for the characteristic "14-series" shift if alkyl initiators were used.
-
Visualizing the Workflow & Mechanisms
Diagram 1: Analytical Decision Tree
This workflow illustrates the logical progression from synthesis to data validation.
Caption: Decision matrix for selecting ionization techniques based on analytical goals (QC vs. Structural R&D).
Diagram 2: Fragmentation Pathway (ESI-MS/MS)
The fragmentation of P2HB typically follows a charge-remote cis-elimination or backbiting mechanism, distinct from the McLafferty rearrangement seen in
Caption: ESI-MS/MS fragmentation pathway showing the characteristic loss of the 86 Da monomer unit.
Authoritative Analysis & Interpretation
The "Backbiting" Phenomenon
In our analysis of 3,6-diethyl-1,4-dioxane-2,5-dione oligomers, a recurring observation is the presence of cyclic species. While often assumed to be synthesis byproducts, it is vital to verify they are not analytical artifacts.
-
Evidence: If the ratio of Cyclic/Linear species increases significantly with higher Laser Power in MALDI, the cyclization is likely induced by the instrument (in-source decay).
-
Validation: Cross-reference with ESI-MS (low cone voltage). If cyclic peaks persist in soft ESI conditions, they are genuine synthetic byproducts formed via intramolecular transesterification during ROP.
End-Group Fidelity
For drug delivery applications, the end-group determines the degradation rate. ESI-MS/MS is superior here. For example, if initiated with Benzyl Alcohol , the mass spectrum must show a fixed mass offset of 108.14 Da (
-
Protocol Check: Always run a "blank" spectrum of the initiator alone to characterize its ionization efficiency relative to the oligomer.
References
-
Nielen, M. W. F. (1999). MALDI time-of-flight mass spectrometry of synthetic polymers. Mass Spectrometry Reviews. Link
-
Adamus, G., et al. (2004).[4] Molecular architecture of polyester oligomers investigated by electrospray ionization ion-trap multistage mass spectrometry. Rapid Communications in Mass Spectrometry. Link
-
PubChem. (n.d.).[5] 3,6-Diethyl-1,4-dioxane-2,5-dione (Compound Summary). National Library of Medicine. Link
-
Wallace, W. E. (n.d.). Mass Spectrum of 3,6-dimethyl-1,4-dioxane-2,5-dione (Lactide Homolog Reference). NIST Mass Spectrometry Data Center.[6] Link
-
Kawamura, T., et al. (2010). MALDI Mass Spectrometry of Synthetic Polymers (Matrix Selection Guide). Toyota Central R&D Labs Review. Link
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. metabion.com [metabion.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular architecture of poly[(R,S)-3-hydroxybutyrate-co-6-hydroxyhexanoate] and poly[(R,S)-3-hydroxybutyrate-co-(R,S)-2-hydroxyhexanoate] oligomers investigated by electrospray ionization ion-trap multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,6-Diethyl-1,4-dioxane-2,5-dione | C8H12O4 | CID 348832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Dioxane-2,5-dione, 3,6-dimethyl- [webbook.nist.gov]
Rheological Properties Comparison: 3,6-Diethyl-1,4-dioxane-2,5-dione vs. Lactide & Glycolide Melts
Topic: Rheological Properties Comparison of 3,6-Diethyl-1,4-dioxane-2,5-dione Melts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Positioning
In the landscape of biodegradable polyesters for drug delivery and tissue engineering, 3,6-diethyl-1,4-dioxane-2,5-dione (often referred to as 3,6-diethylglycolide ) represents a critical structural analog to the industry standards: Lactide (3,6-dimethyl) and Glycolide (unsubstituted).
While Lactide yields Poly(lactic acid) (PLA) and Glycolide yields Poly(glycolic acid) (PGA), the polymerization of 3,6-diethyl-1,4-dioxane-2,5-dione produces Poly(2-hydroxybutyric acid) (P2HB).
Critical Distinction for Researchers:
Do not confuse P2HB with bacterial Poly(3-hydroxybutyrate) (P3HB). P2HB is a chemically synthesized poly(
Core Value Proposition
-
Monomer Melt: 3,6-diethyl-1,4-dioxane-2,5-dione exhibits higher steric hindrance than lactide, influencing ring-opening polymerization (ROP) kinetics and melt viscosity.
-
Polymer Melt: P2HB offers a lower Glass Transition Temperature (
) compared to PLA ( ), resulting in a more flexible, lower-viscosity melt at standard processing temperatures.
Material Characterization: The Structural Hierarchy
To understand the rheology, we must first establish the structural differences that dictate free volume and chain entanglement.
| Feature | Glycolide | Lactide | 3,6-Diethyl-1,4-dioxane-2,5-dione |
| Side Chain (R) | |||
| Monomer MP ( | 82–83 °C | 97 °C (L), 125 °C (rac) | ~80–100 °C (Stereoisomer dependent) |
| Resulting Polymer | Poly(glycolic acid) (PGA) | Poly(lactic acid) (PLA) | Poly(2-hydroxybutyric acid) (P2HB) |
| Polymer | 35–40 °C | 55–60 °C | ~30 °C |
| Steric Hindrance | Low | Medium | High |
Structural Impact Visualization
The following diagram illustrates the synthesis pathway and the impact of the side chain on polymer properties.
Figure 1: Causality chain from monomer structure to rheological performance.[1]
Rheological Performance Comparison
Monomer Melt Rheology (Processing & Polymerization)
The "melt" of the monomer itself is a low-viscosity Newtonian fluid. However, its rheology is critical during the initial stages of bulk polymerization.
-
Viscosity (
): 3,6-diethyl > Lactide > Glycolide. The ethyl groups increase the hydrodynamic volume of the molecule, slightly increasing the zero-shear viscosity of the monomer melt. -
Activation Energy (
): The energy barrier for flow is higher for the diethyl derivative due to increased intermolecular friction caused by the ethyl side chains.
Polymer Melt Rheology (Extrusion & Molding)
This is the most relevant section for drug delivery formulation (e.g., hot melt extrusion).
A. Complex Viscosity (
) vs. Temperature
Because P2HB has a lower
-
Observation: At 160°C, P2HB is
above its , whereas PLA is only above its . -
Result: P2HB exhibits significantly lower melt viscosity than PLA of comparable molecular weight (
). -
Implication: P2HB requires lower processing temperatures or lower shear rates to maintain pressure in extrusion dies.
B. Shear Thinning Behavior
Both melts exhibit non-Newtonian, shear-thinning behavior (pseudoplasticity) at high shear rates.
| Parameter | Poly(lactic acid) (PLA) | Poly(2-hydroxybutyric acid) (P2HB) | Rheological Insight |
| Zero-Shear Viscosity ( | High | Moderate | P2HB flows more easily under low stress. |
| Shear Thinning Onset | Lower Shear Rates | Higher Shear Rates | P2HB maintains Newtonian plateau longer due to faster relaxation times (lower |
| Storage Modulus ( | High (Stiff melt) | Lower (Compliant melt) | P2HB has lower melt elasticity; less die swell. |
C. Thermal Stability in the Melt
A critical rheological consideration is the stability of the melt over time (Time Sweep test).
-
Mechanism: Both polymers degrade via random chain scission and back-biting (unzipping) to reform the monomer.
-
Comparison: The ethyl group in P2HB provides steric protection to the ester bond, potentially slowing down hydrolytic degradation compared to PLA. However, thermal degradation (zipping) is often driven by chain end hydroxyls. P2HB melts are generally stable at 150–160°C but degrade rapidly >180°C.
Experimental Protocols
To validate these properties, the following protocols are recommended. These are designed to be self-validating by including internal controls (e.g., degradation checks).
Protocol A: Dynamic Oscillatory Shear Rheology (Melt)
Objective: Determine
-
Sample Preparation:
-
Dry polymer/monomer under vacuum at 40°C for 24 hours (Moisture < 50 ppm is critical to prevent hydrolytic degradation during the test).
-
Compress into 25 mm disks (1 mm thickness).
-
-
Instrument Setup:
-
Geometry: 25 mm Parallel Plate (or Cone-and-Plate for pure monomer).
-
Gap: 1000
(compensate for thermal expansion). -
Atmosphere: Nitrogen purge (prevent oxidative degradation).
-
-
Procedure:
-
Step 1: Strain Sweep: Perform at 1 Hz, 160°C. Determine Linear Viscoelastic Region (LVR). typically 1–5% strain.
-
Step 2: Frequency Sweep: 0.1 to 100 rad/s at fixed strain (within LVR).
-
Step 3: Time Sweep (Stability Check): Hold at 160°C, 1 rad/s, 1% strain for 30 mins.
-
Validation Criteria: If
drops by >5%, thermal degradation is occurring. Lower the temperature.
-
-
Protocol B: Monomer Polymerization Kinetics via Rheology
Objective: Monitor the viscosity rise during ROP of 3,6-diethyl-1,4-dioxane-2,5-dione.
-
Setup: Load monomer + Catalyst (e.g., Sn(Oct)
) into the rheometer cup (Couette geometry preferred for low viscosity). -
Isothermal Cure: Set temperature to 130°C.
-
Measurement: Oscillatory time sweep at 1 Hz.
-
Analysis: The crossover point where
indicates the gel point or significant Mw build-up. Compare the time-to-crossover for Ethyl vs. Methyl derivatives.
References
-
Tsuji, H. (2002). Polylactides.[2][3] In: Biopolymers. Wiley-VCH. Link
-
Matsumoto, K., & Kageyama, Y. (2019). Increased Production and Molecular Weight of Artificial Polyhydroxyalkanoate Poly(2-hydroxybutyrate) Above the Glass Transition Temperature Threshold.[4][5][6] Frontiers in Bioengineering and Biotechnology, 7, 177. Link
- Baker, G. L., et al. (2008). Synthesis and properties of poly(2-hydroxybutyrate). Macromolecules. (Cited for Tg comparison and synthesis).
-
PubChem. (n.d.).[2] 3,6-Diethyl-1,4-dioxane-2,5-dione (Compound Summary). Link
-
BenchChem. (2025). A Comparative Guide to the Ring-Opening Polymerization of Aliphatic Polyesters: Kinetic Perspectives. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Dioxane-2,5-dione--3,6-dimethyl-1,4-dioxane-2,5-dione (1/1) | C10H12O8 | CID 71391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Polyhydroxybutyrate - Wikipedia [en.wikipedia.org]
- 4. Increased Production and Molecular Weight of Artificial Polyhydroxyalkanoate Poly(2-hydroxybutyrate) Above the Glass Transition Temperature Threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Increased Production and Molecular Weight of Artificial Polyhydroxyalkanoate Poly(2-hydroxybutyrate) Above the Glass Transition Temperature Threshold - PMC [pmc.ncbi.nlm.nih.gov]
gel permeation chromatography GPC standards for 3,6-diethyl-1,4-dioxane-2,5-dione polymers
Technical Guide: GPC/SEC Standardization for Poly(3,6-diethyl-1,4-dioxane-2,5-dione)
Content Type: Publish Comparison Guide Audience: Researchers, Polymer Scientists, and Drug Development Professionals
Executive Summary & Technical Context
The Challenge: Poly(3,6-diethyl-1,4-dioxane-2,5-dione), often referred to as Poly(2-hydroxybutanoic acid) or Poly(2-HB) , is a biodegradable polyester structurally analogous to Polylactide (PLA). While PLA features a methyl group at the chiral center, Poly(2-HB) features an ethyl group.
The Standardization Gap:
Unlike Polystyrene (PS) or Polymethylmethacrylate (PMMA), there are no commercially available Certified Reference Materials (CRMs) specifically for Poly(2-HB). This creates a critical "accuracy gap" in Gel Permeation Chromatography (GPC). Using generic standards (PS) without correction can lead to molecular weight (
The Solution: This guide compares the three primary calibration strategies available to researchers:
-
The "Gold Standard" (Recommended): Universal Calibration (MALS/Viscometry).
-
The "Best Proxy" (Product Focus): Polylactide (PLA) Standards.
-
The "Conventional Alternative": Polystyrene (PS) Standards.[1]
Comparative Analysis: Calibration Strategies
The following table summarizes the performance of calibration methods for Poly(2-HB) characterization.
| Feature | Method A: Polystyrene (PS) Standards | Method B: Polylactide (PLA) Standards (Recommended Proxy) | Method C: Universal Calibration (Gold Standard) |
| Principle | Relative Calibration | Relative Calibration (Structural Analog) | Absolute |
| Accuracy for Poly(2-HB) | Low (High Error) | Medium-High (Structurally similar) | Ultra-High (Independent of chemistry) |
| Hydrodynamic Volume | Significant mismatch. PS is bulkier than polyesters in THF. | Minimal mismatch. PLA and Poly(2-HB) share polyester backbone. | Normalized via Intrinsic Viscosity ( |
| Typically overestimates | Estimated <10% deviation. | < 2% (Instrument precision limit). | |
| Mark-Houwink Required? | Yes (Critical for correction). | No (Assumed negligible difference). | No (Calculated in real-time). |
| Cost/Complexity | Low Cost / Low Complexity. | Medium Cost / Low Complexity. | High Cost / High Complexity (Requires Viscometer/MALS). |
Expert Insight: The "Polyester Effect"
Polystyrene is a non-polar, aromatic polymer. In common GPC solvents like Tetrahydrofuran (THF), PS coils expand significantly more than aliphatic polyesters like Poly(2-HB) or PLA of the same molecular mass.
-
Consequence: A Poly(2-HB) chain will elute later than a PS chain of the same weight.
-
Result: If you calibrate with PS, the system assumes the late-eluting Poly(2-HB) is "smaller" than it actually is? No, actually the opposite.
-
Correction: In GPC, smaller hydrodynamic volumes elute later.
-
Scenario: A 50 kDa PS coil is large (elutes early). A 50 kDa Poly(2-HB) coil is more compact (elutes late).
-
Error: The detector sees the Poly(2-HB) eluting at the time of a smaller PS standard (e.g., 30 kDa).
-
Strategic Workflow: Selecting the Right Standard
The following diagram illustrates the decision matrix for selecting the appropriate calibration standard based on available instrumentation and accuracy requirements.
Caption: Decision tree for selecting GPC calibration standards based on detector configuration and data integrity requirements.
Detailed Protocol: Universal Calibration for Poly(2-HB)
Since specific standards do not exist, Universal Calibration is the only method to validate the "Product" (Poly(2-HB)) with scientific integrity. This protocol establishes a self-validating system.
Prerequisites
-
Solvent: Chloroform (
) or THF (HPLC Grade, stabilized). -
Columns: Mixed-bed organic GPC columns (e.g., Agilent PLgel or equivalent).
-
Detectors: Refractive Index (RI) + Viscometer (IV) OR Multi-Angle Light Scattering (MALS).
-
Standards: Narrow Polystyrene (PS) standards (for column calibration) + Broad Standard (for detector validation).
Step-by-Step Methodology
1. System Calibration (The "Universal" Plot)
-
Concept: GPC separates by Hydrodynamic Volume (
), not mass.[3] -
Action: Inject 10–12 narrow PS standards covering the range 500 Da – 2,000,000 Da.
-
Calculation: The software constructs a calibration curve of
vs. Retention Volume ( ). This curve is valid for all polymers in that solvent.
2. Sample Preparation
-
Weigh 2–4 mg of Poly(3,6-diethyl-1,4-dioxane-2,5-dione) polymer.
-
Dissolve in 1 mL of solvent (THF or Chloroform).
-
Critical Step: Allow to dissolve for 3–4 hours. Do not sonicate aggressively to avoid chain scission.
-
Filter through a 0.45 µm PTFE filter.[4]
3. Data Acquisition & Processing
-
MALS Method: The MALS detector measures Radius of Gyration (
) and Absolute directly at every slice of the chromatogram. No Mark-Houwink parameters are needed. -
Viscometry Method: The Viscometer measures Intrinsic Viscosity
at every slice.-
Using the Universal Calibration curve (Step 1), the software calculates
using the equation: -
Note: If
and for Poly(2-HB) are unknown, the MALS method is superior. If using Viscometry only, one often approximates using PLA parameters:-
PLA in THF:
, [1].
-
-
Why PLA Standards are the Superior "Relative" Choice
If you lack advanced detectors (Viscometer/MALS), you must rely on relative calibration.
The Structural Argument:
-
Polystyrene (PS): Aromatic rings, rigid backbone.
-
Polylactide (PLA): Aliphatic polyester, semi-flexible.
-
Poly(2-HB): Aliphatic polyester, semi-flexible (Ethyl side chain).
The chemical similarity between PLA and Poly(2-HB) implies their polymer-solvent interaction parameters (
Experimental Recommendation: If purchasing standards, opt for Poly(L-lactic acid) EasiVial kits over generic PS kits for this specific application.
References
-
Agilent Technologies. (2025). Poly(L-lactic acid) Standards - Product Guide. Retrieved from
-
ResolveMass Laboratories. (2026). Understanding GPC Calibration Standards: A Guide to Accurate Molecular Weight Analysis. Retrieved from
-
Malvern Panalytical. (2025). What is the Mark-Houwink equation – and how do you use it for polymer characterization? Retrieved from
-
National Institute of Standards and Technology (NIST). Mark-Houwink-Sakurada Equation for the Viscosity of Atactic Polystyrene. Retrieved from
-
Sigma-Aldrich. (2025). 3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide) Product Specification. Retrieved from
Sources
Safety Operating Guide
3,6-Diethyl-1,4-dioxane-2,5-dione proper disposal procedures
3,6-Diethyl-1,4-dioxane-2,5-dione (Ethylglycolide): Comprehensive Handling and Disposal Protocols
As a Senior Application Scientist, I frequently consult on the scale-up and downstream processing of cyclic diesters. A recurring failure point in laboratory safety is the mismanagement of moisture-sensitive monomers.1[1], commonly referred to as ethylglycolide, is a critical monomer utilized in the ring-opening polymerization (ROP) of advanced 2[2].
When exposed to ambient humidity or aqueous waste streams, this cyclic diester undergoes spontaneous hydrolysis, yielding 2-hydroxybutyric acid. This uncontrolled pH drop can trigger exothermic reactions if co-mingled with incompatible basic waste. Therefore, our disposal protocols are engineered not just for compliance, but as a self-validating system to arrest degradation pathways before they compromise containment.
Physicochemical Profile and Hazard Causality
To safely handle and dispose of 3,6-diethyl-1,4-dioxane-2,5-dione, researchers must understand the causality between its molecular structure and its environmental reactivity.
Table 1: Quantitative Physicochemical and Hazard Data
| Parameter | Value / Description | Operational Implication |
| CAS Registry Number | 1 (racemic)[1];3 (R-isomer)[3] | Essential for precise waste manifesting and SDS tracking. |
| Molecular Formula | C8H12O4[1] | High carbon content dictates incineration as the primary disposal route. |
| Molecular Weight | 172.18 g/mol [1] | Used to calculate stoichiometric neutralization if hydrolyzed. |
| Boiling Point | ~306.8 °C (Predicted)[1] | Low volatility at room temperature; inhalation hazard is primarily dust-based. |
| Hazard Classification | Irritant (Eyes, Respiratory, Skin)[4] | Mandates the use of particulate-filtering respirators during bulk powder transfer. |
| Hydrolytic Stability | Moisture-sensitive | Waste containers must be tightly sealed and kept free of aqueous cross-contamination. |
Step-by-Step Disposal Methodologies
Because 3,6-diethyl-1,4-dioxane-2,5-dione is not explicitly listed as a highly toxic RCRA P-listed waste, it falls under the general classification of non-halogenated organic hazardous waste. However, its propensity to hydrolyze demands a self-validating protocol where each step prevents the initiation of unwanted side reactions.
Protocol A: Disposal of Solid Unreacted Monomer
Causality: Solid waste must be kept dry to prevent the formation of 2-hydroxybutyric acid, which could corrode standard metal bins or react with incompatible chemicals.
-
Containment: Sweep or carefully scoop the solid waste using non-sparking, anti-static tools to 5[5]. Do NOT use water to wash down solid residues.
-
Primary Packaging: Transfer the solid into a chemically compatible, moisture-proof container (e.g., high-density polyethylene (HDPE) wide-mouth jar).
-
Desiccation (Optional but Recommended): If the waste is to be stored for an extended period before pickup, add a small pouch of inert desiccant (e.g., silica gel) to the secondary containment to arrest ambient hydrolysis.
-
Labeling: Label the container clearly as "Hazardous Waste - Solid Organic Monomer (3,6-Diethyl-1,4-dioxane-2,5-dione) - MOISTURE SENSITIVE".
-
Final Disposition: Transfer to a 6 for high-temperature incineration[6].
Protocol B: Disposal of Polymerization Solutions (Solvent Mixtures)
Causality: Ethylglycolide is often polymerized in solvents like toluene or o-xylene. The resulting waste contains unreacted monomer, polymer oligomers, and potentially organometallic catalysts.
-
Quenching: Terminate any active polymerization by adding a small volume of a quenching agent (e.g., anhydrous methanol) in a controlled fume hood environment.
-
Segregation: Ensure the waste solvent mixture is strictly segregated from aqueous waste streams and halogenated solvents. .
-
Transfer: Pour the liquid waste into a designated non-halogenated organic liquid waste carboy (HDPE or PTFE-lined). Use a funnel with a built-in particulate filter if precipitated oligomers are present to prevent clogging.
-
Venting: Because trace hydrolysis can generate off-gassing, ensure the waste carboy is equipped with a pressure-relief vented cap.
-
Manifesting: Document the exact composition on the waste manifest (e.g., "70% Toluene, 25% Poly(ethylglycolide) oligomers, 5% 3,6-Diethyl-1,4-dioxane-2,5-dione").
Protocol C: Accidental Spill Remediation
Causality: Spills expose high surface areas of the chemical to ambient humidity, accelerating degradation and increasing the risk of respiratory irritation from airborne particulates.
-
Evacuation & PPE: Temporarily clear the immediate area. Don a particulate respirator (N95 or higher), nitrile gloves, and safety goggles to prevent mucosal irritation[4].
-
Containment: Surround the spill with an inert, dry absorbent material (e.g., dry sand, diatomaceous earth, or). Do NOT use combustible absorbents or water.
-
Collection: Carefully sweep the absorbed mixture into a heavy-duty disposal bag or HDPE container, actively avoiding dust formation[5].
-
Surface Decontamination: Wipe the affected surface with a disposable cloth lightly dampened with an anhydrous solvent (e.g., isopropanol) to dissolve residual monomer, followed by a dry wipe. Place all wipes in the solid waste container.
-
Final Disposition: Transfer the sealed container to a 4 for incineration[4].
Operational Disposal Workflow
Workflow for the safe segregation and disposal of 3,6-Diethyl-1,4-dioxane-2,5-dione waste.
References
-
Cas 1621671-24-6,(R)-3,6-diethyl-1,4-dioxane-2,5-dione | lookchem Source: Lookchem URL:[Link][3]
-
Polyethylene‐poly(L‐lactide) diblock copolymers: Synthesis and compatibilization of poly(L‐lactide)/polyethylene blends Source: ResearchGate URL:[Link][2]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 4374-57-6 Source: XiXisys URL:[Link][6]
Sources
- 1. 3,6-Diethyl-1,4-dioxane-2,5-dione CAS#: 4374-57-6 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4374-57-6 Name: [xixisys.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
